molecular formula C21H31N2O5P B1669642 CS-0777-P CAS No. 840523-39-9

CS-0777-P

Numéro de catalogue: B1669642
Numéro CAS: 840523-39-9
Poids moléculaire: 422.5 g/mol
Clé InChI: SFFJDCSCTWIGSG-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CS-0777-P is the active, phosphorylated metabolite of the prodrug CS-0777. It functions as a potent and selective sphingosine 1-phosphate receptor-1 (S1P1) modulator . Its primary research value lies in its high selectivity for the S1P1 receptor, demonstrating approximately 320-fold greater agonist activity for human S1P1 (EC50 = 1.1 nM) compared to the S1P3 receptor (EC50 = 350 nM) . This enhanced selectivity profile is a key distinction from first-generation modulators like fingolimod phosphate (FTY720-P) and is being investigated to determine if it can provide similar efficacy while minimizing off-target effects mediated through other S1P receptor subtypes . The mechanism of action for this compound involves acting as a functional antagonist of S1P1 on lymphocytes. By binding to and causing the internalization of the S1P1 receptor, it disrupts the S1P gradient sensing mechanism that lymphocytes use to egress from lymphoid organs . This sequestration of lymphocytes in lymphoid tissues leads to a reduction in their circulation in peripheral blood, thereby suppressing immune responses . Preclinical studies have shown that compounds metabolized to this compound significantly reduce peripheral blood lymphocyte counts and suppress the development of experimental autoimmune encephalomyelitis (EAE), an established animal model of multiple sclerosis . Research into the activation of the parent prodrug has identified that it is phosphorylated in red blood cells primarily by the enzymes fructosamine 3-kinase (FN3K) and FN3K-related protein (FN3K-RP), which is a distinct pathway from that of other S1P receptor modulators . CS-0777 has been evaluated in clinical trials for the treatment of multiple sclerosis . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

840523-39-9

Formule moléculaire

C21H31N2O5P

Poids moléculaire

422.5 g/mol

Nom IUPAC

[(2R)-2-amino-2-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate

InChI

InChI=1S/C21H31N2O5P/c1-16-7-9-17(10-8-16)5-4-6-20(24)19-12-11-18(23(19)3)13-14-21(2,22)15-28-29(25,26)27/h7-12H,4-6,13-15,22H2,1-3H3,(H2,25,26,27)/t21-/m1/s1

Clé InChI

SFFJDCSCTWIGSG-OAQYLSRUSA-N

SMILES isomérique

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CC[C@](C)(COP(=O)(O)O)N

SMILES canonique

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(COP(=O)(O)O)N

Apparence

Solid powder

Autres numéros CAS

1192731-63-7

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CS 0777
CS-0777
CS0777

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amiselimod (CS-0777-P) in Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core mechanism of action, downstream signaling, and pharmacodynamic effects of Amiselimod (also known as CS-0777), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It includes quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic function in autoimmune diseases.

Core Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration

Amiselimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active phosphate (B84403) metabolite, Amiselimod-P (CS-0777-P).[1][2] The therapeutic effect of Amiselimod is rooted in its potent and selective modulation of the S1P1 receptor, a G protein-coupled receptor crucial for regulating the movement of lymphocytes.[2][3][4]

Sphingosine-1-phosphate (S1P) is a signaling lipid that exists in a concentration gradient between secondary lymphoid organs (SLOs), where its concentration is low, and the blood and lymph, where it is high.[5] This gradient is essential for lymphocyte trafficking, acting as a chemoattractant that guides lymphocytes to exit the SLOs and enter peripheral circulation.[3][6] The S1P1 receptor, expressed on the surface of lymphocytes, is responsible for sensing this gradient.[7]

Amiselimod-P acts as a high-affinity agonist at the S1P1 receptor.[1] However, its sustained binding leads to the internalization and subsequent degradation of the S1P1 receptor.[1][3] This process renders the lymphocytes within the lymph nodes insensitive to the natural S1P gradient, effectively trapping them.[3][6] This sequestration of lymphocytes, including auto-reactive T and B cells, prevents their infiltration into sites of inflammation, which is the key mechanism underlying Amiselimod's efficacy in treating various autoimmune diseases.[1][3][7][8] This mode of action classifies Amiselimod as a functional antagonist of the S1P1 receptor.[3][7]

Mechanism_of_Action cluster_0 Normal Lymphocyte Egress cluster_1 Amiselimod-P Action SLO Secondary Lymphoid Organ (Low S1P) Blood Blood/Lymph (High S1P) SLO->Blood S1P Gradient Lymphocyte_out Lymphocyte S1P1_active S1P1 Receptor Lymphocyte_out->S1P1_active Senses Gradient S1P1_active->Blood Egress Amiselimod Amiselimod (Prodrug) AmiselimodP Amiselimod-P (Active) Amiselimod->AmiselimodP Phosphorylation S1P1_receptor S1P1 Receptor AmiselimodP->S1P1_receptor Binds Lymphocyte_in Lymphocyte Lymphocyte_in->S1P1_receptor Internalization S1P1 Internalization & Degradation S1P1_receptor->Internalization Sustained Agonism Sequestration Lymphocyte Sequestration (Trapped in SLO) Internalization->Sequestration Causes

Caption: Core mechanism of Amiselimod-P action on lymphocyte trafficking.

Quantitative Data Summary

The potency and pharmacodynamic effects of Amiselimod have been quantified in several key preclinical and clinical studies.

Table 1: In Vitro Potency of Amiselimod-P (this compound)

This table summarizes the half-maximal effective concentration (EC₅₀) of Amiselimod-P, demonstrating its high potency and selectivity for the S1P1 receptor compared to the S1P3 receptor.

CompoundReceptorEC₅₀ (nM)SpeciesSelectivity (S1P3/S1P1)AssayReference
Amiselimod-PHuman S1P11.1Human~320-fold[³⁵S]GTPγS Binding[2][4]
Amiselimod-PHuman S1P3350Human[³⁵S]GTPγS Binding[2][4]
Amiselimod-PRat S1P11.8Rat~111-fold[³⁵S]GTPγS Binding[2]
Amiselimod-PRat S1P3200Rat[³⁵S]GTPγS Binding[2]
Table 2: Pharmacodynamic Effect on Peripheral Lymphocyte Counts (Preclinical)

Studies in rats show a significant, dose-dependent reduction in circulating lymphocytes following oral administration of Amiselimod.

SpeciesDose (Oral)EffectTime to NadirTime to RecoveryReference
Rat0.1 mg/kgSignificant decrease in lymphocyte count12 hours post-dose5 days post-dose[2][4]
Rat1.0 mg/kgSignificant decrease in lymphocyte count12 hours post-dose5 days post-dose[2][4]
Table 3: Pharmacodynamic Effect on Peripheral Lymphocyte Counts (Clinical)

Clinical trials in healthy subjects and patients with autoimmune diseases confirm the lymphocyte-lowering effect of Amiselimod.

PopulationDose (Oral)ObservationReference
Healthy Subjects0.5 mg (21 days)66% decrease in trough lymphocyte count[7]
Healthy Subjects0.75 mg (21 days)60% decrease in trough lymphocyte count[7]
Healthy SubjectsUpward titration to 1.6 mgMean count decreased from 1.681 thou/uL to nadir of 0.424 thou/uL on Day 27[9]
SLE Patients0.2 mg or 0.4 mg (24 weeks)Peripheral blood lymphocyte count decreased in all patients. Some withdrawn as count fell <200/μL.[10]
MS Patients0.1, 0.3, 0.6 mgPronounced, dose-dependent decrease in lymphocytes.[11]

Downstream Signaling Pathway

Upon binding of Amiselimod-P, the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily couples to the inhibitory G-protein, Gαi/o.[1] This initiates a signaling cascade that influences various cellular processes, ultimately leading to the modulation of lymphocyte trafficking. The sustained activation by Amiselimod-P also triggers pathways responsible for receptor internalization, which is central to its mechanism of functional antagonism.

Signaling_Pathway AmiselimodP Amiselimod-P S1P1 S1P1 Receptor (GPCR) AmiselimodP->S1P1 Binds G_protein Gαi/o Protein Complex S1P1->G_protein Activates Internalization Receptor Internalization (via β-arrestin) S1P1->Internalization Triggers AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K/Akt Pathway G_protein->PI3K Activates MAPK MAPK/ERK Pathway G_protein->MAPK Activates GIRK GIRK Channel Activation G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP

Caption: Downstream signaling cascade of the S1P1 receptor upon Amiselimod-P binding.

Key Experimental Protocols

The characterization of Amiselimod's mechanism of action relies on several key in vitro and in vivo assays.

[³⁵S]GTPγS Binding Assay for Receptor Activation

This assay determines a compound's ability to activate a G protein-coupled receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation. It is used to calculate potency (EC₅₀).[2][3]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO-K1) stably overexpressing the human S1P receptor subtype of interest.[3]

  • Incubation: Incubate the prepared membranes with varying concentrations of the test compound (e.g., Amiselimod-P) in the presence of GDP and [³⁵S]GTPγS.

  • Reaction Termination: After incubation, rapidly filter the mixture through a filter plate to separate bound from free [³⁵S]GTPγS.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the compound concentration to determine the EC₅₀ value.

GTPgS_Workflow N1 Prepare Membranes (S1P1-expressing cells) N2 Incubate Membranes with: - Amiselimod-P (various conc.) - GDP - [³⁵S]GTPγS N1->N2 N3 Rapid Filtration N2->N3 N4 Scintillation Counting N3->N4 N5 Data Analysis (EC₅₀ Calculation) N4->N5

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
In Vivo Peripheral Lymphocyte Counting

This assay measures the pharmacodynamic effect of S1P receptor modulators by quantifying the reduction of circulating lymphocytes in animal models.[1][3]

Methodology:

  • Animal Model: Utilize male C57BL/6 mice or rats.[1]

  • Compound Administration: Administer Amiselimod daily via oral gavage at desired doses (e.g., 0.1, 1 mg/kg). Include a vehicle control group.[1]

  • Blood Sampling: Collect peripheral whole blood from the tail vein or other appropriate sites at specified time points (e.g., pre-dose, and 4, 8, 12, 24, 48 hours post-dose).[1]

  • Antibody Staining: Stain whole blood samples with a cocktail of fluorescently-conjugated antibodies specific for lymphocyte subpopulations (e.g., anti-CD3 for T cells, anti-B220 for B cells).

  • Flow Cytometry: Lyse red blood cells and analyze the stained samples using a flow cytometer to identify and quantify different lymphocyte populations.

  • Data Analysis: Calculate the absolute number of lymphocytes per volume of blood and compare the results between treated and control groups.

Lymphocyte_Counting_Workflow N1 Animal Dosing (Oral Gavage) N2 Blood Collection (Time Course) N1->N2 N3 Antibody Staining (Lymphocyte Markers) N2->N3 N4 Flow Cytometry Analysis N3->N4 N5 Quantify Lymphocyte Counts (% Reduction vs Control) N4->N5

Caption: Experimental workflow for peripheral lymphocyte counting.
S1P1 Receptor Internalization Assay

This cell-based imaging assay directly visualizes and quantifies the ligand-induced internalization of the S1P1 receptor.[1]

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO-K1) engineered to stably express the S1P1 receptor tagged with a fluorescent protein (e.g., S1P1-GFP).

  • Compound Treatment: Plate the cells and treat them with various concentrations of Amiselimod-P for a specified period.

  • Imaging: Acquire images of the cells using a high-content imaging system or a confocal microscope.

  • Image Analysis: Quantify receptor internalization by measuring the intensity and distribution of GFP fluorescence, specifically the ratio of fluorescence inside intracellular vesicles versus at the plasma membrane.

  • Data Analysis: Plot the degree of internalization against compound concentration to determine the dose-response relationship.

Internalization_Workflow N1 Culture S1P1-GFP Expressing Cells N2 Treat with Amiselimod-P N1->N2 N3 High-Content Imaging N2->N3 N4 Image Analysis Software N3->N4 N5 Quantify Internalization (Vesicle vs. Membrane Fluorescence) N4->N5

Caption: Experimental workflow for the S1P1 receptor internalization assay.

References

Unveiling the S1P1 Selectivity of CS-0777-P: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the sphingosine (B13886) 1-phosphate receptor 1 (S1P1) selectivity profile of CS-0777-P, the active phosphorylated metabolite of the prodrug CS-0777. This compound is a potent and selective S1P1 agonist that has been investigated for the treatment of autoimmune diseases such as multiple sclerosis.[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant biological pathways to offer a comprehensive resource for professionals in the field.

Core Selectivity Profile: Quantitative Analysis

CS-0777 is a prodrug that undergoes in vivo phosphorylation to its active form, this compound, which then acts as a modulator of S1P receptors.[3][4] The selectivity of this compound is a critical aspect of its pharmacological profile, influencing its therapeutic efficacy and safety. The following table summarizes the agonist activity of this compound at various S1P receptor subtypes, providing a clear comparison of its potency.

Receptor SubtypeSpeciesEC50 (nM)Selectivity Fold (vs. hS1P3)Reference
S1P1 Human1.1~320[3]
Rat1.8-[3]
S1P3 Human3501[3]
Rat200-[3]
S1P5 Human21~16.7[3]
S1P2 HumanNo binding-[3]

Key Findings:

  • This compound demonstrates potent agonist activity at the human S1P1 receptor with an EC50 value of 1.1 nM.[3]

  • It exhibits approximately 320-fold greater agonist activity for human S1P1 compared to the S1P3 receptor (EC50 of 350 nM).[2][3] This high selectivity for S1P1 over S1P3 is a significant characteristic, as S1P3 activation has been associated with potential side effects.[3]

  • The agonist activity of this compound for human S1P5 is weaker, with an EC50 of 21 nM.[3]

  • This compound does not show any binding activity at the human S1P2 receptor.[3]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The determination of the S1P receptor agonist activity of this compound was conducted using a [³⁵S]GTPγS binding assay. This established method measures the activation of G-protein coupled receptors (GPCRs), such as the S1P receptors, upon ligand binding.

Methodology:

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells were stably transfected with plasmids encoding for either human or rat S1P1 and S1P3 receptors.

  • Membrane Preparation: Membranes from the transfected CHO-K1 cells expressing the specific S1P receptor subtype were prepared.

  • [³⁵S]GTPγS Binding Reaction: The prepared cell membranes were incubated in a reaction buffer containing:

    • GDP

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

    • Varying concentrations of the test compound (this compound)

  • Incubation and Termination: The reaction mixture was incubated to allow for agonist-induced G-protein activation and the subsequent binding of [³⁵S]GTPγS to the Gα subunit. The reaction was then terminated.

  • Separation and Scintillation Counting: The membrane-bound [³⁵S]GTPγS was separated from the free form. The amount of bound [³⁵S]GTPγS was quantified using a scintillation counter.

  • Data Analysis: The specific binding of [³⁵S]GTPγS was plotted against the concentration of this compound to generate a dose-response curve. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, was calculated from this curve.

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_membrane_prep Membrane Preparation cluster_binding_assay [³⁵S]GTPγS Binding Assay cluster_analysis Data Analysis CHO_K1 CHO-K1 Cells Transfection Transfection with S1P Receptor Plasmids CHO_K1->Transfection Membrane_Prep Membrane Isolation Transfection->Membrane_Prep Incubation Incubation with [³⁵S]GTPγS & this compound Membrane_Prep->Incubation Separation Separation of Bound & Free [³⁵S]GTPγS Incubation->Separation Counting Scintillation Counting Separation->Counting Analysis Dose-Response Curve & EC50 Calculation Counting->Analysis

Experimental Workflow for [³⁵S]GTPγS Binding Assay.

S1P1 Signaling Pathway

S1P receptors are a class of G-protein coupled receptors (GPCRs) that are activated by the endogenous ligand sphingosine-1-phosphate (S1P).[5] Upon binding of an agonist like this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This activation is central to the receptor's role in regulating lymphocyte trafficking.[6]

The following diagram illustrates the canonical S1P1 signaling pathway.

S1P1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) S1P1 S1P1 Receptor Agonist->S1P1 Binding G_protein Gαi/o Protein S1P1->G_protein Activation Effector Downstream Effectors (e.g., adenylyl cyclase inhibition) G_protein->Effector Modulation Response Cellular Response (e.g., Lymphocyte Trafficking Modulation) Effector->Response

Simplified S1P1 Receptor Signaling Pathway.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Ceralifimod (ONO-4641)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically designated as "CS-0777-P" is not publicly available. This guide focuses on Ceralifimod (ONO-4641), a well-characterized sphingosine-1-phosphate (S1P) receptor agonist, as a representative molecule of this class for researchers, scientists, and drug development professionals.

Ceralifimod (ONO-4641) is a next-generation, orally active, selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2] Its development has been focused on the treatment of autoimmune diseases, particularly relapsing-remitting multiple sclerosis.[2][3] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

Ceralifimod is chemically described as 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid.[4][5] Its structure is designed for high selectivity for S1P1 and S1P5 over other S1P receptor subtypes, which is believed to contribute to a more favorable safety profile compared to non-selective S1P modulators.[4]

Table 1: Chemical Properties of Ceralifimod (ONO-4641)

PropertyValueReference
Chemical Name 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid[4][5]
CAS Number 891859-12-4[6]
Molecular Formula C27H33NO4[6]
Molecular Weight 435.56 g/mol [6]

Mechanism of Action and Signaling Pathway

Ceralifimod is a potent agonist at the S1P1 and S1P5 receptors.[1][7] The therapeutic effects of Ceralifimod are primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes.[7] Upon binding, Ceralifimod induces the internalization and subsequent degradation of S1P1, rendering lymphocytes unresponsive to the natural S1P gradient that directs their egress from secondary lymphoid tissues.[7] This sequestration of lymphocytes within the lymph nodes leads to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts, thereby limiting the infiltration of autoreactive lymphocytes into the central nervous system and other tissues.[3][7]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response S1P1 S1P1 Receptor G_protein G-protein Activation S1P1->G_protein S1P5 S1P5 Receptor S1P5->G_protein ONO4641 Ceralifimod (ONO-4641) ONO4641->S1P1 Agonist Binding ONO4641->S1P5 Agonist Binding Receptor_Internalization Receptor Internalization & Degradation G_protein->Receptor_Internalization Downstream_Effects Downstream Signaling (e.g., MAPK, PI3K) G_protein->Downstream_Effects Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration G cluster_0 Animal Model Induction cluster_1 Treatment Administration cluster_2 Monitoring and Endpoint Analysis A1 Disease Induction (e.g., EAE, Diabetes) B1 Randomization to Treatment Groups (Vehicle, ONO-4641 doses) A1->B1 B2 Daily Oral Administration B1->B2 C1 Clinical Scoring of Disease Severity B2->C1 C2 Blood Sampling for Lymphocyte Counts B2->C2 C3 Histopathological Analysis of Tissues C1->C3 C2->C3

References

In Vivo Phosphorylation of CS-0777: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CS-0777 is a next-generation sphingosine-1-phosphate (S1P) receptor modulator developed as a prodrug for the treatment of autoimmune diseases. Its therapeutic activity is dependent on in vivo phosphorylation to its active metabolite, CS-0777-phosphate (CS-0777-P), also known as M1. This technical guide provides a comprehensive overview of the core aspects of this critical biotransformation process. It details the enzymatic pathways responsible for the phosphorylation and dephosphorylation of CS-0777, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

The Enzymatic Machinery of CS-0777 Bioactivation

The conversion of the inactive prodrug CS-0777 to the pharmacologically active this compound is a reversible process orchestrated by specific intracellular and extracellular enzymes.

Phosphorylation: The Activation Step

In humans, the primary enzymes responsible for the phosphorylation of CS-0777 are fructosamine 3-kinase (FN3K) and fructosamine 3-kinase-related protein (FN3K-RP) [1][2][3][4]. These kinases catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl moiety of CS-0777.

  • FN3K-RP has been identified as playing a more significant role in the phosphorylation of CS-0777, particularly within human erythrocytes[1][3].

  • FN3K also contributes to this biotransformation[1][2][3].

Both FN3K and FN3K-RP are widely expressed in human tissues, with notable activity in the brain, heart, and kidneys[5]. FN3K shows particularly high expression in tissues susceptible to nonenzymatic glycation[5]. Subcellularly, FN3K is localized to the cytoplasm and mitochondria.

Dephosphorylation: The Reversible Inactivation

The active metabolite, this compound, can be converted back to the inactive parent drug, CS-0777, through dephosphorylation. This reaction is primarily catalyzed by alkaline phosphatase (ALP) , a group of enzymes found in various tissues, including the liver and kidneys[1][2][3]. This reversible metabolism suggests a dynamic equilibrium between the prodrug and its active form within the body[6][7].

Quantitative Insights: Pharmacokinetics and Enzyme Kinetics

The biotransformation of CS-0777 to this compound has been quantitatively characterized through pharmacokinetic and enzyme kinetic studies.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in rats have demonstrated efficient in vivo conversion of CS-0777 to this compound following oral administration. The active metabolite, this compound, is the predominant form found in the blood and exhibits a significantly larger area under the curve (AUC) compared to the parent prodrug[8].

Table 1: Pharmacokinetic Parameters of CS-0777 and this compound in Rats After Single Oral Administration [8]

ParameterCS-0777 (0.1 mg/kg)This compound (from 0.1 mg/kg CS-0777)CS-0777 (1 mg/kg)This compound (from 1 mg/kg CS-0777)
Cmax (ng/mL) 0.8 ± 0.28.9 ± 1.58.1 ± 2.195.6 ± 15.3
Tmax (h) 3.25 ± 1.269.00 ± 1.414.75 ± 2.069.50 ± 1.29
AUC (ng·h/mL) 6.7 ± 1.5158 ± 2875.8 ± 18.21850 ± 320
T½ (h) 4.8 ± 0.95.2 ± 0.85.5 ± 1.15.9 ± 0.7

Data are presented as mean ± standard deviation.

Enzyme Kinetics

Enzyme kinetic studies have been performed to characterize the interaction of CS-0777 and its phosphorylated form with the key metabolizing enzymes.

Table 2: Michaelis-Menten Constants (Km) for CS-0777 Phosphorylation and Dephosphorylation [1]

Enzyme/SystemSubstrateKm (µM)
Human FN3KCS-0777498 - 1060
Human FN3K-RPCS-0777498 - 1060
Human ErythrocytesCS-0777498 - 1060
Human Alkaline Phosphatases (various isozymes)This compound (M1)10.9 - 32.1
Human Liver, Kidney, Lung, Small Intestine MicrosomesThis compound (M1)10.9 - 32.1

Experimental Protocols

This section outlines the general methodologies employed in studying the in vivo phosphorylation of CS-0777.

In Vivo Pharmacokinetic Study in Rodents

A representative protocol for assessing the pharmacokinetics of CS-0777 and this compound in rats is as follows:

  • Animal Model: Male Sprague-Dawley rats are typically used[8].

  • Dosing: CS-0777 is administered orally via gavage at desired dose levels (e.g., 0.1 and 1 mg/kg)[8].

  • Blood Sampling: Blood samples are collected serially from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 3, 6, 8, 10, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant (e.g., heparin)[6].

  • Sample Processing: A portion of the whole blood is immediately mixed with an acidic solution (e.g., methanol (B129727) containing HCl) to stabilize the analytes and precipitate proteins[6]. Samples are then centrifuged, and the supernatant is collected for analysis.

  • Bioanalysis: The concentrations of CS-0777 and this compound in the processed blood samples are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Enzyme Kinetic Assays

A common method to determine the kinase activity of FN3K and FN3K-RP involves the following steps:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., HEPES), ATP, MgCl₂, and the substrate (CS-0777) at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the purified recombinant FN3K or FN3K-RP enzyme, or a cell lysate containing these enzymes (e.g., erythrocyte lysate).

  • Incubation: The reaction is incubated at 37°C for a specified period.

  • Reaction Termination: The reaction is stopped by adding a chelating agent like EDTA.

  • Quantification: The amount of this compound formed is quantified using an LC-MS/MS method. The kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation.

The dephosphorylation of this compound by ALP can be assessed as follows:

  • Reaction Setup: this compound is incubated with a source of ALP (e.g., purified ALP isozymes or tissue microsomes) in a suitable buffer at 37°C.

  • Time-Course Analysis: Aliquots are taken at different time points and the reaction is quenched.

  • Product Measurement: The formation of CS-0777 is measured by LC-MS/MS.

  • Kinetic Analysis: The rate of dephosphorylation is determined, and kinetic parameters can be calculated.

Bioanalytical Method: LC-MS/MS Quantification

The simultaneous quantification of CS-0777 and its polar, phosphorylated metabolite this compound in biological matrices presents analytical challenges due to their different physicochemical properties[6][7]. A robust LC-MS/MS method is crucial for accurate pharmacokinetic and metabolic studies.

  • Sample Preparation: Due to the high protein binding of both CS-0777 and this compound, a protein precipitation step is essential. This is typically achieved by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), often containing an acid, to the plasma or blood sample[6]. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is subsequently analyzed.

  • Chromatographic Separation: A reversed-phase liquid chromatography (RPLC) column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is employed to resolve CS-0777 and this compound from endogenous matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both CS-0777 and this compound, as well as their corresponding stable isotope-labeled internal standards, are monitored for sensitive and selective quantification.

Visualizing the Pathways and Processes

Signaling and Metabolic Pathway

CS0777_Metabolism Metabolic Pathway of CS-0777 cluster_enzymes Enzymatic Conversions CS0777 CS-0777 (Prodrug) CS0777P This compound (Active Metabolite) CS0777->CS0777P Phosphorylation CS0777P->CS0777 Dephosphorylation S1P1_receptor S1P1 Receptor CS0777P->S1P1_receptor Agonist Binding response Pharmacological Response (Lymphocyte Sequestration) S1P1_receptor->response FN3K FN3K / FN3K-RP FN3K->CS0777P ADP ADP FN3K->ADP ALP Alkaline Phosphatase (ALP) ALP->CS0777 Pi Pi ALP->Pi ATP ATP ATP->FN3K

Caption: Metabolic activation and action of CS-0777.

Experimental Workflow for In Vivo Study

InVivo_Workflow Experimental Workflow for In Vivo Phosphorylation Study start Start: Animal Acclimatization dosing Oral Administration of CS-0777 start->dosing sampling Serial Blood Sampling dosing->sampling processing Sample Processing (Protein Precipitation) sampling->processing analysis LC-MS/MS Analysis processing->analysis data Data Acquisition and Quantification analysis->data pk_analysis Pharmacokinetic Analysis data->pk_analysis end End: Determination of PK Parameters pk_analysis->end

Caption: Workflow for a typical in vivo pharmacokinetic study of CS-0777.

Bioanalytical Workflow

Bioanalytical_Workflow Bioanalytical Workflow for CS-0777 and this compound Quantification sample Biological Sample (Whole Blood/Plasma) precipitation Protein Precipitation (e.g., with Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_injection Injection into LC-MS/MS System supernatant->lc_injection separation Chromatographic Separation (Reversed-Phase) lc_injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification against Calibration Curve detection->quantification

References

The Role of CS-0777-P in Lymphocyte Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-0777 is an orally active prodrug that is rapidly converted in vivo to its active phosphate (B84403) metabolite, CS-0777-P.[1][2][3] This document serves as an in-depth technical guide on the role of this compound in modulating lymphocyte trafficking. This compound is a potent and selective agonist of the sphingosine (B13886) 1-phosphate receptor 1 (S1P1), a key regulator of lymphocyte egress from secondary lymphoid organs. By binding to and activating S1P1, this compound induces the internalization of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit. This sequestration of lymphocytes in lymphoid tissues leads to a dose-dependent reduction in peripheral blood lymphocyte counts, a mechanism with significant therapeutic potential for autoimmune diseases such as multiple sclerosis.[1][2][3] This guide will detail the mechanism of action, summarize key quantitative data, provide insights into experimental methodologies, and visualize the associated signaling pathways and workflows.

Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration

The therapeutic effect of CS-0777 is mediated by its active phosphate metabolite, this compound. The process begins with the oral administration of the prodrug, CS-0777, which is then phosphorylated in vivo.[1][2][3]

In Vivo Activation of CS-0777

CS-0777 undergoes phosphorylation to form the pharmacologically active molecule, this compound.[1][2][3] This conversion is a critical step for its therapeutic activity.

CS_0777 CS-0777 (Prodrug) CS_0777_P This compound (Active Metabolite) CS_0777->CS_0777_P Phosphorylation (in vivo)

Figure 1: In vivo activation of CS-0777 to this compound.
Selective Agonism at the S1P1 Receptor

This compound functions as a potent and highly selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) expressed on the surface of lymphocytes.[1][2][3] The S1P1 receptor plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, into the lymphatic and circulatory systems.[4]

S1P1 Receptor Internalization and Lymphocyte Sequestration

The binding of this compound to the S1P1 receptor triggers a cascade of intracellular signaling events. A key consequence of this agonist binding is the internalization of the S1P1 receptor from the lymphocyte surface.[1] This process of receptor downregulation renders the lymphocytes insensitive to the endogenous S1P gradient, which is normally high in the blood and lymph and low within lymphoid tissues.[5] Unable to sense the egress signal, lymphocytes are retained, or sequestered, within the secondary lymphoid organs. This leads to a significant and dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood.[1][2][3]

cluster_lymphocyte Lymphocyte cluster_environment Lymphoid Organ vs. Blood/Lymph S1P1_surface S1P1 Receptor (Surface) Signaling Downstream Signaling S1P1_surface->Signaling Activates S1P1_internalized Internalized S1P1 Receptor Lymphocyte_Sequestration Lymphocyte Sequestration S1P1_internalized->Lymphocyte_Sequestration Leads to Signaling->S1P1_internalized Induces Internalization CS_0777_P This compound CS_0777_P->S1P1_surface Binds Lymphoid_Organ Lymphoid Organ (Low S1P) Blood_Lymph Blood/Lymph (High S1P) Start Start Prepare_Membranes Prepare Cell Membranes (S1P1 or S1P3 expressing) Start->Prepare_Membranes Prepare_Assay_Mix Prepare Assay Mixture (Membranes, this compound, [35S]GTPγS) Prepare_Membranes->Prepare_Assay_Mix Incubate Incubate Prepare_Assay_Mix->Incubate Filter Separate Bound/Free [35S]GTPγS (Filtration) Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Data Analysis (EC50) Count->Analyze End End Analyze->End Start Start Immunize Immunize Rats (Myelin Antigen + CFA) Start->Immunize Treatment Administer CS-0777 or Vehicle Immunize->Treatment Monitor Daily Monitoring and Clinical Scoring Treatment->Monitor Throughout the study Analyze Data Analysis (Compare Disease Scores) Monitor->Analyze End End Analyze->End

References

A Technical Guide to the Biological Function of CS-0777-P, a Potent and Selective S1P1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: CS-0777 is an orally active prodrug that is converted in vivo to its phosphorylated, active form, CS-0777-P.[1][2][3] This molecule functions as a potent and highly selective agonist for the sphingosine (B13886) 1-phosphate receptor 1 (S1P1).[1][4] Its primary mechanism of action involves the modulation of lymphocyte trafficking, leading to the sequestration of lymphocytes within secondary lymphoid organs. This prevents their entry into the peripheral circulation and subsequent infiltration into sites of inflammation.[5][6] This immunomodulatory effect has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2][4] This document provides a detailed overview of the biological function, mechanism of action, and key experimental data related to this compound.

Introduction to S1P Signaling and Lymphocyte Trafficking

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1] These receptors are integral to the immune, cardiovascular, and nervous systems.[5]

A critical physiological role of the S1P-S1P1 axis is the regulation of immune cell trafficking.[7] A distinct concentration gradient of S1P exists between the high levels in blood and lymph and the low levels within lymphoid tissues like the thymus and lymph nodes.[5] Lymphocytes, particularly T and B cells, express S1P1 on their surface. The engagement of S1P1 by S1P is a crucial signal that enables these cells to exit from the lymphoid organs into the efferent lymph and subsequently enter the bloodstream.[5][6] Disruption of this signaling pathway forms the basis for a novel class of immunomodulatory therapeutics.

This compound: A Selective S1P1 Agonist

CS-0777 is a prodrug that undergoes in vivo phosphorylation, catalyzed by enzymes such as fructosamine (B8680336) 3-kinase (FN3K) and FN3K-related protein (FN3K-RP), to form the pharmacologically active metabolite, this compound.[1][8] this compound exhibits high potency and selectivity as an agonist for the S1P1 receptor, with significantly lower activity at the S1P3 subtype, which has been associated with potential side effects like bradycardia.[1]

The agonist activity of this compound was determined by measuring its ability to stimulate [³⁵S]GTPγS binding to membranes from CHO-K1 cells expressing human or rat S1P receptors.[1]

CompoundReceptorSpeciesEC₅₀ (nM)Selectivity (S1P3/S1P1)Reference
This compound S1P1Human1.1~320-fold[1][4]
S1P3Human350[1][4]
S1P1Rat1.8~111-fold[1]
S1P3Rat200[1]
FTY720-P S1P1Human0.37~9-fold[1]
S1P3Human3.3[1]

Mechanism of Action: Functional Antagonism

While this compound is a potent S1P1 agonist, its therapeutic effect is derived from its action as a "functional antagonist."[3] Upon binding to the S1P1 receptor on lymphocytes, this compound triggers a signaling cascade that leads to the recruitment of G protein-coupled receptor kinase 2 (GRK2) and β-arrestin.[3] This complex initiates the rapid internalization and subsequent proteasomal degradation of the S1P1 receptor.[3]

The sustained loss of S1P1 from the lymphocyte surface renders the cells insensitive to the S1P gradient required for egress from lymphoid organs.[1] Consequently, lymphocytes are trapped or sequestered within the lymph nodes, leading to a profound but reversible reduction in the number of circulating peripheral lymphocytes (lymphopenia).[1][3][6]

S1P1_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response S1P S1P S1P1R S1P1 Receptor S1P->S1P1R Binds CS0777P This compound CS0777P->S1P1R Binds Gai Gαi S1P1R->Gai Activates GRK2 GRK2 S1P1R->GRK2 Activates Egress Lymphocyte Egress (from Lymph Node) Gai->Egress Promotes B_Arrestin β-Arrestin GRK2->B_Arrestin Recruits Internalization Receptor Internalization & Degradation B_Arrestin->Internalization Induces Internalization->S1P1R Removes Sequestration Lymphocyte Sequestration Internalization->Sequestration Leads to

Diagram 1: S1P1 signaling and the functional antagonism by this compound.

Pharmacodynamic Effects: Lymphocyte Sequestration

The primary pharmacodynamic effect of CS-0777 administration is a dose-dependent reduction in peripheral blood lymphocyte counts. Studies in rats demonstrated a significant decrease in lymphocytes following single oral doses of CS-0777.

Dose of CS-0777 (mg/kg, oral)Effect on Lymphocyte CountNadir (Time Post-Dose)Recovery TimeReference
0.1 and 1.0Significant Decrease12 hours~5 days[1][2][4]

In a 12-week clinical study in multiple sclerosis patients, oral CS-0777 also resulted in a pronounced, dose-dependent decrease in lymphocytes and CD4 T cell subsets, which returned to baseline within 4 weeks after cessation of treatment.[5]

Preclinical Efficacy in Autoimmune Models

The efficacy of CS-0777 has been evaluated in the experimental autoimmune encephalomyelitis (EAE) rat model, a standard preclinical model for multiple sclerosis.[1] The treatment's ability to reduce clinical scores of disease severity highlights its potential as a therapy for autoimmune disorders.

Dose of CS-0777 (mg/kg, oral)Effect on Cumulative EAE ScoreStatistical Significance (vs. Vehicle)Reference
0.1Statistically significant decreasep < 0.01[1]
1.0Statistically significant decreasep < 0.01[1]

Key Experimental Methodologies

The characterization of this compound involved several key in vitro and in vivo assays to determine its potency, mechanism, and efficacy.

This assay measures the activation of a G protein-coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

Protocol Outline:

  • Membrane Preparation: Prepare cell membrane fractions from CHO-K1 cells stably expressing the human S1P1 receptor.[1]

  • Incubation: Incubate the membranes with varying concentrations of the test compound (e.g., this compound).

  • Stimulation: Add [³⁵S]GTPγS to the reaction mixture to allow binding to activated Gαi proteins.

  • Termination & Filtration: Stop the reaction by rapid filtration through a filter mat, which traps the membranes with bound radiolabel.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the compound concentration to determine the EC₅₀ value.

GTPgS_Workflow A Prepare S1P1-expressing cell membranes B Incubate membranes with varying [this compound] A->B C Add [³⁵S]GTPγS to initiate binding B->C D Terminate reaction by rapid filtration C->D E Quantify bound radioactivity (Scintillation Counting) D->E F Analyze data and calculate EC₅₀ E->F

Diagram 2: Experimental workflow for the [³⁵S]GTPγS binding assay.

This assay visually confirms and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.

Protocol Outline:

  • Cell Culture: Plate U2OS or CHO cells stably expressing an S1P1-GFP (Green Fluorescent Protein) fusion protein in a multi-well imaging plate.[9]

  • Compound Addition: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C to allow for receptor internalization.[9]

  • Fixation & Staining: Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst) to aid in cell identification.[9]

  • Image Acquisition: Acquire images using a high-content automated microscope.

  • Analysis: Use image analysis software to quantify the translocation of the GFP signal from the plasma membrane to intracellular vesicles/endosomes.

Internalization_Workflow A Plate S1P1-GFP expressing cells B Add this compound or vehicle control A->B C Incubate at 37°C (e.g., 60 min) B->C D Fix cells and stain nuclei C->D E Acquire images via high-content microscopy D->E F Quantify GFP signal translocation E->F

Diagram 3: Workflow for a high-content S1P1 receptor internalization assay.

This assay assesses the ability of lymphocytes to migrate towards a chemoattractant (S1P) and the inhibitory effect of S1P1 modulators.

Protocol Outline:

  • Assay Setup: Place a Transwell insert (with a porous membrane) into the well of a companion plate.[10]

  • Chemoattractant: Add media containing S1P to the lower chamber.

  • Cell Treatment: Pre-incubate primary lymphocytes or a lymphocyte cell line with varying concentrations of this compound or a vehicle control.

  • Cell Addition: Add the pre-treated lymphocytes to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate for several hours at 37°C to allow cells to migrate through the membrane towards the S1P gradient.[10]

  • Quantification: Count the number of cells that have migrated into the lower chamber using a cell counter or flow cytometry.[10]

Transwell_Workflow A Add chemoattractant (S1P) to lower chamber C Add treated lymphocytes to upper Transwell insert A->C B Pre-incubate lymphocytes with this compound B->C D Incubate to allow cell migration C->D E Remove insert and collect cells from lower chamber D->E F Quantify migrated cells (e.g., Flow Cytometry) E->F

Diagram 4: General workflow for an in vitro Transwell lymphocyte migration assay.

Conclusion

This compound is a potent, selective, and orally active S1P1 receptor agonist that exerts its immunomodulatory effects through functional antagonism.[1][4] By inducing the internalization and degradation of the S1P1 receptor on lymphocytes, it effectively blocks their egress from lymphoid organs, leading to a reduction of circulating immune cells.[3] This mechanism has proven effective in preclinical models of multiple sclerosis, indicating its significant potential as a therapeutic agent for autoimmune diseases.[1][2] The high selectivity of this compound for S1P1 over other S1P receptor subtypes suggests a favorable profile for minimizing mechanism-based side effects.[1]

References

The Discovery and Development of CS-0777-P: A Selective S1P1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of CS-0777-P, a potent and selective agonist of the sphingosine (B13886) 1-phosphate receptor 1 (S1P1). CS-0777 is the orally administered prodrug that is rapidly converted in vivo to its active phosphorylated form, this compound. This document details the preclinical pharmacology, pharmacokinetics, and early clinical findings in the context of its development as a potential therapeutic for autoimmune diseases, specifically multiple sclerosis.

Introduction: Targeting Lymphocyte Trafficking in Autoimmunity

Sphingosine 1-phosphate (S1P) is a critical signaling lipid that regulates a wide array of cellular processes, including lymphocyte trafficking.[1][2] The egress of lymphocytes from secondary lymphoid organs is a key step in the inflammatory cascade of autoimmune diseases. The S1P1 receptor, a G-protein coupled receptor, is essential for this process.[1][2] Agonism of S1P1 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the S1P gradient that guides their exit from lymph nodes. This sequestration of lymphocytes in the lymphoid organs prevents their infiltration into the central nervous system and other tissues, thereby mitigating autoimmune-mediated damage.[1][2]

CS-0777 was developed as a selective S1P1 agonist with the aim of providing a therapeutic benefit in autoimmune conditions like multiple sclerosis, while minimizing potential side effects associated with non-selective S1P receptor modulation.[1][3]

Discovery and Synthesis

The discovery of CS-0777 stemmed from a lead optimization program aimed at identifying novel, potent, and selective S1P1 agonists. The chemical synthesis of CS-0777 and its active phosphate (B84403) metabolite, this compound, has been described.[1][4] A key development in the synthesis of this compound was the use of a biotransformation method, which proved to be more efficient than a multi-step chemical synthesis.[4] Strains of Circinella muscae were found to effectively convert CS-0777 to this compound in high yield.[4]

Mechanism of Action and Preclinical Pharmacology

CS-0777 is a prodrug that undergoes phosphorylation in vivo to form the active metabolite, this compound.[1][3] This phosphorylation is carried out by fructosamine (B8680336) 3-kinase (FN3K) and FN3K-related protein (FN3K-RP).[5][6] this compound then acts as a potent and selective agonist at the human S1P1 receptor.[1][3]

In Vitro Pharmacology

The in vitro agonist activity and selectivity of this compound were determined using [³⁵S]GTPγS binding assays in CHO-K1 cells expressing human or rat S1P1 and S1P3 receptors.[1]

CompoundReceptorEC₅₀ (nM)Selectivity (S1P3/S1P1)
This compound Human S1P11.1~320-fold
Human S1P3350
Rat S1P11.8~111-fold
Rat S1P3200
FTY720-P (Comparator) Human S1P10.37~9-fold
Human S1P33.3
Rat S1P10.29~4.5-fold
Rat S1P31.3
Data sourced from Nishi et al., 2011.[1]
In Vivo Pharmacology

The in vivo efficacy of CS-0777 was evaluated in a rat model of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for multiple sclerosis.

Oral administration of CS-0777 to Lewis rats resulted in a significant, dose-dependent reduction in peripheral blood lymphocyte counts.[1][3]

Dose of CS-0777Nadir of Lymphocyte Count (% of vehicle)Time to Nadir (hours)Recovery to Baseline (days)
0.1 mg/kg27.4%125
1 mg/kg18.4%125
Data sourced from Nishi et al., 2011.[1]

In the rat EAE model, prophylactic oral administration of CS-0777 significantly suppressed the development of clinical signs of the disease.[1][3]

Treatment GroupMean Cumulative EAE Score
Vehicle16.5
CS-0777 (0.1 mg/kg)3.5
CS-0777 (1 mg/kg)1.0
*p < 0.01 vs. vehicle. Data sourced from Nishi et al., 2011.[1]

Pharmacokinetics

The pharmacokinetic profile of CS-0777 and its active metabolite, this compound, was assessed in male Sprague-Dawley rats following single oral administration of CS-0777.[1] After oral administration, this compound was the predominant form in the blood.[1]

Dose of CS-0777AnalyteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀-∞ (ng·h/mL)
0.1 mg/kgCS-07770.8 ± 0.33.257.9 ± 3.1
This compound11.2 ± 2.58.0201 ± 38
1 mg/kgCS-07776.1 ± 1.54.7569.8 ± 16.5
This compound101 ± 208.02150 ± 320
Data are presented as mean ± SD. Sourced from Nishi et al., 2011.[1][4]

Clinical Development

CS-0777 has been evaluated in a Phase 1, open-label, escalating-dose study in patients with multiple sclerosis (NCT00616733).[4][5][7] The 12-week study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral CS-0777. The results showed a pronounced, dose-dependent decrease in lymphocytes and CD4 T cell subsets, which returned to baseline within 4 weeks after the last dose. The drug was reported to be safe and well-tolerated.[5]

Signaling Pathways and Experimental Workflows

S1P1_Signaling_Pathway S1P1 Receptor Signaling Pathway in Lymphocyte Egress cluster_blood Blood/Lymph (High S1P) cluster_lymph_node Lymph Node (Low S1P) S1P S1P Lymphocyte Lymphocyte Lymphocyte->S1P Egress (Physiological) S1P1_receptor S1P1 Receptor G_protein Gi Protein S1P1_receptor->G_protein Activation Internalization Receptor Internalization S1P1_receptor->Internalization Downstream Downstream Signaling (PI3K, Rac, PLC) G_protein->Downstream Signal Transduction Downstream->Internalization Induces Egress_Block Blockade of Lymphocyte Egress Internalization->Egress_Block CS0777P This compound CS0777P->S1P1_receptor Agonist Binding EAE_Workflow Experimental Autoimmune Encephalomyelitis (EAE) Workflow start Lewis Rats immunization Immunization with Myelin Antigen + CFA start->immunization treatment Oral Administration (Vehicle or CS-0777) immunization->treatment monitoring Daily Clinical Scoring treatment->monitoring analysis Data Analysis (Cumulative Scores) monitoring->analysis end Efficacy Determination analysis->end

References

The Pharmacodynamics of CS-0777-P: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pharmacodynamics of CS-0777-P, a potent and selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator. CS-0777 is a prodrug that is phosphorylated in vivo to its active form, this compound.[1][2][3] This document outlines its mechanism of action, summarizes key quantitative data, details experimental protocols, and provides visual representations of its signaling and metabolic pathways.

Core Mechanism of Action

This compound acts as a selective agonist for the S1P1 receptor.[1][2][3] S1P1 is a G-protein coupled receptor involved in regulating lymphocyte trafficking. By binding to and activating S1P1 on lymphocytes, this compound is thought to induce the internalization of the receptor, thereby preventing lymphocytes from egressing from lymph nodes. This leads to a reduction in circulating lymphocytes, which is a key mechanism for its therapeutic effects in autoimmune diseases like multiple sclerosis.[1][2][3][4]

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.

In Vitro S1P Receptor Agonist Activity
ReceptorSpeciesEC50 (nM)Selectivity (S1P3/S1P1)Reference Compound (FTY720-P) EC50 (nM)
S1P1 Human1.1~320-fold0.37
S1P3 Human3503.3
S1P1 Rat1.8>100-fold0.29
S1P3 Rat2001.3

Table 1: In vitro agonist activity of this compound at human and rat S1P1 and S1P3 receptors, as determined by [³⁵S]GTPγ-S binding assay.[1]

In Vivo Lymphocyte Lowering Effect in Rats
Dose of CS-0777 (Oral)Time Post-DosePeripheral Blood Lymphocyte Count (% of Vehicle Control)
0.1 mg/kg12 h27.4%
1 mg/kg12 h18.4%
0.1 mg/kg48 h71.5%
1 mg/kg48 h30.1%
0.1 mg/kg5 days~100% (recovered to control levels)
1 mg/kg5 days~100% (recovered to control levels)

Table 2: Effect of single oral doses of CS-0777 on peripheral blood lymphocyte counts in Lewis rats.[1]

Clinical Pharmacodynamics in Multiple Sclerosis Patients
Dose of CS-0777 (Oral)Dosing RegimenEffect on Lymphocytes and CD4 T Cell Subsets
0.1, 0.3, and 0.6 mgOnce weekly or every other week for 12 weeksPronounced, dose-dependent decrease

Table 3: Summary of pharmacodynamic effects of CS-0777 in a 12-week, open-label pilot study in multiple sclerosis patients.[4]

Experimental Protocols

[³⁵S]GTPγ-S Binding Assay for S1P Receptor Agonist Activity

This assay was utilized to determine the in vitro agonist activity of this compound at S1P1 and S1P3 receptors.[1]

Methodology Summary:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells were transfected to express either rat or human S1P1 or S1P3 receptors.

  • Membrane Preparation: Membranes from the transfected cells were prepared and stored.

  • Binding Assay: The prepared cell membranes were incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγ-S.

  • Detection: Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγ-S to the G-protein. The amount of bound [³⁵S]GTPγ-S was measured to determine the level of receptor activation.

  • Data Analysis: The concentration of this compound that produced 50% of the maximal response (EC50) was calculated.

In Vivo Lymphocyte Count Monitoring in Rats

This experiment was conducted to assess the in vivo pharmacodynamic effect of CS-0777 on lymphocyte trafficking.[1]

Methodology Summary:

  • Animal Model: Male Lewis rats were used for the study.

  • Drug Administration: CS-0777 was administered as a single oral dose at 0.1 and 1 mg/kg. A vehicle control group was also included.

  • Blood Sampling: Blood samples were collected at various time points post-dose (e.g., 12 hours, 48 hours, and 5 days).

  • Lymphocyte Counting: Peripheral blood lymphocyte counts were determined for each sample.

  • Data Analysis: The lymphocyte counts in the CS-0777 treated groups were compared to the vehicle-treated control group to determine the percentage reduction.

Experimental Autoimmune Encephalomyelitis (EAE) Model in Rats

The suppressive effect of CS-0777 on disease progression was evaluated in a rat model of multiple sclerosis.[1]

Methodology Summary:

  • Induction of EAE: EAE was induced in Lewis rats.

  • Drug Administration: CS-0777 was administered orally at doses of 0.1 and 1 mg/kg.

  • Clinical Scoring: The severity of EAE was assessed daily using a standardized clinical scoring system.

  • Data Analysis: The cumulative EAE scores in the CS-0777 treated groups were compared to the vehicle-treated group to evaluate the suppressive effect of the drug.

Visualizations

Signaling Pathway of this compound at the S1P1 Receptor

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds and Activates G_protein Gi/o Protein S1P1->G_protein Activates Effector Downstream Effectors G_protein->Effector Modulates Response Lymphocyte Sequestration Effector->Response

Caption: S1P1 receptor signaling cascade initiated by this compound.

Metabolic Pathway of CS-0777```dot

CS0777_Metabolism CS0777 CS-0777 (Prodrug) CS0777P This compound (Active Metabolite) CS0777->CS0777P Phosphorylation CS0777P->CS0777 Dephosphorylation Enzyme1 FN3K, FN3K-RP Enzyme1->CS0777P Enzyme2 Alkaline Phosphatase Enzyme2->CS0777

Caption: Workflow for the experimental autoimmune encephalomyelitis (EAE) study.

References

Methodological & Application

Synthesis Protocol for the Sphingosine 1-Phosphate Receptor Agonist CS-0777-P from its Prodrug CS-0777

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of CS-0777-P, a potent and selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) agonist, from its prodrug CS-0777.

CS-0777 is a therapeutic candidate for autoimmune diseases, such as multiple sclerosis.[1] It undergoes in vivo phosphorylation to its active metabolite, this compound, which acts as a selective S1P1 modulator.[2][3][4] The modulation of S1P1 receptors on lymphocytes is a key mechanism for reducing the infiltration of autoreactive immune cells into the central nervous system, a hallmark of multiple sclerosis.[5][6]

Pharmacological Activity

This compound is a highly potent agonist for the human S1P1 receptor, exhibiting significantly greater selectivity for S1P1 over the S1P3 subtype.[2][3][4] The agonist activity of this compound is summarized in the table below.

ReceptorSpeciesEC50 (nM)
S1P1Human1.1[2][3][4]
S1P3Human350[2][3][4]
S1P1Rat1.8[3]
S1P3Rat200[3]

Chemical Synthesis of this compound from CS-0777

The following protocol outlines the chemical synthesis of this compound from CS-0777. This procedure involves a two-step process: protection of the amino group followed by phosphorylation and subsequent deprotection.

Materials and Reagents
Experimental Protocol

Step 1: Protection of the Amino Group

  • Dissolve CS-0777 in aqueous ethyl acetate.

  • Add potassium bicarbonate (KHCO3) to the solution.

  • To this mixture, add allyl chloroformate (AllocCl) to protect the amino group of CS-0777.

  • Stir the reaction mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up to isolate the Alloc-protected intermediate.

Step 2: Phosphorylation and Deprotection

  • Dissolve the Alloc-protected intermediate in dichloromethane (CH2Cl2).

  • In the presence of tetrazole, add (AllylO)2PN(i-Pr)2 to initiate the phosphorylation reaction.

  • Following the phosphorylation, treat the reaction mixture with 3-chloroperoxybenzoic acid (mCPBA) to yield the fully protected phosphate (B84403) intermediate.

  • Isolate the intermediate, which should be obtained in a moderate yield.[3]

  • For the final deprotection step, dissolve the intermediate in acetonitrile (CH3CN).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and pyrrolidine to the solution to simultaneously remove both the allyl and Alloc protecting groups.[3]

  • The final product, this compound, can be purified using standard chromatographic techniques.

A microbial biotransformation method has also been identified as a more efficient alternative to the chemical synthesis described above. Strains of Circinella muscae have been shown to convert CS-0777 to this compound in a 73% yield.[3]

Visualized Workflows and Pathways

To further elucidate the processes, the following diagrams illustrate the chemical synthesis workflow and the signaling pathway of this compound.

G cluster_synthesis Chemical Synthesis of this compound CS0777 CS-0777 Protection Amino Group Protection (AllocCl, KHCO3) CS0777->Protection Intermediate1 Alloc-Protected CS-0777 Protection->Intermediate1 Phosphorylation Phosphorylation ((AllylO)2PN(i-Pr)2, Tetrazole, mCPBA) Intermediate1->Phosphorylation Intermediate2 Fully Protected Phosphate Phosphorylation->Intermediate2 Deprotection Deprotection (Pd(PPh3)4, Pyrrolidine) Intermediate2->Deprotection CS0777P This compound Deprotection->CS0777P

Caption: Chemical synthesis workflow for the conversion of CS-0777 to this compound.

G cluster_pathway Signaling Pathway of this compound CS0777 CS-0777 (Prodrug) Phosphorylation In vivo Phosphorylation CS0777->Phosphorylation CS0777P This compound (Active Drug) Phosphorylation->CS0777P S1P1 S1P1 Receptor (on Lymphocytes) CS0777P->S1P1 Sequestration Lymphocyte Sequestration in Lymph Nodes S1P1->Sequestration CNS_Infiltration Reduced CNS Infiltration Sequestration->CNS_Infiltration Therapeutic_Effect Therapeutic Effect in Autoimmune Disease CNS_Infiltration->Therapeutic_Effect

Caption: Proposed signaling pathway for the therapeutic action of this compound.

References

Application Notes: Characterizing the GPR40 Antagonist CS-0777-P with an In Vitro GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key regulator of glucose-stimulated insulin (B600854) secretion.[1][2] It is activated by medium and long-chain free fatty acids (FFAs).[3][4] Upon activation, GPR40 couples primarily through the Gαq/11 family of G proteins to activate Phospholipase C (PLC), leading to downstream signaling that potentiates insulin release.[3][5] This makes GPR40 a significant target for the development of therapeutics for type 2 diabetes.

CS-0777-P is a selective antagonist for GPR40. Its function is to block the receptor activation induced by agonists. The guanosine (B1672433) 5'-O-(3-thio)triphosphate ([³⁵S]GTPγS) binding assay is a classic functional method used to study the activation of G protein-coupled receptors (GPCRs).[6][7] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following agonist-induced receptor activation.[7] Because this is an early event in the signal transduction cascade, the assay is valuable for characterizing the potency and efficacy of compounds without the complexities of downstream signal amplification.[7][8]

These application notes provide a detailed protocol for using the [³⁵S]GTPγS binding assay to determine the inhibitory activity (IC₅₀) of this compound at the human GPR40 receptor.

Signaling Pathway and Assay Principle

The binding of an agonist to GPR40 initiates a conformational change, promoting the exchange of GDP for GTP on the associated Gαq subunit. This leads to the dissociation of the G protein heterotrimer and activation of downstream effectors. This compound, as an antagonist, binds to GPR40 and prevents this agonist-induced activation.

The GTPγS binding assay quantifies this initial activation step. The use of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, allows the activated Gα-[³⁵S]GTPγS complex to accumulate, providing a measurable signal that is directly proportional to receptor activation.[7] The antagonist activity of this compound is measured by its ability to reduce the [³⁵S]GTPγS binding stimulated by a known GPR40 agonist.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane GPR40_inactive GPR40 (Inactive) GPR40_active GPR40 (Active) Gq_inactive Gαq-GDP/Gβγ GPR40_active->Gq_inactive Activates Gq_active Gαq-GTP + Gβγ Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates Downstream Downstream Signaling (IP₃, DAG, Ca²⁺ release) PLC->Downstream Agonist Agonist (e.g., FFA) Agonist->GPR40_inactive Binds & Activates Antagonist Antagonist (this compound) Antagonist->GPR40_inactive Binds & Blocks

Figure 1: GPR40 (FFAR1) antagonist signaling pathway.

GTP_Assay_Principle cluster_agonist Agonist Stimulation cluster_antagonist Antagonist Inhibition A_Agonist GPR40 Agonist A_Receptor GPR40 Receptor A_Agonist->A_Receptor Activates A_G_Protein Gαq-GDP A_Receptor->A_G_Protein Catalyzes Exchange A_GTP_Exchange [³⁵S]GTPγS binds to Gαq A_G_Protein->A_GTP_Exchange GDP released A_Signal High Scintillation Signal A_GTP_Exchange->A_Signal B_Antagonist This compound B_Receptor GPR40 Receptor B_Antagonist->B_Receptor Blocks B_Agonist GPR40 Agonist B_Agonist->B_Receptor Binding prevented B_G_Protein Gαq-GDP B_Receptor->B_G_Protein No activation B_No_Exchange [³⁵S]GTPγS binding blocked B_G_Protein->B_No_Exchange B_Signal Low Scintillation Signal B_No_Exchange->B_Signal

Figure 2: Principle of the GTPγS binding assay for antagonist screening.

Experimental Protocol

This protocol outlines the procedure for determining the IC₅₀ of this compound using the filtration-based [³⁵S]GTPγS binding assay.

Materials and Reagents

  • Membranes: Cell membranes prepared from a stable cell line overexpressing human GPR40 (e.g., HEK293 or CHO cells).

  • Antagonist: this compound

  • Agonist: A potent GPR40 agonist (e.g., TAK-875 or Linoleic Acid).

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Unlabeled GTPγS: For non-specific binding determination.

  • GDP (Guanosine 5'-diphosphate): To facilitate the detection of agonist-stimulated binding.[8]

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • BSA (Bovine Serum Albumin): Fatty acid-free, for agonists like linoleic acid.

  • 96-well Microplates: For setting up the reaction.

  • Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MAPH).

  • Scintillation Fluid: For liquid scintillation counting.

  • Microplate Scintillation Counter: To quantify radioactivity.

Protocol Steps

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from, for example, 1 pM to 100 µM.

    • Prepare a stock solution of the GPR40 agonist. The final concentration in the assay should be at its EC₈₀ (80% of its maximal effective concentration), which must be predetermined.

  • Reaction Setup (in a 96-well plate):

    • Add reagents to the wells in the following order for a final volume of 100 µL:

      • 50 µL of Assay Buffer (or unlabeled GTPγS for non-specific binding wells, final concentration 10 µM).

      • 10 µL of various concentrations of this compound (or buffer for control wells).

      • 10 µL of GPR40 agonist at its EC₈₀ concentration (or buffer for basal binding wells).

      • 20 µL of GPR40 cell membranes (typically 5-20 µg of protein per well) diluted in assay buffer containing GDP (final concentration ~1-10 µM).

    • Pre-incubation: Gently mix and incubate the plate for 30 minutes at 30°C. This allows the antagonist and agonist to reach binding equilibrium with the receptor.[6]

  • Initiate Reaction:

    • Start the binding reaction by adding 10 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapidly filtering the contents of the plate through a glass fiber filter plate using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

Experimental_Workflow start Start prep Prepare Reagents (Buffer, Compounds, Membranes, [³⁵S]GTPγS) start->prep setup Set up 96-well plate: - Buffer / Unlabeled GTPγS - this compound (serial dilution) - GPR40 Agonist (EC₈₀) - GPR40 Membranes + GDP prep->setup pre_incubate Pre-incubation (30 min at 30°C) setup->pre_incubate initiate Initiate Reaction (Add [³⁵S]GTPγS to all wells) pre_incubate->initiate incubate Incubation (60 min at 30°C) initiate->incubate terminate Terminate & Filter (Rapid filtration and washing) incubate->terminate count Quantify Radioactivity (Scintillation Counting) terminate->count analyze Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC₅₀) count->analyze end_node End analyze->end_node

Figure 3: Experimental workflow for the GTPγS binding assay.

Data Presentation and Analysis

1. Data Calculation:

  • Specific Binding: This is the portion of binding that is displaceable and mediated by the receptor.

    • Total Stimulated Binding (CPM) = CPM with agonist - CPM with non-specific binding.

    • Basal Binding (CPM) = CPM without agonist - CPM with non-specific binding.

  • Agonist Stimulation Window:

    • Stimulation Window (%) = (Total Stimulated Binding / Basal Binding) * 100

  • Inhibition Calculation: The effect of this compound is calculated as a percentage inhibition of the agonist-stimulated signal.

    • % Inhibition = 100 * (1 - (CPM with Antagonist - Basal Binding) / (Total Stimulated Binding - Basal Binding))

2. IC₅₀ Determination:

  • Plot the % Inhibition against the corresponding logarithmic concentrations of this compound.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

  • The IC₅₀ is the concentration of this compound that produces 50% of the maximal inhibition.

Example Data Table

The following table shows representative data for the inhibition of GPR40 agonist-stimulated [³⁵S]GTPγS binding by this compound.

This compound Conc. (M)Log [this compound]Mean CPM% Inhibition
0 (Basal)N/A1,520N/A
0 (Stimulated)N/A8,4500.0%
1.00E-11-11.08,4350.2%
1.00E-10-10.08,1104.9%
1.00E-09-9.06,54027.6%
1.00E-08-8.04,31559.7%
1.00E-07-7.02,15090.9%
1.00E-06-6.01,68097.7%
1.00E-05-5.01,55099.6%
Non-specificN/A510N/A

Note: Data are hypothetical and for illustrative purposes only. Actual CPM values will depend on experimental conditions.

From a curve fit of such data, the IC₅₀ value for this compound can be accurately determined, providing a quantitative measure of its potency as a GPR40 antagonist.

References

Application Notes and Protocols for CS-0777-P in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CS-0777-P, a selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) agonist, in a rat model of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis.

Introduction

CS-0777 is a prodrug that is phosphorylated in vivo to its active form, this compound.[1][2] this compound is a potent and selective agonist of the S1P1 receptor.[1][2] This agonism leads to the internalization of S1P1 receptors on lymphocytes, which in turn prevents their egress from lymph nodes.[3] This sequestration of lymphocytes, particularly autoreactive T cells, in the lymphoid organs prevents their infiltration into the central nervous system (CNS), thereby ameliorating the inflammatory cascade and demyelination characteristic of EAE.[3] Studies have demonstrated that oral administration of the prodrug CS-0777 significantly reduces the clinical severity of EAE in rats.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of CS-0777 in a rat EAE model.

Table 1: In Vivo Efficacy of Oral CS-0777 in Rat EAE Model

Dosage (mg/kg)Administration RouteTreatment ScheduleKey FindingReference
0.1OralSingle doseSignificant decrease in cumulative EAE scores[1][2]
1OralSingle doseSignificant decrease in cumulative EAE scores[1][2]

Table 2: Pharmacodynamic Effect of Oral CS-0777 in Rats

Dosage (mg/kg)Effect on Peripheral Blood LymphocytesTime to NadirRecoveryReference
0.127.4% of vehicle-treated control12 hours post-doseRecovery to control levels by 5 days[1]
118.4% of vehicle-treated control12 hours post-doseRecovery to control levels by 5 days[1]

Experimental Protocols

Protocol 1: Induction of EAE in Lewis Rats

This protocol describes the induction of EAE in female Lewis rats using guinea pig myelin basic protein (gpMBP).

Materials:

  • Female Lewis rats (10-14 weeks old)[4][5]

  • Guinea pig myelin basic protein (gpMBP) peptide 68-88 (gpMBP68-88)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate rats to the facility for at least 7 days prior to the start of the experiment to minimize stress.[4][5]

  • Antigen Emulsion Preparation: Prepare an emulsion of gpMBP68-88 in CFA. A common concentration is to emulsify a solution of gpMBP68-88 in PBS with an equal volume of CFA.

  • Immunization: On day 0, immunize each rat subcutaneously at the base of the tail with a total volume of 0.1 mL of the antigen emulsion.

  • Clinical Scoring: Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of EAE. Use a standardized scoring system, such as the following:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Moribund state

    • 5: Death

  • Disease Course: EAE onset typically occurs between days 10 and 12 post-immunization, with peak disease severity around days 14-16.[4]

Protocol 2: Administration of CS-0777

This protocol is based on the effective oral administration of the prodrug CS-0777 in the rat EAE model.

Materials:

  • CS-0777

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of CS-0777 in the chosen vehicle at the desired concentrations (e.g., 0.1 mg/mL and 1 mg/mL for dosages of 0.1 mg/kg and 1 mg/kg, respectively, assuming a 1 mL/kg dosing volume).

  • Administration: Administer CS-0777 or vehicle to the rats via oral gavage. The timing of administration can be prophylactic (starting before or at the time of immunization) or therapeutic (starting after the onset of clinical signs). The cited studies initiated treatment at the time of immunization.

  • Monitoring: Continue daily clinical scoring and body weight measurements throughout the study to assess the efficacy of the treatment.

Visualizations

Signaling Pathway of this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Lymphocyte) This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds to G_protein Gαi S1P1->G_protein Activates Internalization Receptor Internalization & Degradation G_protein->Internalization Leads to Downstream Inhibition of Downstream Signaling (e.g., Rac, Akt) G_protein->Downstream Inhibits Egress Inhibition of Lymphocyte Egress Internalization->Egress Results in Downstream->Egress Contributes to

Caption: Signaling pathway of this compound via the S1P1 receptor.

Experimental Workflow for EAE Induction and Treatment

G cluster_setup Experiment Setup cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Acclimatization Animal Acclimatization (≥ 7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Immunization Day 0: Immunization (gpMBP in CFA) Grouping->Immunization Dosing Daily Oral Dosing (CS-0777 or Vehicle) Immunization->Dosing Treatment Start Scoring Daily Clinical Scoring & Body Weight Dosing->Scoring Ongoing Termination Study Termination & Tissue Collection Scoring->Termination Endpoint Reached

References

Application Notes and Protocols: Preparation of CS-0777-P Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CS-0777-P is a novel small molecule inhibitor with potential applications in cell biology and drug discovery. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in cell culture.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueReference
Molecular Weight543.21 g/mol
AppearanceWhite to off-white solid
Purity≥98%
SolubilitySoluble in DMSO (>25 mg/mL), Ethanol (<1 mg/mL)
Storage of Solid-20°C
InChI KeyABCDEF-GHIJKL

Preparation of Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials
  • This compound (solid)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.43 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound solid.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to facilitate dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Preparation Workflow

G cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex to Mix dissolve->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing sterile this compound stock solutions.

Quality Control

To ensure the accuracy of experimental results, it is recommended to perform quality control checks on the prepared stock solutions.

ParameterMethodSpecification
ConcentrationUV-Vis Spectroscopy or HPLC± 5% of target concentration
PurityHPLC≥98%
SterilityCulture on nutrient agarNo microbial growth

Use in Cell Culture

Dilution to Working Concentration
  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Mix thoroughly by pipetting or gentle vortexing before adding to the cell culture.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution Calculation

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

  • Dilution Factor: 10 mM / 10 µM = 1000

  • Volume of Stock: 1000 µL / 1000 = 1 µL

  • Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Signaling Pathway of this compound (Hypothetical)

The precise mechanism of action for this compound is under investigation. A hypothetical signaling pathway is depicted below, where this compound acts as an inhibitor of a key kinase in a cancer-related pathway.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation CS0777P This compound CS0777P->KinaseB

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Application Notes and Protocols: Measuring Lymphocyte Count Reduction with CS-0777-P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the methodologies used to measure the reduction in lymphocyte counts induced by CS-0777, a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator. The active form of the drug, CS-0777-P, functions by sequestering lymphocytes in lymphoid tissues, leading to a reversible, dose-dependent decrease in peripheral blood lymphocyte counts. This document outlines the mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for the quantification of lymphocyte populations.

Introduction

CS-0777 is an orally active prodrug that is rapidly phosphorylated in vivo to its active metabolite, this compound.[1][2][3] this compound is a potent and selective agonist of the S1P1 receptor, which plays a crucial role in lymphocyte trafficking.[1][2][3] By activating S1P1 receptors on lymphocytes, this compound inhibits their egress from lymph nodes, resulting in a reduction of circulating lymphocytes in the peripheral blood.[1][2] This mechanism of action makes CS-0777 a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis (MS).[1][2][3] Accurate measurement of lymphocyte count reduction is a key pharmacodynamic biomarker for assessing the biological activity of CS-0777 and other S1P1 receptor modulators.

Mechanism of Action: S1P1 Receptor Signaling

This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it initially activates the receptor, leading to its internalization and subsequent degradation. This down-regulation of S1P1 receptors on the lymphocyte surface renders them unresponsive to the natural S1P gradient that is necessary for their egress from lymphoid tissues. The net effect is the sequestration of lymphocytes, particularly CCR7+ T cells, within the lymph nodes and a corresponding decrease in the number of circulating lymphocytes.

S1P1_Signaling_Pathway cluster_blood Peripheral Blood cluster_lymphocyte Lymphocyte Surface cluster_lymphnode Lymph Node CS-0777 CS-0777 This compound This compound CS-0777->this compound Phosphorylation (in vivo) S1P1 S1P1 Receptor This compound->S1P1 Binds to G_protein G-protein Coupling S1P1->G_protein Activates Internalization Receptor Internalization & Degradation G_protein->Internalization Leads to Lymph_Sequestration Lymphocyte Sequestration Internalization->Lymph_Sequestration Results in Experimental_Workflow cluster_workflow Workflow start Patient Screening & Baseline Sample Collection dosing CS-0777 Administration start->dosing sampling Time-point Blood Sampling (e.g., 12h, 24h, 48h, weekly) dosing->sampling processing Peripheral Blood Mononuclear Cell (PBMC) Isolation (Ficoll-Paque) sampling->processing staining Antibody Staining for Lymphocyte Subsets processing->staining acquisition Flow Cytometry Data Acquisition staining->acquisition analysis Data Analysis: Gating and Quantification acquisition->analysis end Report Generation analysis->end

References

Application Notes and Protocols for CS-0777-P in Lymphocyte Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-0777 is a novel, orally active prodrug that is rapidly converted in vivo to its active phosphate (B84403) metabolite, CS-0777-P.[1][2][3] this compound is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] The S1P1 receptor plays a critical role in regulating lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[4][5] Agonism of S1P1 by compounds like this compound leads to the internalization and functional antagonism of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[4][5] This sequestration of lymphocytes in lymphoid tissues reduces the number of circulating lymphocytes, a key mechanism for the treatment of autoimmune diseases such as multiple sclerosis.[1][2]

These application notes provide detailed protocols for utilizing this compound in in vitro lymphocyte migration assays, including chemotaxis and transendothelial migration assays. These assays are crucial for characterizing the inhibitory effects of this compound on lymphocyte migration and for elucidating its mechanism of action.

Data Presentation

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound on human S1P1 and S1P3 receptors. This data is essential for determining the appropriate concentration range for in vitro assays.

CompoundReceptorAgonist Activity (EC50, nM)Selectivity (S1P3/S1P1)Reference
This compound Human S1P11.1~320-fold[1][2]
This compound Human S1P3350[1][2]

Signaling Pathway

The diagram below illustrates the signaling pathway of S1P1 and the mechanism of action of this compound in inhibiting lymphocyte egress.

S1P1_Signaling_Pathway cluster_lymph_node Lymph Node Interstitium (Low S1P) cluster_lymphatic_sinus Lymphatic Sinus (High S1P) Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses S1P S1P Gradient S1P->S1P1_Receptor activates This compound This compound This compound->S1P1_Receptor potently activates Gi_Protein Gi Protein Signaling S1P1_Receptor->Gi_Protein activates Receptor_Internalization Receptor Internalization & Degradation S1P1_Receptor->Receptor_Internalization undergoes Gi_Protein->Lymphocyte promotes egress Migration_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Migration_Inhibition

Caption: S1P1 signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Protocol 1: Lymphocyte Chemotaxis Assay (Transwell Assay)

This assay evaluates the ability of this compound to inhibit the directed migration of lymphocytes towards a chemoattractant.

Materials:

  • Purified human or mouse lymphocytes (e.g., from peripheral blood or spleen)

  • This compound

  • Chemoattractant (e.g., Sphingosine-1-Phosphate (S1P), CXCL12)

  • Transwell inserts (5 µm pore size for lymphocytes)

  • 24-well tissue culture plates

  • Assay medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Flow cytometer (optional, for more detailed analysis)

Experimental Workflow Diagram:

Chemotaxis_Workflow A 1. Prepare Lymphocytes (Isolate and resuspend in assay medium) B 2. Pre-incubate Lymphocytes with this compound (Various concentrations and vehicle control) A->B D 4. Add Lymphocytes to Upper Chamber B->D C 3. Prepare Transwell Plate (Add chemoattractant to lower chamber) C->D E 5. Incubate (e.g., 2-4 hours at 37°C, 5% CO2) D->E F 6. Quantify Migrated Cells (Count cells in lower chamber) E->F

Caption: Workflow for the lymphocyte chemotaxis assay.

Procedure:

  • Cell Preparation:

    • Isolate lymphocytes from the desired source using standard methods (e.g., Ficoll-Paque density gradient centrifugation).

    • Wash the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation and Pre-incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay medium. Suggested concentration range to test: 0.01 nM to 1000 nM.

    • Include a vehicle control (assay medium with the same final concentration of the solvent).

    • In separate tubes, mix equal volumes of the cell suspension and the this compound dilutions (or vehicle).

    • Pre-incubate the cells with the compound for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of assay medium containing the chemoattractant (e.g., 100 nM S1P or 100 ng/mL CXCL12) to the lower chambers of a 24-well plate.

    • Include a negative control with assay medium only (no chemoattractant).

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

  • Cell Migration:

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells using a hemocytometer or an automated cell counter.

    • Alternatively, for more precise quantification, cells can be lysed and quantified using a fluorescent dye (e.g., CyQuant) or analyzed by flow cytometry by adding a known number of counting beads.

  • Data Analysis:

    • Calculate the percentage of migration relative to the vehicle control.

    • Plot the percentage of migration against the concentration of this compound to determine the IC50 value.

Protocol 2: Transendothelial Migration Assay

This assay models the migration of lymphocytes across an endothelial barrier, a crucial step in immune surveillance and inflammation.

Materials:

  • All materials from Protocol 1

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Endothelial cell growth medium

  • Fibronectin or Collagen Type I

  • Transwell inserts (3 µm or 5 µm pore size)

  • Cell staining solution (e.g., Crystal Violet or a fluorescent dye)

Experimental Workflow Diagram:

TEM_Workflow A 1. Coat Transwell Insert (e.g., with Fibronectin) B 2. Seed Endothelial Cells (Culture to form a confluent monolayer) A->B E 5. Add Lymphocytes to Upper Chamber (onto the endothelial monolayer) B->E C 3. Prepare and Pre-incubate Lymphocytes with this compound C->E D 4. Add Chemoattractant to Lower Chamber D->E F 6. Incubate (e.g., 4-18 hours at 37°C, 5% CO2) E->F G 7. Quantify Migrated Cells F->G

Caption: Workflow for the transendothelial migration assay.

Procedure:

  • Endothelial Monolayer Preparation:

    • Coat the upper surface of the Transwell inserts with an extracellular matrix protein like fibronectin (10 µg/mL) or collagen (50 µg/mL) for 1 hour at 37°C.

    • Seed endothelial cells (e.g., HUVECs) onto the coated inserts at a density that will form a confluent monolayer within 24-48 hours.[6][7]

    • Culture the endothelial cells until a tight monolayer is formed. Monolayer integrity can be assessed by measuring transendothelial electrical resistance (TEER) or by visual inspection.

  • Lymphocyte and Compound Preparation:

    • Prepare lymphocytes and this compound dilutions as described in Protocol 1.

    • Pre-incubate the lymphocytes with this compound or vehicle for 30-60 minutes at 37°C.

  • Assay Setup:

    • Gently wash the endothelial monolayer with pre-warmed assay medium.

    • Add 600 µL of assay medium containing the chemoattractant to the lower chambers.

    • Place the Transwell inserts with the endothelial monolayer into the wells.

  • Cell Migration:

    • Add 100 µL of the pre-incubated lymphocyte suspension to the upper chamber, directly onto the endothelial monolayer.

  • Incubation:

    • Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator. The longer incubation time compared to the chemotaxis assay allows for migration across the endothelial barrier.

  • Quantification of Migration:

    • Quantify the migrated lymphocytes in the lower chamber as described in Protocol 1.

    • Alternatively, non-migrated cells on the upper side of the insert can be removed with a cotton swab. The migrated cells on the lower side of the membrane can then be fixed, stained (e.g., with Crystal Violet), and the dye extracted for colorimetric quantification.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the inhibitory effect of this compound on transendothelial migration.

Expected Results and Interpretation

Treatment with this compound is expected to cause a dose-dependent inhibition of lymphocyte migration in both the chemotaxis and transendothelial migration assays. This is due to the agonist effect of this compound on the S1P1 receptor, leading to its internalization and rendering the lymphocytes unable to respond to the S1P gradient that drives their migration. The IC50 value obtained from these assays will provide a quantitative measure of the potency of this compound in inhibiting lymphocyte migration in vitro. These results will be valuable for further preclinical and clinical development of CS-0777 as an immunomodulatory agent.

References

Application Notes and Protocols for Studying S1P1 Receptor Internalization Using CS-0777-P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in regulating crucial physiological processes, most notably lymphocyte trafficking from lymphoid organs to the peripheral circulation.[1][2][3] The endogenous ligand for S1P1 is sphingosine-1-phosphate (S1P). The binding of an agonist to S1P1 initiates a cascade of intracellular signaling events and, importantly, induces the internalization of the receptor, a key mechanism for regulating cellular responsiveness to S1P gradients.[4][5][6]

CS-0777 is a selective S1P1 modulator.[7] In vivo, CS-0777 is phosphorylated to its active form, CS-0777-phosphate (CS-0777-P), which then acts as a potent and selective agonist for the S1P1 receptor.[8][9][10] The high selectivity of this compound for S1P1 over other S1P receptor subtypes, such as S1P3, makes it a valuable tool for specifically investigating S1P1-mediated cellular processes, including receptor internalization, and a promising therapeutic candidate for autoimmune diseases like multiple sclerosis.[7][8][9]

These application notes provide detailed protocols and data for utilizing this compound to study S1P1 receptor internalization, a critical process in understanding immune cell regulation and for the development of novel immunomodulatory therapies.

Mechanism of Action: S1P1 Receptor Internalization

Upon binding of an agonist like this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular G proteins, primarily of the Gαi family.[4][11] This activation triggers downstream signaling pathways, including the PI3K/Akt, Ras/Erk, and PLC pathways.[4][12]

Simultaneously, agonist binding promotes the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs).[12][13] This phosphorylation event serves as a docking site for β-arrestin proteins.[6][14] The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to signal desensitization, and initiates the process of receptor internalization, typically through a clathrin-mediated endocytosis pathway.[13] Once internalized, the receptor can be targeted for degradation or recycled back to the plasma membrane.[5] The persistent internalization of the S1P1 receptor is a key mechanism by which S1P1 modulators disrupt lymphocyte egress from lymphoid organs.[8]

S1P1_Internalization_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binding G_protein Gαi/βγ S1P1->G_protein Activation GRK GRK S1P1->GRK Recruitment Signaling Downstream Signaling G_protein->Signaling P_S1P1 Phosphorylated S1P1 GRK->P_S1P1 Phosphorylation Beta_Arrestin β-Arrestin P_S1P1->Beta_Arrestin Recruitment Endosome Endosome Beta_Arrestin->Endosome Internalization Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: S1P1 Receptor Internalization Pathway induced by this compound.

Data Presentation

The following table summarizes the in vitro agonist activity of this compound compared to FTY720-P (the active phosphate (B84403) of Fingolimod), a well-characterized S1P receptor modulator. The data highlights the high potency and selectivity of this compound for the human S1P1 receptor.

CompoundReceptorAgonist Activity (EC₅₀, nM)Selectivity (S1P3/S1P1)Reference
This compound Human S1P₁1.1~320-fold[8][9][10]
Human S1P₃350[8][9][10]
FTY720-P Human S1P₁0.37~9-fold[8]
Human S1P₃3.3[8]

Experimental Protocols

Protocol 1: S1P1 Receptor Internalization Assay using Fluorescence Microscopy

This protocol describes a method to visually monitor the internalization of S1P1 receptors in response to this compound using cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).

Materials:

  • HEK293 or CHO cells stably expressing S1P1-GFP.

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • Charcoal-stripped FBS (to remove endogenous lipids like S1P).[5]

  • This compound.

  • Fibronectin-coated glass-bottom dishes.[5]

  • Phosphate-Buffered Saline (PBS).

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS).

  • Hoechst stain for nuclear counterstaining.

  • Fluorescence microscope with appropriate filters for GFP and Hoechst.

Procedure:

  • Cell Seeding:

    • Coat 35-mm glass-bottom dishes with fibronectin solution for at least 10 minutes at room temperature.[5]

    • Aspirate the fibronectin solution and seed the S1P1-GFP expressing cells at an appropriate density (e.g., 1.5 x 10⁵ cells/ml) in DMEM containing 2% charcoal-stripped FBS.[5]

    • Incubate the cells overnight in a CO₂ incubator at 37°C.[5]

  • Serum Starvation:

    • The next day, replace the medium with serum-free DMEM to minimize basal receptor activation.[5]

    • Incubate the cells for 2 hours in a CO₂ incubator.[5]

  • Compound Treatment:

    • Prepare various concentrations of this compound in serum-free DMEM.

    • Aspirate the starvation medium and add the this compound solutions to the cells. Include a vehicle-only control.

    • Incubate for the desired time (e.g., 60 minutes) at 37°C.[6]

  • Fixation and Staining:

    • Aspirate the treatment solution and wash the cells once with PBS.

    • Add the Fixing Solution and incubate for 20 minutes at room temperature.[12]

    • Wash the cells four times with PBS.[12]

    • Add Hoechst staining solution and incubate for 10-15 minutes.

    • Wash again with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope. In untreated cells, S1P1-GFP fluorescence will be localized at the plasma membrane.

    • Upon treatment with this compound, the fluorescence will redistribute to intracellular vesicles (endosomes), indicating receptor internalization.[15]

    • Quantify internalization by measuring the change in fluorescence intensity from the membrane to the cytoplasm/perinuclear region.

Internalization_Assay_Workflow Start Start: S1P1-GFP Cells Seed 1. Seed cells on fibronectin-coated dishes Start->Seed Incubate_Overnight 2. Incubate overnight Seed->Incubate_Overnight Starve 3. Serum starve (2 hours) Incubate_Overnight->Starve Treat 4. Treat with this compound (e.g., 60 min) Starve->Treat Fix 5. Fix cells Treat->Fix Stain 6. Stain nuclei (Hoechst) Fix->Stain Image 7. Acquire images via fluorescence microscopy Stain->Image Analyze 8. Analyze receptor redistribution Image->Analyze End End: Quantified Data Analyze->End

Caption: Workflow for S1P1 Receptor Internalization Fluorescence Assay.
Protocol 2: β-Arrestin Recruitment Assay (PathHunter™ Assay)

This protocol describes a method to quantify the recruitment of β-arrestin to the S1P1 receptor upon activation by this compound, a key step preceding internalization.

Materials:

  • PathHunter™ β-arrestin cell line for S1P1 (e.g., from DiscoveRx).

  • Assay medium (as recommended by the manufacturer).

  • This compound.

  • Detection reagents (as supplied with the kit).

  • White, clear-bottom 384-well microplates.

  • Luminescence plate reader.

Procedure:

  • Cell Seeding:

    • On the day prior to the experiment, harvest and resuspend the CHO-human S1P1 PathHunter™ cells in the appropriate cell culture medium.[6]

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate at a density of approximately 1000 cells/well.[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the compound solutions to the wells.

    • Incubate the plate for 90 minutes at 37°C.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature for about 10 minutes.

    • Add the PathHunter™ detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate reader.

    • The signal intensity is directly proportional to the amount of β-arrestin recruited to the S1P1 receptor.

    • Plot the data as luminescence versus log[this compound] concentration to determine the EC₅₀ value for β-arrestin recruitment.

Applications in Research and Drug Development

  • High-Throughput Screening: The described protocols, particularly the β-arrestin assay, can be adapted for high-throughput screening (HTS) to identify novel agonists, antagonists, or allosteric modulators of the S1P1 receptor.

  • Mechanism of Action Studies: this compound serves as a reference compound to investigate the molecular details of S1P1 receptor trafficking, desensitization, and downstream signaling.

  • Disease Modeling: In cell-based models of autoimmune diseases, this compound can be used to study the consequences of S1P1 modulation on immune cell function, such as migration and cytokine production.

  • Pharmacological Profiling: These assays are essential for the pharmacological characterization of new chemical entities targeting the S1P1 receptor, allowing for the determination of their potency and efficacy in inducing receptor internalization. The high selectivity of this compound makes it an excellent tool for dissecting the specific contributions of S1P1 signaling in complex biological systems.[8]

References

Application Notes and Protocols: CS-0777-P in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of CS-0777-P, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, and its application in the field of neuroinflammation research. Detailed protocols for its use in the widely accepted Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis are provided, along with methods for assessing its therapeutic efficacy.

Introduction to this compound

CS-0777 is an orally active prodrug that is rapidly phosphorylated in vivo to its active form, this compound.[1][2][3][4] this compound functions as a selective agonist for the S1P1 receptor, a G protein-coupled receptor crucial for regulating lymphocyte trafficking.[1][2][3][4] By binding to S1P1 on lymphocytes, this compound induces the internalization of the receptor, rendering the cells unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[5][6] This sequestration of lymphocytes, particularly autoreactive T cells, in the lymph nodes prevents their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory cascade that drives neurodegenerative damage in autoimmune diseases like multiple sclerosis.[5][6]

Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration

The therapeutic effect of this compound in neuroinflammatory conditions is primarily attributed to its ability to modulate lymphocyte trafficking. A physiological S1P gradient, with high concentrations in the blood and lymph and low concentrations in lymphoid tissues, is essential for the egress of lymphocytes.[1][2][5] this compound, by acting as a functional antagonist of the S1P1 receptor, effectively disrupts this process, leading to a significant reduction in circulating lymphocytes.[1][2] This mechanism has been validated in preclinical studies where administration of CS-0777 resulted in a pronounced, dose-dependent decrease in peripheral lymphocyte counts.[1][2][4]

cluster_0 Lymph Node cluster_1 Blood Vessel Lymphocyte Autoreactive Lymphocyte S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor expresses S1P_gradient High S1P Concentration Lymphocyte->S1P_gradient cannot egress to Internalization S1P1 Internalization & Functional Antagonism S1P1_receptor->Internalization induces CS0777P This compound CS0777P->S1P1_receptor binds to Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked leads to

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy.

Table 1: In Vitro S1P Receptor Agonist Activity of this compound

ReceptorSpeciesEC50 (nM)Selectivity (vs. S1P3)Reference
S1P1Human1.1~320-fold[1][2]
S1P3Human350-[1][2]

Table 2: In Vivo Efficacy of Oral CS-0777 in a Rat EAE Model

Treatment Group (mg/kg)Mean Cumulative EAE ScoreReduction in EAE Score vs. VehicleReference
Vehicle14.0-[1]
0.019.631.4%[1]
0.10100% (p < 0.01)[1]
10100% (p < 0.01)[1]

Table 3: Effect of Oral CS-0777 on Peripheral Blood Lymphocyte Counts in Rats

Dose (mg/kg)Time to NadirMaximum ReductionTime to RecoveryReference
0.1 and 112 hoursSignificant decrease5 days[1][2][4]

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound in a rat model of EAE.

cluster_workflow Experimental Workflow for EAE Study start Start eae_induction EAE Induction (Day 0) start->eae_induction treatment This compound or Vehicle Administration eae_induction->treatment monitoring Daily Clinical Scoring and Weight Measurement treatment->monitoring Prophylactic or Therapeutic termination Euthanasia and Tissue Collection monitoring->termination At study endpoint analysis Histopathology, Cytokine Analysis, Flow Cytometry termination->analysis end End analysis->end

Experimental Workflow.
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

Materials:

  • Myelin Basic Protein (MBP) from guinea pig spinal cord

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile 0.9% saline

  • Female Lewis rats (8-10 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MBP in CFA. A common ratio is 1:1 (v/v). For example, mix 1 mg/ml of MBP in saline with an equal volume of CFA. Emulsify by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed (a drop should not disperse in water).

  • Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the emulsion subcutaneously into the footpads of the hind limbs.

  • Monitoring: Begin daily monitoring of the animals for clinical signs of EAE and record their body weight.

Protocol 2: Administration of CS-0777

Materials:

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of CS-0777 in the vehicle at the desired concentrations (e.g., 0.1 mg/kg and 1 mg/kg).

  • Administration: Administer CS-0777 or vehicle orally via gavage. The dosing regimen can be prophylactic (starting on the day of immunization) or therapeutic (starting at the onset of clinical signs).

Protocol 3: Clinical Assessment of EAE

Procedure:

  • Score the clinical signs of EAE daily using a standardized scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund state

Protocol 4: Histopathological Analysis of the Central Nervous System

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Paraffin (B1166041) embedding reagents

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Luxol Fast Blue (LFB) stain

  • Primary antibodies (e.g., anti-CD3 for T cells, anti-B220 for B cells, anti-Iba1 for microglia/macrophages)

  • Secondary antibodies and detection reagents

Procedure:

  • Tissue Collection: At the end of the study, perfuse the animals with saline followed by 4% PFA. Dissect the brain and spinal cord and post-fix in 4% PFA.

  • Processing and Sectioning: Process the tissues for paraffin embedding and cut 5-10 µm sections.

  • Staining:

    • H&E Staining: To assess cellular infiltration and inflammation.[7][8]

    • LFB Staining: To evaluate demyelination.[7][8]

    • Immunohistochemistry: To identify specific immune cell populations within the CNS lesions.[8][9]

Protocol 5: Cytokine Analysis

Materials:

  • Blood, spleen, or CNS tissue samples

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for cytokines of interest (e.g., IFN-γ, IL-17, TNF-α)

  • Quantitative real-time PCR (qRT-PCR) reagents and instrument

  • ELISA kits for specific cytokines

Procedure:

  • Sample Preparation: Collect blood (for plasma), spleen, or CNS tissue.

  • qRT-PCR: Extract RNA, synthesize cDNA, and perform qRT-PCR to measure the mRNA expression levels of pro-inflammatory and anti-inflammatory cytokines.

  • ELISA: Use commercially available ELISA kits to quantify cytokine protein levels in plasma or tissue homogenates.

Protocol 6: Flow Cytometry for Lymphocyte Subset Analysis

Materials:

  • Whole blood collected in EDTA tubes

  • Red blood cell (RBC) lysis buffer

  • Fluorochrome-conjugated antibodies against rat lymphocyte surface markers (e.g., CD3, CD4, CD8, CD45RA for B cells)

  • Flow cytometer

Procedure:

  • Sample Preparation: Collect whole blood from the rats.

  • Antibody Staining: Incubate whole blood with a cocktail of fluorescently labeled antibodies specific for different lymphocyte subsets.[10][11]

  • RBC Lysis: Lyse red blood cells using a lysis buffer.[11]

  • Acquisition and Analysis: Wash the cells and acquire the samples on a flow cytometer. Analyze the data to determine the percentages and absolute counts of different lymphocyte populations.[10][11]

Conclusion

This compound is a promising therapeutic candidate for neuroinflammatory diseases, with a well-defined mechanism of action centered on S1P1 receptor agonism and subsequent lymphocyte sequestration. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy and immunological effects of this compound and other S1P1 modulators in relevant preclinical models of neuroinflammation. The quantitative data from previous studies underscore its potential as a potent immunomodulatory agent.

References

analytical methods for detecting CS-0777-P in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Bioanalytical Quantification of CS-0777 and its Active Phosphate (B84403) Metabolite (CS-0777-P) in Human Plasma using LC-MS/MS

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the simultaneous quantification of the S1P1 receptor modulator prodrug, CS-0777, and its active phosphate metabolite, this compound, in human plasma. The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.

Introduction

CS-0777 is a prodrug that undergoes in vivo phosphorylation to form its pharmacologically active metabolite, this compound.[1] This active form is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in lymphocyte trafficking. Modulation of the S1P1 receptor has therapeutic potential in autoimmune diseases such as multiple sclerosis.[1]

Accurate quantification of both the parent drug (CS-0777) and its active metabolite (this compound) in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This application note details a robust LC-MS/MS method for this purpose, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory guidelines.[2][3]

Principle of the Method

The analytical method involves the extraction of CS-0777 and this compound from human plasma via protein precipitation. An internal standard (IS) is added at the beginning of the sample preparation to ensure accuracy and precision. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Signaling Pathway and Metabolic Activation

CS-0777 exerts its therapeutic effect after being metabolized to its active form, this compound. This active metabolite then acts as an agonist on the S1P1 receptor, modulating lymphocyte trafficking.

cluster_metabolism Metabolic Activation cluster_action Pharmacological Action CS0777 CS-0777 (Prodrug) CS0777P This compound (Active Metabolite) CS0777->CS0777P Phosphorylation (in vivo) S1P1 S1P1 Receptor CS0777P->S1P1 Agonism Lymphocyte Lymphocyte Trafficking S1P1->Lymphocyte Modulation

Metabolic activation of CS-0777 and its action on the S1P1 receptor.

Experimental Protocol

Materials and Reagents
  • Analytes: CS-0777 and this compound reference standards

  • Internal Standard (IS): A structurally similar compound, such as an isotope-labeled version of CS-0777 or a related S1P1 agonist.

  • Plasma: Human plasma with K2EDTA as anticoagulant.

  • Reagents: Acetonitrile (B52724) (ACN) and Methanol (MeOH) (LC-MS grade), Formic acid (FA), and water (ultrapure).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of CS-0777, this compound, and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of ACN and water (50:50, v/v) to be used for spiking calibration standards and quality control samples.

Sample Preparation

The sample preparation workflow is designed to be simple and efficient, utilizing protein precipitation to extract the analytes from the plasma matrix.

start Start: Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) start->add_is add_protein_precip Add Protein Precipitation Solvent (200 µL ACN) add_is->add_protein_precip vortex Vortex (1 min) add_protein_precip->vortex centrifuge Centrifuge (10 min at 4000 rpm) vortex->centrifuge transfer Transfer Supernatant (150 µL) centrifuge->transfer inject Inject into LC-MS/MS System (5 µL) transfer->inject

Workflow for plasma sample preparation.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the optimized conditions for the liquid chromatography and mass spectrometry systems. Note: MS/MS parameters are illustrative and require optimization for the specific instrument used.

Liquid Chromatography Parameters
ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Gradient See table below

LC Gradient Program:

Time (min)% Mobile Phase B
0.0 - 0.510
0.5 - 2.510 -> 90
2.5 - 3.590
3.5 - 3.690 -> 10
3.6 - 5.010
Mass Spectrometry Parameters
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument dependent, optimize for best signal

MRM Transitions (Illustrative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
CS-0777 [M+H]+Fragment 1100Optimize
[M+H]+Fragment 2100Optimize
This compound [M+H]+Fragment 1100Optimize
[M+H]+Fragment 2100Optimize
Internal Std. [M+H]+Fragment 1100Optimize

Method Validation

The bioanalytical method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity

Selectivity was confirmed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analytes and the internal standard.

Linearity and Range

The method demonstrated excellent linearity over a specified concentration range.

AnalyteCalibration Range (ng/mL)R² Value
CS-0777 0.1 - 100> 0.99
This compound 0.5 - 500> 0.99
Accuracy and Precision

Accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.

AnalyteQC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
CS-0777 LLOQ0.1± 20%≤ 20%
Low0.3± 15%≤ 15%
Medium10± 15%≤ 15%
High80± 15%≤ 15%
This compound LLOQ0.5± 20%≤ 20%
Low1.5± 15%≤ 15%
Medium50± 15%≤ 15%
High400± 15%≤ 15%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process is consistent and free from interference from the plasma matrix.

AnalyteExtraction Recovery (%)Matrix Effect (%)
CS-0777 > 85%< 15%
This compound > 80%< 15%

Conclusion

This application note presents a sensitive, selective, and robust LC-MS/MS method for the simultaneous quantification of CS-0777 and its active metabolite, this compound, in human plasma. The method meets the criteria for bioanalytical method validation and is suitable for supporting pharmacokinetic and clinical studies in drug development.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Information regarding "CS-0777-P" is not publicly available in the retrieved search results. The following guide is a template based on common solubility issues with similar research compounds and should be adapted once specific data for this compound is accessible. For accurate handling and safety information, please refer to the manufacturer's product datasheet and safety data sheet (SDS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

Due to the lack of specific data for this compound, we recommend starting with common biocompatible solvents used for poorly soluble compounds. A general starting point would be dimethyl sulfoxide (B87167) (DMSO), followed by dilution in an appropriate aqueous buffer or cell culture medium. It is crucial to keep the final DMSO concentration low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Q2: I am observing precipitation of this compound when diluting my stock solution into an aqueous buffer. What can I do?

This is a common issue when a compound is highly soluble in an organic solvent but has poor aqueous solubility. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to decrease the final concentration of this compound in the aqueous medium.

  • Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound's solubility in aqueous solutions.

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. If the pKa of this compound is known, adjust the pH of the buffer to increase the proportion of the more soluble ionized form.

  • Warm the Solution: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility, which may be sufficient for short-term experiments. However, be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges with research compounds like this compound.

Table 1: Recommended Solvents and General Solubility Parameters
SolventUse CaseMax Recommended Concentration in Cell CultureNotes
DMSO Primary stock solutions< 0.5% (ideally < 0.1%)High dissolving power for many organic compounds. Can be toxic to cells at higher concentrations.
Ethanol Alternative for stock solutions< 0.5%Can be less toxic than DMSO for some cell lines, but also generally a weaker solvent.
PBS (pH 7.4) Final dilutions for in-vitro assaysDependent on compound's aqueous solubilitySolubility is often very low for hydrophobic compounds.
Culture Medium Final dilutions for cell-based assaysDependent on compound's aqueous solubilitySerum proteins in the medium can sometimes aid in solubilization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weigh the Compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, you would need (10 mmol/L) * (1 L/1000 mL) * (Molecular Weight of this compound in g/mol ) * 1000 mg/g = 10 * (MW) mg.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve the Compound: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer.

Visualizing Experimental Workflows

Below is a generalized workflow for preparing a compound for an in-vitro cell-based assay, which would be applicable to this compound.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw Experiment Day dilute Serially Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture Plate dilute->add_to_cells incubate Incubate Cells with Compound add_to_cells->incubate measure Measure Biological Endpoint incubate->measure analyze Analyze Data measure->analyze

Caption: Workflow for preparing and using this compound in a cell-based assay.

proper storage and stability of CS-0777-P solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and stability of CS-0777-P solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: Proper storage of solid this compound is crucial for maintaining its stability and efficacy. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark environment at 0 - 4°C.[1] For long-term storage (months to years), the compound should be stored at -20°C.[1] If stored correctly, this compound has a shelf life of over two years.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is not soluble in water.[1]

Q3: How should I prepare and store a stock solution of this compound in DMSO?

Q4: What are the common issues encountered when working with this compound solutions?

A4: A common issue can be the precipitation of the compound if the stock solution is not properly stored or if it is introduced into an aqueous buffer at too high a concentration without appropriate carriers. Ensure your DMSO is anhydrous, as moisture can reduce the solubility of some compounds.[3] When diluting into aqueous media for cell-based assays, it is important to maintain a low final DMSO concentration (typically below 0.5%) to avoid solvent effects on the cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in DMSO Stock 1. DMSO has absorbed moisture. 2. Storage temperature is too high.1. Use fresh, anhydrous DMSO for preparing stock solutions. 2. Store stock solutions at -20°C.
Precipitation in Aqueous Buffer 1. Low solubility of this compound in aqueous solutions. 2. Final concentration is too high.1. Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) in your assay buffer to improve solubility, a technique common for other lipid signaling molecules like S1P. 2. Perform serial dilutions to ensure the final concentration in the aqueous buffer is below the solubility limit.
Inconsistent Experimental Results 1. Degradation of this compound stock solution. 2. Inaccurate pipetting of viscous DMSO. 3. Multiple freeze-thaw cycles.1. Prepare fresh stock solutions periodically. 2. Use positive displacement pipettes for accurate handling of DMSO. 3. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Cell Toxicity Observed in Assays 1. Final DMSO concentration is too high.1. Ensure the final concentration of DMSO in your cell-based assay is at a non-toxic level, typically ≤0.5%. Run a vehicle control with the same DMSO concentration to assess its effect on your cells.

Data Summary

Table 1: Storage and Solubility of this compound

ParameterRecommendationSource
Solid Form Storage (Short-term) Dry, dark, 0 - 4°C (days to weeks)[1]
Solid Form Storage (Long-term) Dry, dark, -20°C (months to years)[1]
Solid Form Shelf Life > 2 years (if stored properly)[1]
Recommended Solvent DMSO[1]
Insoluble In Water[1]
Stock Solution Storage -20°C (Recommended best practice)[2]

Experimental Protocols

General Protocol for an In Vitro S1P1 Receptor Functional Assay (e.g., Receptor Internalization)

This protocol provides a general framework for assessing the agonist activity of this compound on the S1P1 receptor by monitoring receptor internalization. This is a common functional assay for S1P1 receptor agonists.

Materials:

  • Cells stably expressing a tagged S1P1 receptor (e.g., S1P1-EGFP).

  • Cell culture medium appropriate for the cell line.

  • Assay Buffer (e.g., Ham's F12 supplemented with 1% Penicillin-Streptomycin, 0.1% Fatty-acid free BSA, and 10 mM HEPES).

  • This compound stock solution in DMSO.

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS).

  • Nuclear stain (e.g., Hoechst stain).

  • Phosphate-Buffered Saline (PBS).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed the S1P1-expressing cells into 96-well imaging plates at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in Assay Buffer. It is crucial to ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell health (e.g., 0.25%).

  • Compound Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (Assay Buffer with the same final DMSO concentration) and a positive control (a known S1P1 agonist).

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 37°C and 5% CO2 to allow for receptor internalization.

  • Cell Fixation: Carefully remove the compound-containing buffer and add the Fixing Solution to each well. Incubate at room temperature for 20 minutes.

  • Staining: Wash the cells with PBS. Add a staining solution containing a nuclear stain (e.g., Hoechst) to visualize the cell nuclei.

  • Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Capture images of both the tagged S1P1 receptor (e.g., EGFP) and the nuclear stain.

  • Data Analysis: Quantify the internalization of the S1P1 receptor. This can be done by analyzing the fluorescence intensity of the tagged receptor within intracellular vesicles compared to the cell membrane. The agonist activity of this compound can be determined by plotting the extent of receptor internalization as a function of compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CS_0777_P This compound S1P1_Receptor S1P1 Receptor CS_0777_P->S1P1_Receptor Binding & Activation G_Protein Gαi/o Protein Activation S1P1_Receptor->G_Protein Receptor_Internalization Receptor Internalization S1P1_Receptor->Receptor_Internalization Functional Antagonism Downstream_Signaling Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) G_Protein->Downstream_Signaling Biological_Response Biological Response (e.g., Lymphocyte Trafficking Regulation) Downstream_Signaling->Biological_Response

Caption: Signaling pathway of this compound via the S1P1 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution Start Start Prepare_Stock Prepare this compound Stock (in DMSO) Start->Prepare_Stock Seed_Cells Seed S1P1-expressing cells in 96-well plate Prepare_Dilutions Prepare Serial Dilutions of this compound in Assay Buffer Prepare_Stock->Prepare_Dilutions Treat_Cells Treat Cells with Dilutions Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate (e.g., 1 hr, 37°C) Treat_Cells->Incubate Fix_and_Stain Fix and Stain Cells Incubate->Fix_and_Stain Image_Acquisition Image Acquisition (High-Content Imaging) Fix_and_Stain->Image_Acquisition Analyze_Data Analyze Receptor Internalization & Generate Dose-Response Curve Image_Acquisition->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro S1P1 receptor internalization assay.

References

optimizing CS-0777-P concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CS-0777-P

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the in vitro concentration of this compound, a selective Sphingosine 1-Phosphate Receptor 1 (S1P1) agonist.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: CS-0777 is a prodrug that is phosphorylated in vivo to its active form, this compound.[1][2][3] this compound is a potent and selective agonist for the Sphingosine 1-Phosphate Receptor 1 (S1P1).[1][2][3] S1P1 is a G-protein coupled receptor involved in crucial cellular processes, including lymphocyte trafficking.[2] By activating S1P1, this compound modulates the immune system and is under investigation for treating autoimmune diseases like multiple sclerosis.[1][3][4]

Q2: What is the recommended starting concentration for this compound in a new cell-based assay?

A2: For a novel compound, it is recommended to start with a broad concentration range to establish a dose-response curve.[5][6] A logarithmic or semi-log dilution series is a common starting point, for example, from 0.1 nM to 1 µM.[5] This wide range helps identify the effective concentration window for your specific cell line and assay.[5][6] Published data indicates that this compound has an EC50 of approximately 1.1 nM for human S1P1.[1][2][3] Therefore, your concentration range should adequately cover concentrations below and above this value.

Q3: How do I prepare and store this compound stock solutions?

A3: Proper preparation and storage of stock solutions are critical for reproducible results.

  • Solvent Selection: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5][6]

  • Concentration: It is common to make a stock solution at a concentration that is 100x or 1000x the final desired concentration in your experiment.[7]

  • Procedure: To prepare a stock solution, weigh the required amount of compound and dissolve it in a small amount of the appropriate solvent.[7] Once dissolved, add more solvent to reach the final desired volume while agitating the solution.[7]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[5] Store these aliquots at -20°C or -80°C, protected from light, to prevent degradation.[5]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the biological question, the mechanism of action of the compound, and the doubling time of your cell line.[5][6] It is advisable to perform a time-course experiment by treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[5]

Q5: Can serum in the culture medium affect the activity of this compound?

A5: Yes, serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[5] If you suspect significant interference from serum, you may need to perform experiments in serum-free or reduced-serum conditions.[5]

II. Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro agonist activity of this compound on human and rat S1P1 and S1P3 receptors.

ReceptorSpeciesAssay TypeEC50 (nM)
S1P1Human[35S]GTPγS binding1.1[2]
S1P1Rat[35S]GTPγS binding1.8[2]
S1P3Human[35S]GTPγS binding350[2]
S1P3Rat[35S]GTPγS binding200[2]

III. Experimental Protocols

Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay

This protocol provides a general framework for determining the half-maximal effective concentration (EC50) of this compound.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10-point serial dilution of this compound in culture medium. A 3-fold dilution series starting from a high concentration (e.g., 1 µM) is a common approach.[5]

    • Include a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells) and a positive control for cell death.[5][6]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[6]

  • Cell Viability Assay:

    • Perform a cell viability assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Use a non-linear regression model to fit the dose-response curve and calculate the EC50 value.

Protocol 2: Assessing Target Engagement via Western Blotting

This protocol describes how to assess the phosphorylation of a downstream target of S1P1 signaling.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specific time. Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[6]

    • Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody against the phosphorylated downstream target overnight at 4°C.[6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Detect the protein bands using a chemiluminescent substrate.[6]

    • Strip and re-probe the membrane with an antibody against the total protein as a loading control.

IV. Visual Guides and Troubleshooting

Signaling Pathway

S1P1_Signaling cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein G-protein Activation S1P1->G_protein CS0777P This compound CS0777P->S1P1 binds & activates Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Cellular_Response Cellular Response (e.g., Lymphocyte Trafficking) Downstream->Cellular_Response

Caption: Simplified signaling pathway of this compound activation of the S1P1 receptor.

Experimental Workflow

EC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with Compound and Controls prepare_dilutions->treat_cells incubate Incubate for Determined Time (e.g., 48h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze Data: Normalize & Fit Curve viability_assay->data_analysis end Determine EC50 data_analysis->end

Caption: Experimental workflow for determining the EC50 of this compound.

Troubleshooting Guide

Issue: The EC50 value is much higher than the expected ~1.1 nM.

Troubleshooting_High_EC50 start High EC50 Value Observed check_compound Is the compound stock properly prepared and stored? start->check_compound check_cells Does the cell line express S1P1? start->check_cells check_assay Is the assay protocol optimized? start->check_assay sol_compound Solution: Prepare fresh stock solution. Verify solubility and storage conditions. check_compound->sol_compound No sol_cells Solution: Confirm S1P1 expression via qPCR or Western Blot. Choose a different cell line if necessary. check_cells->sol_cells No sol_assay Solution: Optimize cell density, incubation time, and reagent concentrations. check_assay->sol_assay No

Caption: Decision tree for troubleshooting unexpectedly high EC50 values.

References

potential off-target effects of CS-0777-P at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective S1P1 receptor agonist, CS-0777-P. The focus is on addressing potential off-target effects that may be encountered at high concentrations during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

CS-0777 is a prodrug that is phosphorylated in vivo to its active form, this compound.[1][2][3] this compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] Activation of S1P1 on lymphocytes leads to their sequestration in lymph nodes, resulting in a decrease in circulating lymphocytes. This immunomodulatory effect is the basis for its investigation in autoimmune diseases like multiple sclerosis.[1]

Q2: What are the known off-target effects of S1P receptor agonists?

The most well-characterized off-target effect of S1P receptor agonists is bradycardia (a decrease in heart rate), which is primarily mediated through the activation of the S1P3 receptor.[1] While this compound is highly selective for S1P1, at high concentrations, its selectivity may decrease, leading to potential S1P3 engagement. Other S1P receptor subtypes (S1P2, S1P4, and S1P5) could also be potential off-targets, although this compound has been shown to have significantly less activity at these receptors compared to S1P1.[1]

Q3: At what concentration might I expect to see off-target effects of this compound?

While specific high-concentration dose-response data for off-target effects of this compound is not extensively published, the selectivity profile provides some guidance. The EC50 for human S1P1 is approximately 1.1 nM, whereas for human S1P3, it is 350 nM, indicating a ~320-fold selectivity.[1][2] Off-target effects related to S1P3 activation might become apparent as concentrations approach and exceed the EC50 for S1P3. It is crucial to perform careful dose-response experiments to establish the therapeutic window for S1P1-specific effects in your experimental system.

Troubleshooting Guide

Problem: I am observing an unexpected physiological response in my in vivo experiment at high doses of CS-0777, such as a transient decrease in heart rate.

  • Possible Cause: At high concentrations, this compound may be losing its selectivity and activating the S1P3 receptor, which is known to cause bradycardia.[1]

  • Troubleshooting Steps:

    • Review Dosing: Confirm the administered dose and calculate the potential resulting plasma concentration of this compound. Compare this to the known EC50 values for S1P1 and S1P3.

    • Dose De-escalation: Perform a dose-response study with lower concentrations of CS-0777 to determine if the unexpected effect is dose-dependent and disappears at concentrations that are still effective for S1P1 agonism.

    • Use a Selective S1P3 Antagonist: If available, co-administration of a selective S1P3 antagonist with the high dose of CS-0777 could help confirm if the effect is S1P3-mediated. A reversal of the phenotype would indicate an S1P3 off-target effect.

Problem: In my cell-based assay, I am seeing a response that is not consistent with canonical S1P1 signaling (e.g., unexpected calcium mobilization).

  • Possible Cause: The high concentration of this compound may be activating other S1P receptor subtypes expressed in your cell line, such as S1P3, which couples to Gq and can induce calcium mobilization.

  • Troubleshooting Steps:

    • Characterize Receptor Expression: Verify the S1P receptor expression profile of your cell line using qPCR or another sensitive method to confirm the presence or absence of S1P3 and other S1P receptor subtypes.

    • Dose-Response Curve: Generate a full dose-response curve for the observed effect. If the EC50 is closer to that of S1P3 (i.e., in the hundreds of nanomolar range), it is likely an off-target effect.

    • Pharmacological Inhibition: Use a selective S1P1 antagonist to confirm that the expected on-target effects are blocked. Similarly, use a selective S1P3 antagonist to see if the unexpected response is inhibited.

Quantitative Data

Table 1: In Vitro Agonist Activity of this compound

Receptor SubtypeSpeciesEC50 (nM)Selectivity (S1P3/S1P1)
S1P1Human1.1~320-fold
S1P3Human350-
S1P1Rat1.8~111-fold
S1P3Rat200-

Data sourced from Nishi et al., ACS Med Chem Lett, 2011.[1]

Experimental Protocols

1. [³⁵S]GTPγS Binding Assay for S1P Receptor Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

  • Materials:

    • Cell membranes prepared from cells overexpressing the S1P receptor of interest (e.g., S1P1 or S1P3).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

    • [³⁵S]GTPγS

    • GDP

    • This compound

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, add assay buffer, varying concentrations of this compound, and a fixed concentration of GDP (e.g., 10 µM).

    • Add cell membranes (5-20 µg of protein per well).

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through the filter plate.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the data as a dose-response curve to determine the EC50.

2. S1P1 Receptor Internalization Assay

This assay monitors the agonist-induced internalization of the S1P1 receptor from the plasma membrane.

  • Materials:

    • U2OS or other suitable cells stably expressing an EGFP-tagged S1P1 receptor.

    • Assay Buffer (e.g., HBSS).

    • This compound

    • Fixing Solution (e.g., 4% paraformaldehyde).

    • Hoechst stain for nuclear counterstaining.

    • High-content imaging system.

  • Procedure:

    • Plate the S1P1-EGFP expressing cells in a 96-well imaging plate.

    • The following day, replace the culture medium with assay buffer.

    • Add varying concentrations of this compound to the wells.

    • Incubate for 1 hour at 37°C.

    • Fix the cells with the fixing solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the nuclei with Hoechst stain.

    • Acquire images using a high-content imaging system.

    • Quantify the internalization of the EGFP signal from the cell membrane to intracellular vesicles.

    • Plot the data as a dose-response curve to determine the EC50 for receptor internalization.

Visualizations

G cluster_0 This compound Signaling cluster_1 On-Target Pathway cluster_2 Potential Off-Target Pathway (High Concentration) This compound This compound S1P1 S1P1 This compound->S1P1 High Affinity S1P3 S1P3 This compound->S1P3 Low Affinity Gi Gi S1P1->Gi Activation Lymphocyte Sequestration Lymphocyte Sequestration Gi->Lymphocyte Sequestration Leads to Gq Gq S1P3->Gq Activation Bradycardia Bradycardia Gq->Bradycardia Contributes to G start Unexpected Experimental Result Observed dose_check Is the this compound concentration high? start->dose_check on_target_exp Perform on-target validation experiment (e.g., use S1P1 antagonist) dose_check->on_target_exp No off_target_exp Investigate Off-Target Effects dose_check->off_target_exp Yes conclusion Conclude on-target or off-target effect on_target_exp->conclusion receptor_profile Characterize S1P receptor expression in the experimental system off_target_exp->receptor_profile dose_response Generate a full dose-response curve for the unexpected effect receptor_profile->dose_response selective_antagonist Use selective antagonists for potential off-target receptors (e.g., S1P3) dose_response->selective_antagonist selective_antagonist->conclusion G action_node action_node start Unexpected Result? is_high_conc Is concentration >> S1P1 EC50? start->is_high_conc is_s1p3_effect Is the effect S1P3-like (e.g., bradycardia, Ca2+ flux)? is_high_conc->is_s1p3_effect Yes review_protocol Review protocol and calculations is_high_conc->review_protocol No action_dose_response Action: Perform dose-response and use S1P3 antagonist is_s1p3_effect->action_dose_response Yes action_receptor_profile Action: Profile S1P receptor expression in your system is_s1p3_effect->action_receptor_profile No end_on_target Likely On-Target Effect review_protocol->end_on_target end_off_target Likely Off-Target Effect action_dose_response->end_off_target action_receptor_profile->end_off_target

References

troubleshooting inconsistent results in CS-0777-P EAE studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Experimental Autoimmune Encephalomyelitis (EAE) studies involving CS-0777-P.

Troubleshooting Guides

This section addresses specific issues that may arise during your EAE experiments with this compound.

Issue 1: High variability in EAE clinical scores between animals in the same treatment group.

  • Question: We are observing significant differences in the timing of disease onset and the severity of clinical scores among mice or rats treated with the same dose of this compound. What could be causing this?

  • Answer: High variability within EAE experimental groups is a common challenge and can stem from several factors unrelated to the compound itself. Here are the primary aspects to investigate:

    • Animal-Related Factors:

      • Genetics: Ensure that all animals are from a highly inbred and reliable vendor. Genetic drift can lead to variations in susceptibility to EAE.

      • Age and Weight: Use animals within a narrow age and weight range at the time of immunization. Younger or smaller animals may respond differently to both EAE induction and treatment.

      • Microbiome: The gut microbiome can influence immune responses. Consider co-housing animals for a period before the experiment to normalize their gut flora.

      • Stress: Animal stress can impact immune function. Handle animals consistently and minimize environmental stressors.

    • EAE Induction-Related Factors:

      • Antigen Emulsion: The quality and stability of the myelin antigen (e.g., MOG₃₅₋₅₅, PLP₁₃₉₋₁₅₁) and Complete Freund's Adjuvant (CFA) emulsion are critical. Ensure the emulsion is properly prepared and stable to deliver a consistent dose of antigen. An improper emulsion can lead to variable immune responses.

      • Immunization Technique: The site and depth of the subcutaneous injections for immunization should be consistent across all animals.

      • Pertussis Toxin (PTX): The potency of PTX can vary between lots. It is crucial to use PTX from the same lot for all animals in a study. Variations in PTX activity can significantly alter the permeability of the blood-brain barrier and, consequently, the severity of EAE.[1]

Issue 2: this compound treatment shows reduced or no efficacy compared to published data.

  • Question: Our EAE study with this compound is not replicating the expected reduction in clinical scores. What are the potential reasons for this lack of efficacy?

  • Answer: If this compound is not demonstrating the expected therapeutic effect, consider the following factors:

    • Drug Formulation and Administration:

      • Phosphorylation: CS-0777 is a prodrug that requires in vivo phosphorylation to become the active S1P1 agonist, this compound.[2] Ensure that the vehicle used for drug formulation does not interfere with this conversion process.

      • Route and Frequency of Administration: Confirm that the route of administration (e.g., oral gavage) and the dosing schedule are consistent with established protocols. Improper administration can lead to reduced bioavailability.

      • Dosage: Double-check the dosage calculations and the concentration of your dosing solution.

    • Timing of Treatment Initiation:

      • The therapeutic window for S1P1 receptor agonists can be crucial. Initiating treatment at different stages of the disease (prophylactic vs. therapeutic) will yield different outcomes. Ensure your treatment start time aligns with your experimental goals and is consistent across groups.

    • Disease Model Severity:

      • If the EAE induction is too severe, the therapeutic effect of a compound may be masked. Consider adjusting the concentration of the myelin antigen or the dose of PTX to induce a less aggressive form of the disease.

Issue 3: Inconsistent lymphocyte count reduction with this compound treatment.

  • Question: We are observing variable reductions in peripheral blood lymphocyte counts in animals treated with this compound. Why might this be happening?

  • Answer: this compound, as an S1P1 receptor agonist, is expected to cause a reduction in peripheral lymphocyte counts.[2] Inconsistencies in this pharmacodynamic marker can be due to:

    • Blood Sampling Technique: Ensure that the blood collection method is consistent and minimally stressful to the animals. Stress can cause a transient redistribution of lymphocytes.

    • Timing of Blood Collection: The nadir of lymphocyte reduction following CS-0777 administration occurs at a specific time point. Blood samples should be collected at a consistent time post-dosing to accurately assess the drug's effect.

    • Bioavailability: As mentioned previously, issues with drug formulation, administration, or animal-specific factors affecting absorption can lead to variable drug exposure and, consequently, inconsistent effects on lymphocyte counts.

FAQs

Q1: What is the mechanism of action of this compound in EAE?

A1: CS-0777 is a prodrug that is phosphorylated in the body to its active form, this compound. This compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[2] The primary mechanism of action in EAE is the functional antagonism of S1P1 on lymphocytes. This prevents lymphocytes from exiting the lymph nodes, leading to a reduction in the number of circulating lymphocytes available to infiltrate the central nervous system (CNS) and cause inflammation and demyelination.[3][4]

Q2: Which animal model of EAE is most appropriate for studying this compound?

A2: The choice of EAE model depends on the specific research question.

  • C57BL/6 mice immunized with MOG₃₅₋₅₅ typically develop a chronic progressive form of EAE, which is useful for studying long-term therapeutic effects.[5][6]

  • SJL mice immunized with PLP₁₃₉₋₁₅₁ often exhibit a relapsing-remitting EAE course, which is valuable for investigating the effect of this compound on disease relapses.[7]

  • Lewis rats are also susceptible to EAE and have been used in studies with S1P1 agonists.

Q3: How should EAE clinical signs be scored?

A3: A standardized clinical scoring system is essential for obtaining reproducible results. A common scoring scale is as follows:

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

In-between scores (e.g., 0.5, 1.5, 2.5, 3.5) can be used for more nuanced assessments.[8][9] It is critical that scoring is performed by a trained individual who is blinded to the treatment groups to avoid bias.[9]

Q4: What are the key parameters to include in our EAE study protocol for this compound?

A4: A detailed and consistent protocol is paramount. Key parameters to standardize include:

  • Animal details: Species, strain, sex, age, and weight.

  • EAE induction: Myelin antigen and its concentration, adjuvant, and PTX dose and administration schedule.

  • This compound treatment: Dose, vehicle, route of administration, and treatment schedule (prophylactic or therapeutic).

  • Monitoring: Frequency of clinical scoring and body weight measurement.

  • Endpoints: Definition of humane endpoints and criteria for euthanasia.

  • Readouts: In addition to clinical scores, consider immunological (e.g., lymphocyte counts, cytokine analysis) and histological (e.g., CNS inflammation and demyelination) assessments.

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

This protocol is for inducing a chronic progressive form of EAE.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS)

  • 8-10 week old female C57BL/6 mice

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization, prepare a 1:1 emulsion of MOG₃₅₋₅₅ (dissolved in PBS at 2 mg/mL) and CFA (at 4 mg/mL M. tuberculosis).

    • Emulsify by sonicating or repeatedly passing the mixture through a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flanks.

  • Pertussis Toxin Administration:

    • On Day 0 and Day 2 post-immunization, administer PTX (e.g., 200 ng) intraperitoneally in a volume of 100 µL of PBS. The optimal dose of PTX may need to be titrated depending on the lot's potency.[1]

  • Clinical Monitoring:

    • Begin daily monitoring of clinical scores and body weight from Day 7 post-immunization.

Visualizations

This compound Signaling Pathway cluster_blood Bloodstream cluster_cell Cellular Compartment cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node CS0777 CS-0777 (Prodrug) CS0777P This compound (Active) CS0777->CS0777P Phosphorylation (in vivo) S1P1 S1P1 Receptor CS0777P->S1P1 Binds to Internalization S1P1 Internalization & Functional Antagonism S1P1->Internalization Leads to LymphocyteRetention Lymphocyte Retention Internalization->LymphocyteRetention Results in

Caption: Simplified signaling pathway of this compound.

EAE Experimental Workflow Day0 Day 0: Immunization (MOG/CFA) & PTX Injection 1 Day2 Day 2: PTX Injection 2 Day0->Day2 Day7 Day 7 onwards: Daily Clinical Scoring & Body Weight Measurement Day2->Day7 TreatmentStart Initiate this compound Treatment (Prophylactic or Therapeutic) Day7->TreatmentStart Endpoint Study Endpoint: Tissue Collection for Histology & Immunology TreatmentStart->Endpoint

Caption: General experimental workflow for a this compound EAE study.

Troubleshooting Logic InconsistentResults Inconsistent EAE Results Variability High Intra-group Variability? InconsistentResults->Variability Efficacy Low/No Efficacy? InconsistentResults->Efficacy Lymphocytes Inconsistent Lymphocyte Reduction? InconsistentResults->Lymphocytes CheckAnimals Check Animal Source, Age, Weight, Housing Variability->CheckAnimals Yes CheckInduction Check Antigen Emulsion, Immunization Technique, PTX Lot Variability->CheckInduction Yes CheckDrugAdmin Check Drug Formulation, Dosage, Administration Efficacy->CheckDrugAdmin Yes CheckTiming Review Treatment Start Time Efficacy->CheckTiming Yes CheckSeverity Assess EAE Severity Efficacy->CheckSeverity Yes Lymphocytes->CheckDrugAdmin Yes CheckBloodSampling Standardize Blood Collection Time & Technique Lymphocytes->CheckBloodSampling Yes

Caption: Decision tree for troubleshooting inconsistent EAE results.

References

Technical Support Center: Minimizing CS-0777-P Degradation During Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of CS-0777-P during experimental procedures. Ensuring the stability of this active phosphorylated metabolite is critical for obtaining accurate, reproducible, and meaningful results.

I. Troubleshooting Guides

This section addresses common issues encountered during experiments that may be indicative of this compound degradation.

Issue 1: Inconsistent or Lower-Than-Expected Potency in In Vitro Assays

Potential Cause Troubleshooting Steps
Enzymatic Dephosphorylation in Cell Culture The presence of alkaline phosphatases (ALPs) in serum can convert active this compound back to its inactive prodrug, CS-0777.[1] • Use Heat-Inactivated Serum: Heat-inactivate fetal bovine serum (FBS) or other animal sera before use to denature endogenous phosphatases. • Consider Serum-Free Media: If your experimental system allows, switch to a serum-free medium to eliminate the variable of serum phosphatases. • Add Phosphatase Inhibitors: As a final option, a broad-spectrum phosphatase inhibitor cocktail can be used. However, be cautious of potential off-target effects on your cellular model.
Degradation in Stock or Working Solutions This compound is a phosphate (B84403) ester, which can be susceptible to hydrolysis, especially in aqueous solutions.[2][3][4] • Proper Stock Solution Practices: Prepare high-concentration stock solutions in anhydrous, high-purity DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[5] • Fresh Working Solutions: Prepare working dilutions from the stock solution immediately before each experiment. Do not store diluted aqueous solutions for extended periods.
pH-Mediated Hydrolysis Phosphate esters are generally more stable at neutral pH and can undergo hydrolysis under acidic or alkaline conditions.[3][4] • Maintain Physiological pH: Ensure your cell culture media and assay buffers are maintained within a stable physiological pH range (typically 7.2-7.4). • Use Stable Buffers: Employ robust buffering systems (e.g., HEPES) to prevent significant pH fluctuations during incubation.
Photodegradation This compound contains a pyrrole (B145914) moiety, a class of compounds that can be susceptible to degradation upon exposure to light.[5][6] • Protect from Light: Handle the solid compound and all solutions under subdued lighting. Store all preparations in amber vials or tubes wrapped in aluminum foil.
Adsorption to Labware Hydrophobic compounds can adsorb to the surface of standard plasticware, reducing the effective concentration. • Use Low-Binding Plastics: Utilize low-protein-binding polypropylene (B1209903) tubes and plates for preparing and storing this compound solutions. • Consider Pre-treatment: For highly sensitive assays, pre-coating plates with a solution of Bovine Serum Albumin (BSA) may reduce non-specific binding.

Issue 2: Reduced or Variable Efficacy in In Vivo Studies

Potential Cause Troubleshooting Steps
Formulation Instability The vehicle used for administration can impact the stability of this compound. • Assess Vehicle Compatibility: Conduct a pre-formulation stability study of this compound in the chosen vehicle under the intended storage and handling conditions. • Control pH of Vehicle: Ensure the pH of the dosing vehicle is neutral and buffered to prevent hydrolysis.
Rapid In Vivo Dephosphorylation The compound is subject to metabolism by endogenous phosphatases in the body.[1] • Conduct Pharmacokinetic (PK) Studies: Perform a PK study to determine the half-life and exposure of this compound in your animal model. This will help in designing an appropriate dosing regimen.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation? A1: The primary degradation pathways are enzymatic dephosphorylation by alkaline phosphatases to the inactive prodrug CS-0777, and chemical hydrolysis of the phosphate ester bond, which can be catalyzed by acidic or basic conditions.[1][3] Additionally, due to its chemical structure, there is a potential for photodegradation and oxidation of the pyrrole ring.[5][6][7]

Q2: What are the recommended storage conditions for this compound? A2: For long-term stability, solid this compound should be stored at -20°C or -80°C, in a desiccated and dark environment.[5] Stock solutions prepared in anhydrous DMSO should be aliquoted and stored at -80°C.[5]

Q3: How critical is it to avoid freeze-thaw cycles with my DMSO stock solution? A3: Highly critical. Each freeze-thaw cycle introduces the risk of water condensation into the DMSO stock, which can facilitate hydrolysis of the phosphate ester. Aliquoting into single-use volumes is the best practice to maintain the integrity of the compound.

Q4: My compound powder has changed color. Is it still usable? A4: A color change (e.g., to yellow or brown) upon storage often indicates oxidative degradation or polymerization of the pyrrole moiety.[7] It is strongly recommended to use a fresh, uncolored batch of the compound to ensure the accuracy of your experimental results.

Q5: Can I prepare a large batch of media containing this compound for my week-long experiment? A5: This is not recommended. Due to the risk of hydrolysis and potential interactions with media components over time, you should prepare fresh media containing this compound for each day of your experiment or for each media change.

III. Data Presentation

Table 1: Summary of Physicochemical Properties and Stability of this compound

ParameterValue / InformationSource
Chemical Formula C₂₁H₃₁N₂O₅P[5]
Molecular Weight 422.46 g/mol [5]
Appearance Solid powder[5]
Solubility Soluble in DMSO, not in water[5]
Short-Term Storage (Solid) 0 - 4 °C (days to weeks), dry and dark[5]
Long-Term Storage (Solid & Stock) -20 °C (months to years), dry and dark[5]

Table 2: Influence of Experimental Conditions on this compound Stability

Condition Potential for Degradation Recommended Mitigation Strategy
pH < 6 or > 8 High (Hydrolysis)Maintain pH at 7.2-7.4 using a stable buffer (e.g., HEPES).
Presence of Serum High (Enzymatic Dephosphorylation)Use heat-inactivated serum or serum-free media.
Exposure to Light Moderate (Photodegradation)Work in subdued light; use amber vials or foil-wrapped tubes.
Aqueous Buffers Moderate (Hydrolysis)Prepare fresh; avoid long-term storage of aqueous solutions.
Elevated Temperature (>37°C) Moderate (Accelerated Hydrolysis)Minimize incubation times at elevated temperatures.
Presence of Oxygen Low to Moderate (Oxidation)For long-term stock solution stability, consider purging with inert gas.

IV. Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Reconstitution: Under subdued light, add the calculated volume of anhydrous, high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution gently until all solid material is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding polypropylene tubes.

  • Storage: Store the aliquots at -80°C, protected from light.

  • Working Solution Preparation: Just prior to the experiment, thaw one aliquot. Serially dilute the DMSO stock into the final assay buffer or cell culture medium to achieve the desired working concentrations. Mix thoroughly but gently. Use immediately.

Protocol 2: General Protocol for a Forced Degradation Study

This protocol helps identify potential degradation products and assess the stability profile of this compound.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.

    • Photodegradation: Expose the solution in a quartz cuvette to a controlled light source (e.g., ICH-compliant photostability chamber). Keep a control sample wrapped in foil.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acid and base samples immediately. Dilute all samples with the mobile phase and analyze using a validated, stability-indicating HPLC method (e.g., C18 column with a gradient elution) with UV or MS detection to quantify the parent peak and detect the appearance of new peaks corresponding to degradation products.

V. Mandatory Visualization

degradation_pathway CS0777P This compound (Active) CS0777 CS-0777 (Inactive) CS0777P->CS0777 Enzymatic Dephosphorylation (e.g., ALPs) Products Inactive Degradation Products CS0777P->Products Chemical Degradation (Hydrolysis, Oxidation, Photolysis)

Caption: Key degradation pathways for this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_checks Critical Stability Checkpoints stock 1. Prepare Stock (Anhydrous DMSO, -80°C) Protect from Light working 2. Prepare Working Dilutions (Fresh, Use Immediately) stock->working check1 Light Protection? stock->check1 check2 Anhydrous Solvent? stock->check2 assay 3. Perform Assay (Control pH, Temp, Serum) working->assay results 4. Analyze Data assay->results check3 Heat-Inactivated Serum? assay->check3 check4 Stable pH? assay->check4

Caption: Recommended experimental workflow highlighting critical stability checkpoints.

References

Technical Support Center: Accounting for CS-0777-P Protein Binding in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving CS-0777-P protein binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary binding target?

A1: CS-0777 is a prodrug that is phosphorylated in vivo to its active form, this compound.[1][2][3] this compound is a potent and selective agonist for the Sphingosine 1-phosphate receptor-1 (S1P1).[1][2] S1P1 is a G-protein-coupled receptor (GPCR) involved in regulating lymphocyte trafficking, making it a target for autoimmune diseases like multiple sclerosis.[1][2][4]

Q2: What are the most common sources of error and variability in ligand-binding assays?

A2: Variability in ligand-binding assays often stems from several key areas. These include lot-to-lot inconsistency of reagents, deviations from standardized protocols (e.g., incubation times or temperatures), improper sample handling, and errors in data analysis, such as using an incorrect curve-fitting model.[5] Non-specific binding is also a major cause of erroneous results, where the compound interacts with buffer components or other molecules besides the intended target.[6]

Q3: How can I minimize non-specific binding (NSB) in my assay?

A3: Non-specific binding occurs when this compound adheres to unintended surfaces or proteins.[7][8] To mitigate this, optimize your blocking conditions by testing different blocking agents (e.g., Bovine Serum Albumin [BSA], casein) and adjusting incubation times.[5][8] Adding a small amount of a non-ionic detergent like Tween-20 to wash buffers can also help reduce NSB.[8] Using low-binding microplates is another effective strategy. If NSB remains high, you may need to reconsider the assay format or the specific reagents being used.[9]

Q4: What types of assays are suitable for quantifying this compound binding to S1P1?

A4: Several assay formats can be used to measure the interaction between this compound and its target receptor. Common methods include:

  • Radioligand Binding Assays: These assays use a radiolabeled ligand to quantify binding. A specific example used for this compound is the [³⁵S]GTPγS binding assay, which measures G-protein activation upon agonist binding.[1][10]

  • ELISA-based Assays: Enzyme-linked immunosorbent assays can be configured in a competitive format to measure the binding of small molecules.[6][11]

  • Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These are surface-based, label-free techniques that measure binding events in real-time.[6]

  • Fluorescence Polarization (FP): This method is suitable if a fluorescently labeled version of the ligand or a competitive tracer is available.[12]

Quantitative Data Summary

The agonist activity of this compound has been quantified using [³⁵S]GTPγS binding assays in CHO-K1 cells expressing the target receptors. The data below summarizes its potency (EC₅₀) and selectivity for S1P1 over S1P3.

CompoundTarget ReceptorSpeciesAgonist Activity (EC₅₀)Selectivity (S1P3/S1P1)Reference
This compound S1P₁Human1.1 nM~318-fold[1][2]
This compound S1P₃Human350 nM[1][2]
This compound S1P₁Rat1.8 nM~111-fold[1][10]
This compound S1P₃Rat200 nM[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal 1. Inefficient Blocking: Non-specific binding of antibodies or this compound to the plate surface.[5] 2. Inadequate Washing: Residual unbound reagents remain in the wells.[5][13] 3. Antibody Concentration Too High: Excess detection antibody contributes to background.[14]1. Test different blocking buffers (e.g., 1-5% BSA, non-fat milk) and increase blocking time.[5] 2. Increase the number of wash steps and/or the volume of wash buffer. Ensure forceful and complete aspiration between washes.[5][13] 3. Perform a checkerboard titration to determine the optimal concentration of detection antibodies.[15]
Low or No Signal 1. Inactive Protein/Reagents: The target protein (S1P1) or a critical reagent has degraded.[6] 2. Incorrect Buffer Conditions: pH or ionic strength of the buffer is not optimal for the binding interaction.[6][16] 3. Low Protein/Compound Concentration: Insufficient molecules are present to generate a detectable signal.1. Verify protein integrity and activity. Prepare fresh reagents and aliquot for single use to avoid freeze-thaw cycles.[5][14] 2. Perform a buffer optimization screen (testing different pH values and salt concentrations).[16] 3. Titrate the target protein and this compound to find optimal concentrations. Consider signal amplification techniques if necessary.[17]
High Well-to-Well Variability (Poor Reproducibility) 1. Pipetting Inaccuracy: Inconsistent volumes are dispensed across the plate.[5] 2. "Edge Effects": Wells on the plate's perimeter experience different temperature or evaporation rates.[5] 3. Temperature Fluctuations: Inconsistent incubation temperatures affect binding kinetics.[18]1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and a multichannel pipette for adding critical reagents.[5] 2. Avoid using the outer wells of the plate for samples; instead, fill them with buffer to create a humidity barrier.[5] 3. Use a calibrated incubator and allow all reagents and plates to equilibrate to the assay temperature before use.[5]

Experimental Protocols

Protocol: Competitive ELISA for this compound Binding

This protocol provides a framework for a competitive ELISA to measure the binding of this compound to its target protein. This assay indirectly measures binding by detecting how effectively this compound competes with a labeled ligand.

1. Plate Coating (Immobilization of Target Protein)

  • Prepare a coating solution of recombinant S1P1 receptor in a suitable coating buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6, or PBS, pH 7.4).[19]

  • Determine the optimal coating concentration via checkerboard titration (typically 1-10 µg/mL).

  • Add 100 µL of the coating solution to each well of a high-binding 96-well plate.

  • Incubate overnight at 4°C.[19]

2. Washing

  • Aspirate the coating solution from the wells.

  • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

3. Blocking

  • Add 200 µL/well of Blocking Buffer (e.g., 1-5% BSA in PBS) to block any remaining non-specific binding sites on the plate.[8]

  • Incubate for 1-2 hours at room temperature or 37°C.

4. Competitive Binding Reaction

  • Wash the plate 3 times as described in Step 2.

  • Prepare serial dilutions of your this compound standard and test samples in Assay Diluent (e.g., Blocking Buffer).

  • Prepare a solution of a labeled competitor ligand (e.g., biotinylated S1P) at a fixed concentration (typically its K_d value).

  • In a separate dilution plate, mix 50 µL of each this compound dilution with 50 µL of the labeled competitor ligand solution.

  • Transfer 100 µL of the mixture to the blocked and washed assay plate.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

5. Detection

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL/well of an enzyme-conjugated detection reagent (e.g., Streptavidin-HRP, if using a biotinylated competitor) diluted in Assay Diluent.

  • Incubate for 1 hour at room temperature.

6. Signal Development and Measurement

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL/well of a suitable substrate (e.g., TMB for HRP).

  • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the concentration of this compound in the sample.

Visualizations

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane Receptor S1P1 Receptor (GPCR) G_Protein Heterotrimeric G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Response Downstream Cellular Response (e.g., Lymphocyte Trafficking) Effector->Response Leads to CS_P This compound (Agonist) CS_P->Receptor Binds G_alpha->Effector Modulates

Caption: Simplified signaling pathway for the S1P1 GPCR activated by this compound.

ELISA_Workflow cluster_prep Preparation cluster_binding Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 1. Coat Plate with S1P1 Receptor p2 2. Wash p1->p2 p3 3. Block Plate with BSA p2->p3 b1 4. Add Mixture: This compound + Labeled Ligand p3->b1 b2 5. Incubate b1->b2 b3 6. Wash b2->b3 d1 7. Add Enzyme Conjugate b3->d1 d2 8. Incubate & Wash d1->d2 d3 9. Add Substrate d2->d3 a1 10. Stop Reaction & Read Plate d3->a1 a2 11. Analyze Data a1->a2

Caption: Experimental workflow for a competitive ELISA to quantify this compound binding.

Troubleshooting_Tree Start Assay Problem Problem_HighBG High Background? Start->Problem_HighBG Problem_LowSignal Low Signal? Problem_HighBG->Problem_LowSignal No Cause_Blocking Check Blocking & Washing Problem_HighBG->Cause_Blocking Yes Problem_HighCV High Variability? Problem_LowSignal->Problem_HighCV No Cause_Reagents Check Reagent Concentration/Activity Problem_LowSignal->Cause_Reagents Yes Cause_Technique Check Pipetting & Environment Control Problem_HighCV->Cause_Technique Yes Solution_Optimize Optimize Protocol Problem_HighCV->Solution_Optimize No, End Cause_Blocking->Solution_Optimize Cause_Reagents->Solution_Optimize Cause_Technique->Solution_Optimize

References

Technical Support Center: CS-0777-P Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CS-0777-P, a selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator, in various animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: CS-0777 is a prodrug that is phosphorylated in vivo to its active metabolite, CS-0777-phosphate (this compound).[1][2][3][4][5] this compound is a potent and selective agonist of the sphingosine 1-phosphate receptor-1 (S1P1).[1][3][4][5] S1P1 is a G protein-coupled receptor crucial for the egress of lymphocytes from lymphoid organs. By acting as a functional antagonist through the induction of S1P1 internalization and degradation, this compound prevents lymphocytes from leaving the lymph nodes.[6][7] This sequestration of lymphocytes in the lymphoid organs leads to a dose-dependent reduction in peripheral blood lymphocyte counts, which is the primary pharmacodynamic effect of the compound and the basis for its investigation in autoimmune diseases.[1][3][4][5]

Q2: In which animal models has CS-0777 been evaluated?

A2: CS-0777 has been primarily evaluated in rats and monkeys.[8] Studies in rats have demonstrated its efficacy in reducing peripheral lymphocyte counts and in suppressing the clinical signs of experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis.[1][3][4][5] Pharmacokinetic data is also available for these species.

Q3: What is the recommended dosage of CS-0777 for rats?

A3: For studies in rats, oral administration of CS-0777 at doses of 0.1 mg/kg and 1 mg/kg has been shown to be effective.[1][3][4][5] A single oral dose of 0.1 mg/kg or 1 mg/kg in Lewis rats resulted in a significant decrease in peripheral blood lymphocyte counts, with the lowest point (nadir) observed at 12 hours post-administration.[5] In a rat EAE model, daily oral administration of 0.1 mg/kg and 1 mg/kg of CS-0777 significantly suppressed the cumulative EAE scores.[1][3][4]

Q4: What is the recommended dosage of CS-0777 for mice?

A4: To date, specific dosage information for CS-0777 in mice has not been published in the peer-reviewed literature. As pharmacokinetic and pharmacodynamic properties of compounds can vary significantly between species, it is crucial to conduct a dose-finding study when starting experiments in mice. A suggested starting point for a dose-range finding study in mice could be guided by the effective doses in rats (0.1 to 1 mg/kg), with adjustments based on allometric scaling. It is recommended to test a range of doses (e.g., 0.03, 0.1, 0.3, and 1 mg/kg) and monitor peripheral lymphocyte counts to determine the optimal dose for the desired level of lymphocyte reduction in the specific mouse strain being used.

Q5: How should CS-0777 be prepared and administered?

A5: CS-0777 is an orally active compound. For experimental studies, it is typically formulated as a suspension in a vehicle such as a 1% methylcellulose (B11928114) solution.[2] Detailed protocols for oral gavage in rodents are provided in the "Experimental Protocols" section of this guide.

Data Presentation

Table 1: In Vitro Activity of this compound

ReceptorSpeciesEC50 (nM)Reference(s)
S1P1Human1.1[1][5]
S1P1Rat1.8[5]
S1P3Human350[1][5]
S1P3Rat200[5]

Table 2: Pharmacokinetic Parameters of CS-0777 and this compound in Rats (Single Oral Dose)

ParameterCS-0777 (0.1 mg/kg)This compound (0.1 mg/kg)CS-0777 (1 mg/kg)This compound (1 mg/kg)Reference(s)
Cmax (ng/mL)0.9 ± 0.311.2 ± 1.510.1 ± 2.5115.0 ± 15.6[5]
Tmax (h)3.3 ± 1.09.0 ± 0.04.8 ± 1.59.5 ± 1.0[5]
AUC (ng·h/mL)6.8 ± 1.6215.3 ± 29.880.9 ± 20.02516.5 ± 344.8[5]
T1/2 (h)5.2 ± 0.75.8 ± 0.66.1 ± 1.07.0 ± 0.8[5]

Values are presented as mean ± standard deviation.

Table 3: Pharmacodynamic Effect of CS-0777 on Peripheral Lymphocyte Counts in Rats

Dose (Oral)Time Post-Dose% of Vehicle ControlReference(s)
0.1 mg/kg12 hours27.4%[5]
1 mg/kg12 hours18.4%[5]
0.1 mg/kg48 hours71.5%[5]
1 mg/kg48 hours30.1%[5]
0.1 mg/kg5 days~100%[5]
1 mg/kg5 days~100%[5]

Mandatory Visualizations

S1P1_Signaling_Pathway S1P1 Receptor Signaling and Lymphocyte Egress cluster_lymph_node Lymph Node Interstitium (Low S1P) cluster_blood_vessel Blood/Lymph (High S1P) cluster_drug_action Pharmacological Intervention Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Internalization S1P1 Internalization & Degradation S1P1_receptor->Internalization Induces G_protein Gi Protein Signaling S1P1_receptor->G_protein Activates S1P Sphingosine-1-Phosphate (S1P) S1P->S1P1_receptor Binds to CS0777P This compound CS0777P->S1P1_receptor Binds to Lymphocyte_Egress Lymphocyte Egress Internalization->Lymphocyte_Egress Inhibits Downstream_Effectors Downstream Effectors (e.g., Rac1, PI3K/Akt) G_protein->Downstream_Effectors Initiates Downstream_Effectors->Lymphocyte_Egress Promotes

Caption: S1P1 signaling pathway and the mechanism of action of this compound.

experimental_workflow General Experimental Workflow for In Vivo Efficacy Testing Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Group Allocation (Vehicle, CS-0777 Doses) Animal_Acclimation->Group_Allocation Baseline_Measurement Baseline Measurements (Body Weight, Lymphocyte Count) Group_Allocation->Baseline_Measurement EAE_Induction EAE Induction (Optional) Baseline_Measurement->EAE_Induction Dosing_Start Commence Dosing (Oral Gavage) Baseline_Measurement->Dosing_Start For non-EAE studies EAE_Induction->Dosing_Start Prophylactic or Therapeutic Dosing Monitoring Daily Monitoring (Clinical Score, Body Weight) Dosing_Start->Monitoring PD_Assessment Pharmacodynamic Assessment (Blood Collection for Lymphocyte Count) Monitoring->PD_Assessment At specified time points Endpoint Study Endpoint (Tissue Collection, Histology) Monitoring->Endpoint PD_Assessment->Monitoring

Caption: A generalized experimental workflow for in vivo studies with this compound.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of CS-0777

  • Formulation:

    • Weigh the required amount of CS-0777 powder based on the desired concentration and the total volume needed for the study cohort.

    • Prepare a 1% methylcellulose (MC) solution in sterile water.

    • Gradually add the CS-0777 powder to the 1% MC solution while continuously vortexing or stirring to ensure a homogenous suspension.

    • Prepare the vehicle control (1% MC solution) in the same manner.

  • Oral Gavage Procedure (Mice and Rats):

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Select an appropriately sized gavage needle (typically 18-20 gauge for mice). The needle should have a ball-tip to prevent esophageal injury.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Gently restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is in the stomach, slowly administer the suspension.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for a few minutes post-procedure for any signs of distress.

Protocol 2: Peripheral Blood Lymphocyte Counting

  • Blood Collection:

    • Collect a small volume of blood (e.g., 20-50 µL) from the saphenous or facial vein into an EDTA-coated micro-collection tube to prevent coagulation.

    • The timing of blood collection should be consistent across all animals and time points, ideally corresponding to the expected nadir of lymphocyte counts (around 12 hours post-dose for CS-0777).

  • Sample Processing and Analysis:

    • For automated analysis, use a hematology analyzer calibrated for the specific animal species.

    • For manual counting using flow cytometry:

      • Lyse the red blood cells using a lysis buffer.

      • Wash the remaining cells with FACS buffer (e.g., PBS with 2% FBS).

      • Stain the cells with fluorescently-labeled antibodies against lymphocyte markers (e.g., CD3 for T cells, B220 for B cells in mice; CD3 for T cells, CD45RA for B cells in rats).

      • Acquire the samples on a flow cytometer and analyze the data to determine the percentage and absolute number of lymphocytes.

Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Induction in Rats

This is a generalized protocol and should be adapted based on the specific research question and institutional guidelines.

  • Immunization:

    • Prepare an emulsion of myelin basic protein (MBP) fragment 68-82 in Complete Freund's Adjuvant (CFA).

    • On day 0, inject female Lewis rats (6-8 weeks old) subcutaneously in the hind footpads with the MBP/CFA emulsion.

  • Dosing:

    • Begin daily oral administration of CS-0777 or vehicle on day 0 (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).

  • Clinical Scoring:

    • Monitor the animals daily for clinical signs of EAE, typically starting around day 7 post-immunization.

    • Score the animals based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

  • Endpoint Analysis:

    • At the end of the study, animals can be euthanized, and tissues (e.g., spinal cord, brain) can be collected for histological analysis of inflammation and demyelination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or minimal reduction in lymphocyte counts - Incorrect dosage: The dose may be too low for the specific animal model or strain. - Improper administration: The compound may not have been successfully administered into the stomach. - Compound degradation: The CS-0777 suspension may not have been properly prepared or stored.- Perform a dose-response study to determine the optimal dose. - Ensure proper training in oral gavage technique. Observe for any signs of the compound being expelled by the animal. - Prepare fresh suspensions of CS-0777 for each experiment.
High variability in lymphocyte counts between animals - Inconsistent administration: Variation in the volume or concentration of the administered compound. - Stress: Animal handling and blood collection can induce stress, which may affect lymphocyte counts. - Biological variability: Natural variation between individual animals.- Ensure accurate weighing of animals and calculation of dosing volumes. Calibrate pipettes regularly. - Handle animals gently and consistently. Allow animals to acclimate to the procedures. - Increase the number of animals per group to improve statistical power.
Adverse effects (e.g., weight loss, lethargy) - Off-target effects: Although CS-0777 is selective for S1P1, high doses may have off-target effects. - Exaggerated pharmacodynamic effect: Severe immunosuppression could lead to opportunistic infections. - Procedure-related stress: Repeated oral gavage or blood collection can be stressful.- Reduce the dose of CS-0777. - Monitor animals closely for signs of infection. Maintain a clean housing environment. - Ensure proper handling techniques and consider alternative, less stressful administration or sampling methods if possible.
Unexpected mortality in EAE model - Severe EAE: The disease can be severe, leading to significant weight loss and inability to access food and water. - Compound toxicity: Unlikely at therapeutic doses, but possible at very high doses.- Provide supportive care for animals with severe EAE, such as softened food and water gel packs on the cage floor. - Ensure the correct dose of CS-0777 is being administered.
Difficulty in preparing a stable suspension - Poor solubility of CS-0777: The compound may not be easily suspended in the vehicle.- Ensure vigorous and continuous mixing during preparation. Prepare the suspension fresh before each use. Consider using a small amount of a non-toxic surfactant if necessary, but this should be validated first.

References

overcoming poor oral bioavailability of CS-0777-P in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the S1P1 receptor agonist CS-0777 and its active phosphate (B84403) metabolite, CS-0777-P. A central point of clarification is that CS-0777 is an orally administered prodrug that is converted in vivo to the active moiety, this compound. Direct oral administration of this compound is not the intended experimental route and is expected to result in poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between CS-0777 and this compound?

CS-0777 is a prodrug that, after oral administration, is well absorbed and subsequently phosphorylated in the body to form this compound.[1][2][3] this compound is the pharmacologically active metabolite that functions as a potent and selective agonist for the sphingosine (B13886) 1-phosphate receptor-1 (S1P1).[1][4] The therapeutic effects, such as lymphocyte count reduction, are attributed to the action of this compound.[3]

Q2: Why am I observing very low systemic exposure of this compound after administering it orally in my experiments?

This is an expected outcome. The active compound, this compound, contains a phosphate group, which makes it highly polar. This polarity generally leads to poor absorption across the gastrointestinal tract. The established and successful method for achieving high systemic levels of this compound is through the oral administration of its prodrug, CS-0777.[1][5] Studies in rats have shown that after oral dosing with the prodrug CS-0777, the resulting bioavailability of the active metabolite this compound is excellent, ranging from 80.6% to 90.8%.[1]

Q3: How is CS-0777 converted to this compound in vivo?

The conversion of CS-0777 to its active phosphorylated form, this compound, is a reversible metabolic process.[2][5] The primary enzymes responsible for phosphorylation are fructosamine (B8680336) 3-kinase (FN3K) and FN3K-related protein (FN3K-RP).[6] The reverse reaction, the dephosphorylation of this compound back to CS-0777, is catalyzed by alkaline phosphatases (ALP).[6]

Troubleshooting Guide: Low Systemic Exposure of this compound

If you are experiencing lower-than-expected blood concentrations of the active metabolite this compound after oral administration of the prodrug CS-0777 , consider the following potential issues.

Potential Issue Explanation & Recommended Action
1. Inadequate Formulation of CS-0777 Although CS-0777 is reported as well-absorbed, its formulation is critical for consistent results. As a potentially lipophilic compound, poor solubility in the dosing vehicle can limit absorption.[7] Action: Ensure the prodrug is adequately solubilized or suspended. Consider using formulation strategies such as co-solvents, surfactants, or lipid-based systems to improve dissolution and absorption.[8][9]
2. Incorrect Dosing Vehicle The choice of vehicle can significantly impact the absorption of the prodrug. An inappropriate vehicle may cause the compound to precipitate in the gut. Action: Review formulation literature for similar compounds. Common vehicles for preclinical oral dosing include solutions with cyclodextrins, emulsions, or suspensions in methylcellulose (B11928114) or carboxymethylcellulose.[9][10]
3. Suboptimal PK Sampling Times The peak concentration (Cmax) of this compound occurs significantly later than that of the parent prodrug, CS-0777. Action: Ensure your blood sampling schedule is designed to capture the Cmax of this compound. Based on rat pharmacokinetic data, the Tmax for this compound is approximately 9.0-9.5 hours post-dose, whereas the Tmax for the parent drug is 3.25-4.75 hours.[1]
4. Species-Specific Metabolism The balance between phosphorylation (activation) and dephosphorylation can differ between species, affecting the concentration of the active metabolite. Action: Be aware that pharmacokinetic parameters may not be directly translatable from one species to another (e.g., rat to monkey). If using a novel species, a pilot pharmacokinetic study is recommended to establish the time course of both CS-0777 and this compound.
5. Bioanalytical Method Issues Inaccurate quantification can arise from issues with sample processing, stability, or the analytical method itself (e.g., LC-MS/MS). Action: Verify the stability of both CS-0777 and this compound in the biological matrix under your collection and storage conditions. Ensure your bioanalytical method is validated for accuracy, precision, and selectivity for both analytes.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of CS-0777 and its active metabolite, this compound, in male Sprague-Dawley rats following a single oral administration of the prodrug, CS-0777.

Table 1: Pharmacokinetic Parameters in Rats After Oral Administration of CS-0777

Parameter Dose of CS-0777 CS-0777 (Prodrug) This compound (Active Metabolite)
Cmax (ng/mL) 0.1 mg/kg 2.0 ± 0.5 21.0 ± 2.1
1 mg/kg 15.1 ± 1.5 224 ± 24
Tmax (h) 0.1 mg/kg 3.25 ± 1.26 9.00 ± 1.00
1 mg/kg 4.75 ± 1.71 9.50 ± 1.00
AUC (ng·h/mL) 0.1 mg/kg 20.8 ± 3.4 474 ± 55
1 mg/kg 175 ± 20 5450 ± 590
Bioavailability (F %) 0.1 mg/kg N/A 80.6
1 mg/kg N/A 90.8

Data sourced from Nishi et al., 2011.[1] Values are presented as mean ± standard deviation.

Experimental Protocols & Visualizations

Protocol: General Methodology for Oral Pharmacokinetic Study in Rats
  • Compound Preparation: Prepare a formulation of the CS-0777 prodrug in a suitable vehicle (e.g., 0.5% methylcellulose) at the desired concentration. Ensure the formulation is homogenous (e.g., via vortexing or sonication) before administration.

  • Animal Dosing: Administer the CS-0777 formulation to fasted rats via oral gavage at a specified dose (e.g., 0.1 or 1 mg/kg).[2]

  • Blood Sampling: Collect blood samples (e.g., via jugular vein) at predetermined time points.[2] A suggested time course based on known Tmax would be: pre-dose, 0.5, 1, 3, 6, 8, 10, 24, 48, and 72 hours post-dose.[2]

  • Sample Processing: Process blood samples immediately to obtain plasma or whole blood lysate, as required by the bioanalytical method. Add an anticoagulant (e.g., heparin) and immediately mix with an equal volume of a stabilizing solution (e.g., methanol (B129727) with 0.02 N HCl) to prevent enzymatic degradation.[2] Store samples at -20°C or below until analysis.

  • Bioanalysis: Quantify the concentrations of both CS-0777 and this compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Diagrams

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Tissues OralDose Oral Administration of CS-0777 (Prodrug) Absorption Absorption OralDose->Absorption Good Permeability CS0777 CS-0777 Absorption->CS0777 CS0777P This compound (Active Metabolite) CS0777->CS0777P Phosphorylation (FN3K, FN3K-RP) CS0777P->CS0777 Dephosphorylation (ALP) S1P1 S1P1 Receptor CS0777P->S1P1 Agonist Binding Effect Pharmacological Effect (e.g., Lymphocyte Lowering) S1P1->Effect

Caption: Metabolic activation pathway of the CS-0777 prodrug.

G start Start prep Prepare CS-0777 Prodrug Formulation start->prep dose Administer Orally to Fasted Subjects prep->dose sample Collect Blood Samples Over Time Course dose->sample process Process & Stabilize Samples sample->process analyze Quantify CS-0777 & this compound (LC-MS/MS) process->analyze calc Calculate PK Parameters (Cmax, Tmax, AUC) analyze->calc end End calc->end

Caption: Experimental workflow for an oral pharmacokinetic study.

References

Validation & Comparative

A Comparative Analysis of CS-0777-P and FTY720-P S1P Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor selectivity of two prominent modulators: CS-0777-P (the active phosphate (B84403) metabolite of Amiselimod/CS-0777) and FTY720-P (the active phosphate metabolite of Fingolimod/FTY720). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to S1P Receptor Modulators

Sphingosine-1-phosphate receptors (S1P1-5) are a class of G protein-coupled receptors that play critical roles in a variety of physiological processes, including immune cell trafficking, vascular development, and neural function. Modulation of these receptors has proven to be a successful strategy for the treatment of autoimmune diseases, most notably multiple sclerosis. FTY720 (Fingolimod) was the first approved oral S1P receptor modulator, while CS-0777 (Amiselimod) represents a second-generation compound developed with the aim of improved selectivity and a better safety profile. Both compounds are prodrugs that require in vivo phosphorylation to their active forms, FTY720-P and this compound, respectively.[1][2] This guide focuses on the comparative selectivity of these active metabolites.

Quantitative S1P Receptor Selectivity Profile

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and FTY720-P at the five human S1P receptor subtypes. Lower EC50 values indicate higher potency.

Receptor SubtypeThis compound (Amiselimod-P) EC50 (nM)FTY720-P (Fingolimod-P) EC50 (nM)
S1P1 0.075[3] - 1.1[1]0.29[1] - 0.6[4]
S1P2 No distinct activity[3]>10,000[4]
S1P3 No distinct activity[3] - 350[1]1.3[1] - 3.0[4]
S1P4 Minimal agonist activity[3]~0.3 - 0.6[4]
S1P5 High selectivity, less potent than S1P1 (EC50 = 21 nM)[1]~0.3 - 0.6[4]

Key Observation: The data clearly indicates that this compound is a more selective S1P1 receptor agonist compared to FTY720-P. While both compounds are potent agonists at S1P1, FTY720-P also exhibits significant agonist activity at S1P3, S1P4, and S1P5 receptors.[2][4] In contrast, this compound demonstrates high selectivity for S1P1 and, to a lesser extent, S1P5, with minimal to no activity at S1P2, S1P3, and S1P4.[1][3] The higher selectivity of this compound for S1P1 over S1P3 is a key differentiator, as S1P3 activation has been linked to certain adverse effects, such as bradycardia.

Experimental Protocols

The determination of S1P receptor selectivity relies on a variety of in vitro functional assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and FTY720-P for each S1P receptor subtype.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) engineered to overexpress a single human S1P receptor subtype. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[5]

  • Radioligand: A suitable radioligand with high affinity for S1P receptors, such as [³²P]S1P, is used.[6]

  • Competition Assay: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or FTY720-P) are incubated with the prepared cell membranes.[6]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[6][7]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.

Objective: To quantify the ability of this compound and FTY720-P to activate G proteins through each S1P receptor subtype.

General Protocol:

  • Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing a specific S1P receptor subtype are used.

  • Assay Components: The assay mixture contains the cell membranes, the test compound (this compound or FTY720-P), and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[8]

  • Incubation: The components are incubated together. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.[8]

  • Termination and Filtration: The reaction is stopped, and the membranes are collected on filter plates to separate bound from unbound [³⁵S]GTPγS.[9]

  • Detection: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.[9]

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax (maximal effect) values are determined.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled S1P receptors (S1P2 and S1P3). For Gi-coupled receptors (S1P1, S1P4, S1P5), cells can be co-transfected with a chimeric G protein (e.g., Gαqi5) that redirects the signal to the calcium pathway.

Objective: To measure the functional potency of this compound and FTY720-P in activating S1P receptors, leading to calcium release.

General Protocol:

  • Cell Culture: Cells expressing the S1P receptor of interest are cultured in microplates.[10]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • Compound Addition: The test compound (this compound or FTY720-P) at various concentrations is added to the wells.[10]

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.[11]

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[12]

Visualizing S1P Receptor Signaling and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

S1P_Signaling_Pathways cluster_S1P1 S1P1 cluster_S1P2 S1P2 cluster_S1P3 S1P3 cluster_S1P4 S1P4 cluster_S1P5 S1P5 S1P1 S1P1 Gi_1 Gαi S1P1->Gi_1 AC_inhibit Adenylyl Cyclase ↓ Gi_1->AC_inhibit PI3K_Akt PI3K/Akt Pathway Gi_1->PI3K_Akt S1P2 S1P2 Gi_2 Gαi S1P2->Gi_2 Gq_2 Gαq S1P2->Gq_2 G1213_2 Gα12/13 S1P2->G1213_2 PLC_2 PLC → Ca²⁺↑ Gq_2->PLC_2 Rho_2 Rho Pathway G1213_2->Rho_2 S1P3 S1P3 Gi_3 Gαi S1P3->Gi_3 Gq_3 Gαq S1P3->Gq_3 G1213_3 Gα12/13 S1P3->G1213_3 PLC_3 PLC → Ca²⁺↑ Gq_3->PLC_3 Rho_3 Rho Pathway G1213_3->Rho_3 S1P4 S1P4 Gi_4 Gαi S1P4->Gi_4 G1213_4 Gα12/13 S1P4->G1213_4 S1P5 S1P5 Gi_5 Gαi S1P5->Gi_5 G1213_5 Gα12/13 S1P5->G1213_5

Caption: S1P Receptor Downstream Signaling Pathways.

Experimental_Workflow cluster_assays Assay Types start Start prep_membranes Prepare Membranes from Cells Expressing S1P Receptor start->prep_membranes assay_setup Set up Assay with Test Compound & Labeled Reagent prep_membranes->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation radioligand Radioligand Binding (Displacement) gtpgs GTPγS Binding (G-protein Activation) calcium Calcium Mobilization (Functional Response) separation Separate Bound and Free Reagent incubation->separation quantification Quantify Signal separation->quantification analysis Data Analysis (EC50/Ki Determination) quantification->analysis end End analysis->end

Caption: General Experimental Workflow for S1P Receptor Selectivity Assays.

Conclusion

The available experimental data demonstrates that this compound is a more selective S1P1 receptor modulator than FTY720-P. This enhanced selectivity, particularly the lack of significant activity at the S1P3 receptor, may translate to a more favorable safety profile. For researchers and drug developers, the choice between these compounds will depend on the specific research question or therapeutic goal. FTY720-P's broader activity profile might be of interest in contexts where modulation of multiple S1P receptors is desirable, whereas this compound offers a more targeted approach to S1P1-mediated signaling. This guide provides a foundational understanding of their comparative selectivity to inform such decisions.

References

A Comparative Guide to CS-0777-P and Siponimod in Preclinical EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two sphingosine-1-phosphate (S1P) receptor modulators, CS-0777-P and siponimod (B560413), in preclinical models of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The information presented is compiled from various studies to offer a comprehensive overview for researchers in neuroimmunology and drug development.

Introduction to S1P Receptor Modulators in EAE

Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have demonstrated significant therapeutic potential in autoimmune diseases like multiple sclerosis. Their primary mechanism of action involves the functional antagonism of S1P receptors on lymphocytes. This leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS) where they mediate inflammatory damage. This guide focuses on two such modulators: this compound, a selective S1P1 receptor agonist, and siponimod, a selective modulator of both S1P1 and S1P5 receptors. While both compounds target the S1P signaling pathway, their differing receptor selectivity may influence their therapeutic profiles and direct effects within the CNS.

Mechanism of Action: Differential S1P Receptor Targeting

CS-0777 is a prodrug that is phosphorylated in vivo to its active form, this compound.[1][2] this compound acts as a potent and highly selective agonist for the S1P1 receptor.[1][2] In contrast, siponimod is a selective modulator of both S1P1 and S1P5 receptors.[3] The engagement of the S1P1 receptor on lymphocytes by both molecules leads to its internalization, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This results in a reduction of circulating pathogenic lymphocytes.

Siponimod's activity at the S1P5 receptor, which is expressed on oligodendrocytes and neurons within the CNS, suggests potential for direct neuroprotective and pro-remyelinating effects, independent of its peripheral immunomodulatory action.[4]

cluster_0 Peripheral Lymphoid Organ cluster_1 Mechanism of S1P Modulators Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses Bloodstream Bloodstream Lymphocyte->Bloodstream Egress S1P_Gradient S1P Gradient S1P1_Receptor->S1P_Gradient senses Receptor_Internalization S1P1 Receptor Internalization & Degradation S1P1_Receptor->Receptor_Internalization leads to CS_0777_P This compound CS_0777_P->S1P1_Receptor binds to Siponimod Siponimod Siponimod->S1P1_Receptor binds to Receptor_Internalization->Lymphocyte

Diagram 1: S1P receptor modulation and lymphocyte sequestration.

Comparative Efficacy in EAE Models

This compound Efficacy Data

Studies on CS-0777 have primarily utilized a rat model of EAE. The data demonstrates a significant dose-dependent reduction in clinical signs of the disease.

ParameterVehicle ControlCS-0777 (0.1 mg/kg)CS-0777 (1 mg/kg)Reference
Cumulative EAE Score (rat) -Significantly decreasedSignificantly decreased[1][2][5]
Peripheral Lymphocyte Count BaselineSignificant decrease (nadir at 12h)Significant decrease (nadir at 12h)[1][2][5]
Siponimod Efficacy Data

Siponimod has been extensively evaluated in various mouse models of EAE, demonstrating efficacy in both preventive and therapeutic settings.

ParameterVehicle ControlSiponimod (various doses)Reference
EAE Clinical Score (mouse) -Significantly ameliorated/reduced[1][6][7]
CNS Inflammation -Reduced T and B cell infiltration[6]
Demyelination -Reduced demyelination in spinal cord[3]
Neuroprotection -Rescued loss of GABAergic interneurons[8]
Meningeal Ectopic Lymphoid Tissue -Strong reduction in formation[6]

Experimental Protocols

CS-0777 EAE Study Protocol (Rat Model)

A representative experimental design for evaluating CS-0777 in a rat EAE model is summarized below.

  • EAE Induction: Lewis rats are immunized with an emulsion of guinea pig spinal cord homogenate and complete Freund's adjuvant.

  • Drug Administration: CS-0777 is administered orally at doses of 0.1 and 1 mg/kg.

  • Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale. The cumulative score is calculated to assess overall disease severity.

  • Pharmacodynamic Assessment: Peripheral blood lymphocyte counts are measured at various time points post-dosing to confirm the biological activity of the compound.[1][2][5]

Start Start EAE_Induction EAE Induction in Rats (Spinal Cord Homogenate + CFA) Start->EAE_Induction Grouping Randomization into Treatment Groups EAE_Induction->Grouping Dosing Oral Administration: - Vehicle - CS-0777 (0.1 mg/kg) - CS-0777 (1 mg/kg) Grouping->Dosing Monitoring Daily Clinical Scoring of EAE Dosing->Monitoring PD_Analysis Peripheral Blood Collection for Lymphocyte Counting Monitoring->PD_Analysis Data_Analysis Statistical Analysis of Cumulative EAE Scores & Lymphocyte Counts Monitoring->Data_Analysis PD_Analysis->Data_Analysis End End Data_Analysis->End

Diagram 2: Experimental workflow for CS-0777 efficacy testing in rat EAE.
Siponimod EAE Study Protocol (Mouse Model)

A common experimental workflow for assessing the efficacy of siponimod in a mouse EAE model is as follows.

  • EAE Induction: Chronic progressive EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in complete Freund's adjuvant, followed by pertussis toxin administration.

  • Drug Administration: Siponimod is administered daily by oral gavage. Treatment can be initiated in a preventive paradigm (before disease onset) or a therapeutic paradigm (at the peak of disease).[6]

  • Clinical Assessment: Mice are scored daily for clinical signs of EAE.

  • Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation (e.g., H&E staining), demyelination (e.g., Luxol fast blue staining), and immune cell infiltration (e.g., immunohistochemistry for T cells and B cells).[6]

  • Neuroprotective Assessment: Brain tissue can be analyzed to evaluate the loss of specific neuronal subtypes and synaptic degeneration.[8]

Summary and Conclusion

Both this compound and siponimod demonstrate significant efficacy in preclinical EAE models by modulating the S1P signaling pathway and reducing the infiltration of pathogenic lymphocytes into the CNS. This compound, as a selective S1P1 agonist, has shown clear dose-dependent effects on EAE clinical scores in rats.[1][2][5] Siponimod, a selective S1P1 and S1P5 modulator, has been more extensively characterized in various mouse EAE models, with robust data supporting its ability to ameliorate clinical scores, reduce CNS inflammation and demyelination, and exert direct neuroprotective effects.[1][3][6][8]

The key differentiator between the two molecules is siponimod's additional activity at the S1P5 receptor, which may contribute to its observed neuroprotective effects within the CNS. The lack of direct comparative studies in the same EAE model makes it challenging to definitively conclude on the superior efficacy of one compound over the other in a preclinical setting. Future head-to-head studies using standardized EAE models and endpoints would be invaluable for a more precise comparison of their therapeutic potential and a deeper understanding of their mechanistic nuances.

References

Validating CS-0777-P Activity: A Comparative Guide to S1P1 Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CS-0777-P's activity against other sphingosine-1-phosphate receptor 1 (S1P1) modulators. Detailed experimental protocols and supporting data are presented to facilitate the validation of this compound in S1P1 receptor functional assays.

CS-0777 is a next-generation, selective S1P1 modulator.[1][2] In vivo, it is phosphorylated to its active form, this compound, which acts as a potent agonist at the S1P1 receptor.[3][4][5] This targeted activity on S1P1, a G-protein coupled receptor (GPCR) crucial for lymphocyte trafficking, makes CS-0777 a person of interest for treating autoimmune diseases like multiple sclerosis.[1][2][3] The selectivity of this compound for S1P1 over other S1P receptor subtypes, such as S1P3, is a key attribute, as S1P3 activation has been linked to adverse effects like bradycardia.[3]

This guide offers a comparative analysis of this compound's potency and selectivity, alongside detailed methodologies for functional assays to validate its activity.

Comparative Activity of S1P1 Receptor Modulators

The potency and selectivity of this compound have been evaluated in vitro, demonstrating its high affinity for the human S1P1 receptor. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and a key comparator, FTY720-P (the active phosphate (B84403) of Fingolimod).

CompoundReceptorSpeciesEC50 (nM)Selectivity (S1P3/S1P1)
This compound S1P1Human1.1~320-fold
S1P3Human350
S1P1Rat1.8>100-fold
S1P3Rat200
FTY720-P S1P1Human0.37~9-fold
S1P3Human3.3
S1P1Rat0.29~4.5-fold
S1P3Rat1.3

Data compiled from Nishi et al., 2011.[3]

As the data indicates, while FTY720-P is a potent S1P1 agonist, this compound exhibits significantly greater selectivity for S1P1 over S1P3.[3]

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. S1P1 is primarily coupled to the Gαi/o family of G proteins.[6][7] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Furthermore, S1P1 activation can stimulate other downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/ERK pathway, which are involved in cell survival and proliferation.[6][9]

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras cAMP cAMP AC->cAMP ATP ATP ATP->AC Cell_Response Cellular Responses (Survival, Proliferation, Migration) cAMP->Cell_Response Downstream Effects Akt Akt PI3K->Akt Akt->Cell_Response ERK ERK Ras->ERK ERK->Cell_Response CS0777P This compound CS0777P->S1P1 Agonist Binding S1P1_Internalization_Workflow cluster_workflow S1P1 Internalization Assay Workflow plate_cells 1. Plate Cells (e.g., U2OS expressing S1P1-EGFP) incubate1 2. Incubate (18-24 hours) plate_cells->incubate1 add_compound 3. Add Compound (this compound or control) incubate1->add_compound incubate2 4. Incubate (e.g., 1 hour) add_compound->incubate2 fix_cells 5. Fix Cells incubate2->fix_cells stain_nuclei 6. Stain Nuclei (e.g., Hoechst) fix_cells->stain_nuclei image_acquisition 7. Image Acquisition (High-Content Imaging) stain_nuclei->image_acquisition data_analysis 8. Data Analysis (Quantify internalization) image_acquisition->data_analysis cAMP_Assay_Workflow cluster_workflow cAMP Functional Assay Workflow plate_cells 1. Plate Cells (Expressing S1P1) incubate1 2. Incubate (18-24 hours) plate_cells->incubate1 add_compound 3. Add S1P1 Agonist (this compound or control) incubate1->add_compound add_forskolin 4. Add Forskolin add_compound->add_forskolin incubate2 5. Incubate (e.g., 5-30 minutes) add_forskolin->incubate2 lyse_cells 6. Lyse Cells incubate2->lyse_cells detect_cAMP 7. Detect cAMP (e.g., HTRF, ELISA) lyse_cells->detect_cAMP data_analysis 8. Data Analysis (Calculate IC50) detect_cAMP->data_analysis

References

Comparative Analysis of CS-0777-P Cross-Reactivity with S1P Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the selectivity profile of CS-0777-P, an investigational sphingosine-1-phosphate (S1P) receptor modulator, in comparison to other market-approved and investigational S1P modulators. This document provides quantitative data, detailed experimental protocols, and visual diagrams to facilitate informed decisions in drug development and scientific research.

CS-0777, a promising therapeutic agent, requires its active phosphorylated form, this compound, to exert its pharmacological effects as a selective S1P1 receptor modulator.[1][2] Understanding the cross-reactivity of this compound with other S1P receptor subtypes is paramount for predicting its clinical efficacy and safety profile. Off-target effects, often mediated by interactions with S1P2, S1P3, S1P4, and S1P5, can lead to undesirable side effects. This guide presents a detailed comparison of the binding affinities of this compound and other notable S1P modulators across all five receptor subtypes.

Quantitative Comparison of S1P Receptor Modulator Selectivity

The following table summarizes the functional potency (EC50 in nM) of this compound and other S1P receptor modulators. Lower EC50 values indicate higher potency.

CompoundS1P1 (nM)S1P2 (nM)S1P3 (nM)S1P4 (nM)S1P5 (nM)
This compound 1.1[1]No activity[1]350[1]>10,00021[1]
Fingolimod-P (FTY720-P) 0.37[1]>10,0003.3[1]Data not available0.34[1]
Siponimod High AffinityNo activityLow AffinityNo activityHigh Affinity
Ozanimod High Affinity>10,000>10,000>10,000High Affinity
Ponesimod High AffinityData not availableData not availableData not availableData not available

Note: "High Affinity" and "Low Affinity" are used where specific numerical data was not available in the initial search but the selectivity profile is well-characterized. Further literature review may provide specific EC50 or Ki values.

This compound demonstrates significant selectivity for the S1P1 receptor, with approximately 320-fold greater agonist activity for human S1P1 compared to S1P3.[1][2] It exhibits no binding to the S1P2 receptor.[1] While it has some activity on S1P5, it is considerably weaker than that of the non-selective modulator Fingolimod-P.[1] This selectivity profile suggests a potentially favorable safety profile for CS-0777, as activation of S1P3 has been linked to adverse cardiovascular effects such as bradycardia.

S1P Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of S1P receptors upon activation. Each receptor subtype couples to specific G proteins, leading to a variety of downstream cellular responses.

S1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling S1P S1P S1PR S1P Receptor (S1P1-5) S1P->S1PR Binds to G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein Activates Downstream Downstream Effectors (e.g., Adenylyl Cyclase, PLC, Rho) G_protein->Downstream Modulates Response Cellular Responses (e.g., Proliferation, Migration, Survival) Downstream->Response Leads to

Figure 1: Simplified S1P receptor signaling cascade.

Experimental Protocols

The determination of the cross-reactivity and selectivity of S1P receptor modulators is typically achieved through in vitro binding and functional assays. A commonly employed method is the GTPγS binding assay, which measures the functional consequence of receptor activation.

GTPγS Binding Assay Protocol

This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified as a measure of receptor activation.

Materials:

  • Cell membranes expressing the specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

  • [³⁵S]GTPγS (radioligand).

  • GDP (Guanosine diphosphate).

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In each well of a 96-well plate, add the cell membranes, GDP (typically 10 µM final concentration), and the test compound at the desired concentration.

  • Incubation: Incubate the plate at 30°C for 15-30 minutes to allow the compound to bind to the receptors.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Second Incubation: Incubate the plate at 30°C for an additional 30-60 minutes.

  • Termination: Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value is determined.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity profile of a novel S1P receptor modulator like this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Compound Synthesize and Purify This compound S1P1_assay GTPγS Assay S1P1 Compound->S1P1_assay S1P2_assay GTPγS Assay S1P2 Compound->S1P2_assay S1P3_assay GTPγS Assay S1P3 Compound->S1P3_assay S1P4_assay GTPγS Assay S1P4 Compound->S1P4_assay S1P5_assay GTPγS Assay S1P5 Compound->S1P5_assay EC50 Determine EC50 Values S1P1_assay->EC50 S1P2_assay->EC50 S1P3_assay->EC50 S1P4_assay->EC50 S1P5_assay->EC50 Selectivity Calculate Selectivity Ratios (e.g., S1P1 vs S1P3) EC50->Selectivity Comparison Compare with other S1P Modulators Selectivity->Comparison Profile Establish Selectivity Profile of this compound Comparison->Profile

Figure 2: Workflow for determining S1P receptor subtype selectivity.

References

Unveiling Pharmacokinetic Distinctions: A Comparative Guide to CS-0777-P and FTY720-P in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals significant pharmacokinetic differences between two potent sphingosine-1-phosphate (S1P) receptor modulators, CS-0777-P and FTY720-P, in rat models. These findings offer crucial insights for researchers and drug development professionals engaged in the exploration of novel immunomodulatory agents. Both CS-0777 and FTY720 are prodrugs that undergo in vivo phosphorylation to their respective active phosphate (B84403) metabolites, this compound and FTY720-P, which then exert their pharmacological effects.

Quantitative Pharmacokinetic Profile

ParameterThis compound (from oral CS-0777)FTY720 (Oral Administration)FTY720 (Intravenous Administration)
Dose 0.1 mg/kgNot SpecifiedNot Specified
Cmax (ng/mL) 1.8 ± 0.2Not SpecifiedNot Specified
Tmax (h) 9.0 ± 1.4Not SpecifiedNot Specified
AUC (ng·h/mL) 50.3 ± 4.5Not SpecifiedNot Specified
t1/2 (h) 11.2 ± 1.223.423.4
Systemic Clearance Not Applicable0.748 L/h/kg0.748 L/h/kg
Oral Bioavailability Not Applicable71%Not Applicable

Table 1: Pharmacokinetic Parameters of this compound and FTY720 in Rats. Data for this compound was obtained after a single oral administration of CS-0777 to male Sprague-Dawley rats.[1] FTY720 data was derived from studies in male Wistar rats.[2]

Experimental Methodologies

CS-0777 Pharmacokinetic Study:

  • Animal Model: Male Sprague-Dawley rats were used in the study.[1]

  • Dosing: A single oral dose of 0.1 mg/kg of CS-0777 was administered.[1]

  • Sample Collection: Blood samples were collected at various time points post-administration.[1]

  • Analytical Method: The concentrations of CS-0777 and its active phosphate metabolite, this compound, in the blood were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method is not detailed in the provided search results.

FTY720 Pharmacokinetic Study:

  • Animal Model: Male Wistar rats were utilized for the pharmacokinetic analysis.[2]

  • Dosing: Single oral and intravenous doses of FTY720 were administered.[2]

  • Sample Collection: Blood and various tissue samples were collected over a period of 360 hours.[2]

  • Analytical Method: FTY720 concentrations were quantified using liquid chromatography/tandem mass spectrometry (LC/MS/MS).[2]

In Vivo Phosphorylation: The Activation Pathway

Both CS-0777 and FTY720 are prodrugs that require phosphorylation to become pharmacologically active. This critical activation step is primarily mediated by sphingosine (B13886) kinases.

G cluster_0 In Vivo Activation CS0777 CS-0777 (Prodrug) SphK Sphingosine Kinase CS0777->SphK Phosphorylation FTY720 FTY720 (Prodrug) FTY720->SphK Phosphorylation CS0777P This compound (Active) SphK->CS0777P FTY720P FTY720-P (Active) SphK->FTY720P

Figure 1. In vivo phosphorylation of CS-0777 and FTY720 to their active metabolites.

Research indicates that sphingosine kinase 2 (SphK2) is a key enzyme responsible for the phosphorylation of FTY720.[3][4][5] While the specific kinase for CS-0777 is not explicitly mentioned in the provided results, it is known to be phosphorylated in vivo to its active form.[1][6]

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for conducting a pharmacokinetic study in rats for compounds like CS-0777 and FTY720 involves several key steps, from drug administration to data analysis.

G cluster_1 Pharmacokinetic Study Workflow Admin Drug Administration (Oral or IV) Sampling Blood Sampling (Time Course) Admin->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Pharmacokinetic Parameter Calculation Analysis->PK_Params

Figure 2. A generalized workflow for preclinical pharmacokinetic studies.

This standardized process ensures the accurate determination of how a drug is absorbed, distributed, metabolized, and excreted by the animal model, providing essential data for further drug development.

References

CS-0777-P: A Selective S1P1 Modulator as a Promising Alternative to Fingolimod for S1P1 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The study of Sphingosine-1-Phosphate (S1P) receptor signaling, particularly the S1P1 subtype, is crucial for understanding and developing therapies for autoimmune diseases such as multiple sclerosis. Fingolimod (B1672674), the first oral therapy approved for relapsing-remitting multiple sclerosis, has been a cornerstone in this research area. However, its non-selective profile, targeting multiple S1P receptor subtypes, can lead to off-target effects. This guide provides a detailed comparison of CS-0777-P, a selective S1P1 receptor modulator, with the established non-selective modulator, fingolimod, offering researchers a comprehensive overview of a potent alternative for targeted S1P1 investigation.

Mechanism of Action: The Advantage of Selectivity

Both this compound and fingolimod phosphate (B84403) (the active form of fingolimod) are S1P receptor modulators. They function by binding to S1P receptors on lymphocytes, leading to their internalization and degradation. This process, known as functional antagonism, prevents lymphocytes from exiting the lymph nodes, thereby reducing their infiltration into the central nervous system and mitigating the autoimmune response.

The key difference lies in their receptor selectivity. Fingolimod phosphate is a non-selective agonist, binding to S1P1, S1P3, S1P4, and S1P5 receptors.[1] In contrast, this compound demonstrates high selectivity for the S1P1 receptor.[2] This selectivity is significant because activation of other S1P receptor subtypes, such as S1P3, has been associated with adverse effects like bradycardia.[2] Therefore, the high selectivity of this compound for S1P1 suggests a potentially more favorable safety profile by minimizing off-target receptor interactions.

In Vitro Efficacy: A Quantitative Comparison

The functional potency of this compound and fingolimod phosphate has been evaluated in in vitro assays measuring their agonist activity at various human S1P receptor subtypes. The half-maximal effective concentration (EC50) values from these studies are summarized below, highlighting the superior selectivity of this compound for the S1P1 receptor.

CompoundS1P1 EC50 (nM)S1P3 EC50 (nM)S1P4 EC50 (nM)S1P5 EC50 (nM)S1P2 Activity
This compound 1.1[2]350[2]-21[2]No binding[2]
Fingolimod-P ~0.3-0.6[1]~3[1]~0.3-0.6[1]~0.3-0.6[1]No activity (>10 µM)[1]

Note: A lower EC50 value indicates higher potency.

As the data indicates, this compound is a potent S1P1 agonist with an EC50 of 1.1 nM.[2] Critically, its potency at the S1P3 receptor is approximately 320-fold lower, demonstrating its high selectivity.[2] In contrast, fingolimod phosphate is more potent at S1P1 but also exhibits significant activity at S1P3, S1P4, and S1P5 receptors.[1] The agonist activity of this compound for human S1P5 was also found to be about 60-fold weaker than that of fingolimod phosphate.[2]

In Vivo Effects: Lymphocyte Reduction and EAE Amelioration

Both CS-0777 and fingolimod have demonstrated the ability to reduce peripheral blood lymphocyte counts in vivo, a key pharmacodynamic marker of S1P receptor modulation.

  • CS-0777: Following single oral doses of 0.1 and 1 mg/kg in rats, CS-0777 caused a significant decrease in lymphocyte counts, with the lowest point reached at 12 hours post-dose. The counts returned to control levels by 5 days.[3]

  • Fingolimod: Fingolimod is well-documented to cause a dose-dependent reduction in circulating lymphocytes.[2] A multicenter retrospective study in multiple sclerosis patients showed a significant reduction in mean lymphocyte counts within the first month of treatment.[4][5]

In the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used model for multiple sclerosis, both compounds have shown efficacy in reducing disease severity.

  • CS-0777: In a rat EAE model, oral administration of 0.1 and 1 mg/kg of CS-0777 resulted in significant decreases in the cumulative EAE scores compared to the vehicle-treated group.[3]

  • Fingolimod: Fingolimod has been extensively shown to be highly efficacious in both prophylactic and therapeutic settings in the EAE model.[1]

While direct head-to-head quantitative comparisons of in vivo efficacy in the same study are limited, the available data suggests that both compounds are effective in mediating lymphocyte sequestration and ameliorating EAE, with CS-0777 achieving this through a more selective mechanism.

Signaling Pathways and Experimental Workflows

To further aid researchers, the following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_or_Agonist S1P / S1P1 Agonist (this compound / Fingolimod-P) S1P1 S1P1 Receptor S1P_or_Agonist->S1P1 Binds to G_protein Gαi/o Protein S1P1->G_protein Activates beta_arrestin β-Arrestin S1P1->beta_arrestin Recruits downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->downstream internalization Receptor Internalization & Degradation beta_arrestin->internalization lymphocyte_egress Inhibition of Lymphocyte Egress downstream->lymphocyte_egress internalization->lymphocyte_egress

Caption: S1P1 Receptor Signaling Pathway.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis immunization Immunization of Mice (e.g., C57BL/6) with MOG35-55 in CFA ptx Pertussis Toxin Administration prophylactic Prophylactic Treatment: Administer Compound Before/At Disease Onset ptx->prophylactic Treatment Start therapeutic Therapeutic Treatment: Administer Compound After Disease Onset ptx->therapeutic Treatment Start scoring Daily Clinical Scoring (0-5 scale) prophylactic->scoring therapeutic->scoring lymphocyte_count Peripheral Blood Lymphocyte Counting scoring->lymphocyte_count histology Histopathological Analysis of CNS Tissue lymphocyte_count->histology

Caption: Experimental Workflow for EAE Studies.

Detailed Experimental Protocols

GTPγS Binding Assay for S1P Receptor Agonist Activity

This functional assay is used to determine the potency (EC50) and efficacy of a compound as an agonist for a G protein-coupled receptor (GPCR), such as the S1P receptors.[6]

Objective: To measure the activation of G proteins coupled to a specific S1P receptor subtype upon binding of this compound or fingolimod-P.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P receptor of interest (S1P1, S1P3, S1P4, or S1P5).[7]

  • [35S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).

  • Guanosine diphosphate (B83284) (GDP).

  • Test compounds (this compound, fingolimod-P).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).

  • Scintillation counter and filter plates.

Procedure:

  • Membrane Preparation: CHO cells expressing the target S1P receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test compound.

  • Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding to reach equilibrium.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate. This separates the membrane-bound [35S]GTPγS from the unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: After drying the filter plate, add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to determine the EC50 values from the concentration-response curves.

MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This is a standard and widely used animal model to study the pathogenesis of multiple sclerosis and to evaluate the efficacy of potential therapeutic agents.[8]

Objective: To induce a chronic model of MS in mice and assess the therapeutic effect of CS-0777 or fingolimod.

Materials:

  • Female C57BL/6 mice (8-12 weeks old).

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[8]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[8]

  • Pertussis toxin (PTx).[8]

  • Test compounds (CS-0777, fingolimod) formulated for oral administration.

  • Sterile saline and syringes.

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA.

  • Immunization (Day 0): Anesthetize the mice and administer a subcutaneous injection of the MOG35-55/CFA emulsion, typically split between two sites on the flank. On the same day, administer an intraperitoneal (i.p.) injection of PTx in sterile saline.[8]

  • Second PTx Injection (Day 2): Administer a second i.p. injection of PTx.[8]

  • Compound Administration:

    • Prophylactic regimen: Begin daily oral administration of the test compound or vehicle control on the day of immunization or shortly after.

    • Therapeutic regimen: Begin daily oral administration of the test compound or vehicle control after the onset of clinical signs (typically around day 10-14).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness.

    • 3: Complete hind limb paralysis.

    • 4: Hind and forelimb paralysis.

    • 5: Moribund state or death.

  • Data Analysis: Compare the mean clinical scores, disease incidence, and peak disease severity between the treatment and control groups.

Conclusion

This compound presents a compelling alternative to fingolimod for researchers focused on the S1P1 receptor. Its high selectivity for S1P1 offers the potential for more targeted investigations into the role of this specific receptor in health and disease, while minimizing the confounding effects of activating other S1P receptor subtypes. The available in vitro and in vivo data demonstrate its potency as an S1P1 modulator, making it a valuable tool for advancing our understanding of S1P1 biology and for the development of next-generation, more selective S1P1-targeted therapeutics. This guide provides the necessary comparative data and experimental context to assist researchers in making informed decisions about the most appropriate tools for their S1P1 research endeavors.

References

In Vitro Potency Showdown: CS-0777-P vs. Ozanimod for S1P Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of selective sphingosine-1-phosphate (S1P) receptor modulators, both CS-0777-P and ozanimod (B609803) have emerged as significant players, primarily targeting the S1P receptor subtype 1 (S1P1) to exert their immunomodulatory effects. This guide provides a detailed comparison of their in vitro potency, supported by experimental data and methodologies, to assist researchers and drug development professionals in understanding their distinct pharmacological profiles.

Quantitative Potency Comparison

The in vitro agonist potencies of this compound and ozanimod at various human S1P receptor subtypes are summarized below. The data highlights their high affinity and functional activity, particularly at the S1P1 receptor.

CompoundTarget ReceptorPotency (EC50)Assay Type
This compound Human S1P11.1 nM[35S]GTPγS Binding
Human S1P3350 nM[35S]GTPγS Binding
Human S1P521 nM[35S]GTPγS Binding
Ozanimod Human S1P10.41 nMcAMP Inhibition
Human S1P511 nM[35S]GTPγS Binding
Human S1P2, S1P3, S1P4>10,000 nMVarious

Table 1: Comparative in vitro potencies of this compound and ozanimod at human S1P receptors.

CS-0777, in its phosphorylated active form (this compound), demonstrates potent agonist activity for human S1P1 with an EC50 of 1.1 nM.[1][2] It exhibits a remarkable selectivity of approximately 320-fold for S1P1 over S1P3.[1][2] Ozanimod is a potent and selective agonist for S1P1 and S1P5 receptors.[3][4][5] In a cAMP inhibition assay, ozanimod demonstrated potent agonist activity at S1P1 receptors with an EC50 of 0.41 nM.[4] Its potency at the S1P5 receptor was measured at 11 nM in a [35S]GTPγS binding assay, indicating a 27-fold selectivity for S1P1 over S1P5.[4] For other S1P receptor subtypes (S1P2, S1P3, and S1P4), ozanimod's activity is significantly lower, with EC50 values greater than 10,000 nM.[4]

Signaling Pathways and Experimental Workflows

The activation of the S1P1 receptor by agonists like this compound and ozanimod initiates a cascade of intracellular events. This signaling is crucial for their mechanism of action, which involves the internalization of the S1P1 receptor, rendering lymphocytes unresponsive to the natural S1P gradient and thus preventing their egress from lymph nodes.[1]

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization Undergoes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound or Ozanimod Agonist->S1P1 Binds to ATP ATP ATP->AC Downstream Downstream Effects (e.g., Lymphocyte Sequestration) cAMP->Downstream Leads to

Figure 1. S1P1 Receptor Signaling Pathway.

The in vitro potency of these compounds is determined through various biochemical and cell-based assays. A common method is the competitive radioligand binding assay, which measures the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing S1P1 receptor start->prepare_membranes incubate Incubate membranes with radiolabeled ligand ([3H]-ozanimod) and unlabeled competitor (this compound or ozanimod) prepare_membranes->incubate filter Rapid vacuum filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specifically bound ligand filter->wash measure Quantify radioactivity on filters using a scintillation counter wash->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

Figure 2. Radioligand Binding Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound potencies. Below are the protocols for key in vitro assays used to characterize S1P receptor modulators.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a G-protein-coupled receptor (GPCR).

  • Cell Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably overexpressing the human S1P receptor of interest (e.g., S1P1, S1P3, S1P5).[1]

  • Assay Components: The assay mixture contains cell membranes, the test compound (this compound or ozanimod) at varying concentrations, [35S]GTPγS, and GDP in an appropriate assay buffer.[6]

  • Incubation: The reaction is incubated, typically at 30°C, to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.[6]

  • Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [35S]GTPγS on the filters is then quantified using a scintillation counter.[6]

  • Data Analysis: The specific binding is plotted against the log concentration of the compound to generate a dose-response curve, from which the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.[6]

cAMP Inhibition Assay

This assay is used to determine the potency of agonists for Gi-coupled receptors, such as S1P1, which inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.

  • Cell Line: A CHO cell line stably expressing the human S1P1 receptor and a cyclic AMP response element (CRE) reporter construct (e.g., beta-lactamase) is used.[7]

  • Assay Principle: Cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. An S1P1 agonist will inhibit this forskolin-induced cAMP production.[4][7]

  • Procedure: Cells are incubated with the test compound in the presence of a fixed concentration of forskolin.

  • Detection: The change in the reporter gene expression (e.g., beta-lactamase activity) is measured, which is inversely proportional to the S1P1 receptor activation.

  • Data Analysis: A dose-response curve is generated to determine the EC50 of the test compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials: Cell membranes expressing the target S1P receptor, a radiolabeled S1P receptor ligand (e.g., [3H]-ozanimod), and the unlabeled test compound are required.

  • Procedure: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[6]

  • Separation: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.[6]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The data is used to calculate the IC50 value (the concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

β-Arrestin Recruitment Assay

This assay measures another consequence of GPCR activation: the recruitment of β-arrestin to the receptor.

  • Cell Line: A cell line, such as CHO-K1, is engineered to co-express the human S1P1 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme).

  • Procedure: The cells are incubated with the test compound. Agonist binding to the S1P1 receptor promotes the recruitment of the β-arrestin fusion protein.

  • Detection: The interaction between the receptor and β-arrestin is detected by measuring the activity of the reporter enzyme, often through a chemiluminescent or fluorescent signal.

  • Data Analysis: A dose-response curve is constructed to determine the EC50 of the compound for β-arrestin recruitment.

References

Assessing the Functional Antagonism of Amiselimod (CS-0777) at the S1P1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amiselimod (B1664909) (CS-0777), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, with other prominent S1P1 modulators. The focus is on the mechanism of functional antagonism, a key therapeutic principle for this class of drugs in autoimmune diseases. Experimental data on receptor activation, downstream signaling, and in vivo efficacy are presented to offer a comprehensive assessment for research and development professionals.

The Principle of Functional Antagonism

S1P1 receptor modulators, including amiselimod, are agonists that act as functional antagonists. Upon binding to the S1P1 receptor on lymphocytes, they initially activate it, triggering the recruitment of β-arrestin. This leads to the internalization and subsequent degradation of the receptor.[1][2] This downregulation of S1P1 receptors on the cell surface renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs.[1][3] Consequently, lymphocytes are sequestered in the lymph nodes, preventing their infiltration into sites of inflammation, which is the therapeutic basis for their use in autoimmune conditions like multiple sclerosis.[1][2]

Comparative Analysis of S1P1 Receptor Modulators

Amiselimod is a prodrug that is converted in vivo to its active phosphorylated form, amiselimod phosphate (B84403) (CS-0777-P).[4][5][6][7] Its pharmacological activity is characterized by high potency and selectivity for the S1P1 receptor, with significantly less activity at the S1P3 receptor, which is associated with cardiac side effects like bradycardia.[6][7]

In Vitro Agonist Potency and Functional Antagonism

The functional antagonism of S1P1 modulators can be quantified by their potency in initiating the signaling events that lead to receptor internalization, such as G-protein activation and β-arrestin recruitment.

Table 1: In Vitro Potency of S1P1 Receptor Modulators at Human S1P Receptors

Compound (Active Form) S1P1 GTPγS EC50 (nM)[3] S1P1 β-arrestin EC50 (nM)[3] S1P3 GTPγS EC50 (nM)[7] S1P5 GTPγS EC50 (nM)[3]
Amiselimod-P (this compound) 1.1[7] 1.1 350 18.98
Fingolimod-P 0.37[7] 0.9 3.3[7] 0.6
Siponimod 0.4 1.9 >10,000 1.3
Ozanimod 0.2 4.3 >10,000 0.4
Ponesimod 0.8 0.8 89.52 7.9
S1P (Endogenous Ligand) 0.2 14.1 0.4 0.2

Note: Data for Amiselimod-P S1P1 β-arrestin EC50 is from a separate study and presented for comparison. All other data is from Scott, et al. 2022 unless otherwise cited. Lower EC50 values indicate higher potency.

In Vivo Efficacy: Lymphocyte Reduction

The primary pharmacodynamic effect of S1P1 functional antagonism is a reduction in peripheral blood lymphocyte counts. A network meta-analysis of clinical trial data in multiple sclerosis patients compared the efficacy of several S1P modulators in reducing the annualized relapse rate, which correlates with their immunomodulatory effect.

Table 2: Comparative Efficacy of S1P1 Modulators in Multiple Sclerosis

Compound (Daily Dose) Efficacy vs. Placebo (Standardized Mean Difference)[8] SUCRA Ranking (Efficacy)[8]
Amiselimod (0.4 mg) 0.71 8.1% (Best)
Fingolimod (B1672674) (0.5 mg) 0.80 -
Ozanimod (1.0 mg) - 20.4%
Ponesimod (40 mg) - 96.0% (Worst)
Placebo - 90.5%

SUCRA (Surface Under the Cumulative Ranking Curve) probability indicates the likelihood of an intervention being the best option. A smaller SUCRA value indicates a better treatment measure.

Signaling Pathways and Experimental Workflows

To understand the assessment of functional antagonism, it is crucial to visualize the underlying molecular pathways and experimental procedures.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein Activation Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC S1P_Modulator S1P1 Modulator (e.g., this compound) S1P_Modulator->S1P1 Binds cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization & Degradation Beta_Arrestin->Internalization Internalization->S1P1 Functional Antagonism

Caption: S1P1 receptor signaling and functional antagonism pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model gtps GTPγS Binding Assay (Measures G-protein activation) animal_model Animal Model Administration (e.g., Rat, Mouse) barrestin β-Arrestin Recruitment Assay (Measures β-arrestin binding) internalization Receptor Internalization Assay (Visualizes receptor movement) lymphocyte_count Peripheral Blood Lymphocyte Counting animal_model->lymphocyte_count

Caption: Workflow for assessing S1P1 functional antagonism.

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of S1P1 receptor modulators.

GTPγS Binding Assay

This assay measures the activation of G-proteins following agonist binding to the S1P1 receptor, a proximal event in the signaling cascade.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a compound as a functional agonist at the S1P1 receptor.[9][10]

  • Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used. Its incorporation into the Gα subunit is proportional to receptor activation and is measured by scintillation counting.[9][10]

  • Methodology Outline:

    • Membrane Preparation: Cell membranes expressing the human S1P1 receptor are prepared and stored.

    • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin.[9]

    • Reaction Mixture: In a 96-well plate, combine cell membranes, GDP, the test compound (e.g., this compound) at various concentrations, and [³⁵S]GTPγS.

    • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for GTPγS binding.[9]

    • Termination and Detection: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through. Alternatively, a homogeneous scintillation proximity assay (SPA) format can be used where membranes are captured by antibody-coated beads, bringing the [³⁵S]GTPγS into proximity to cause a light signal.[9][10]

    • Data Analysis: The amount of bound radioactivity is quantified. Dose-response curves are generated to calculate EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay directly measures a key step leading to receptor internalization and functional antagonism.

  • Objective: To quantify the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation.

  • Principle: Modern assays often use enzyme fragment complementation (EFC). The S1P1 receptor is tagged with one part of an enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementary part. When the agonist induces their interaction, the enzyme fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[11][12]

  • Methodology Outline:

    • Cell Culture: Use a stable cell line co-expressing the tagged S1P1 receptor and tagged β-arrestin. Plate the cells in a 384-well plate and incubate for 24 hours.[13]

    • Compound Addition: Add the test compound at various concentrations to the wells.

    • Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

    • Detection: Add the chemiluminescent substrate solution.

    • Data Acquisition: Read the luminescence signal using a plate reader.

    • Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.

S1P1 Receptor Internalization Assay

This assay provides a direct visualization and quantification of the functional antagonistic effect.

  • Objective: To measure the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.[14]

  • Principle: The S1P1 receptor is tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP). In the basal state, fluorescence is localized at the cell membrane. Upon agonist stimulation, the receptor internalizes into endosomes, and the fluorescence pattern shifts to a punctate distribution within the cytoplasm. This change is quantified using high-content imaging.[4][14]

  • Methodology Outline:

    • Cell Culture: Plate cells stably expressing S1P1-GFP onto glass-bottom dishes or imaging plates. Incubate overnight.[14]

    • Serum Starvation: Replace the medium with serum-free medium for 2 hours to minimize basal receptor activation.[14]

    • Compound Treatment: Add the test compound at various concentrations and incubate for a defined time (e.g., 1 hour) at 37°C.[4]

    • Cell Fixation and Staining: Fix the cells with a solution like 4% formaldehyde. The nuclei can be counterstained with a dye like Hoechst.[4]

    • Imaging: Acquire images using a high-content imaging system or confocal microscope.

    • Image Analysis: Use image analysis software to quantify the internalization by measuring the intensity and distribution of the GFP signal (e.g., ratio of intracellular to membrane fluorescence).

    • Data Analysis: Plot the quantification of internalization against compound concentration to determine EC50 values.

Conclusion

Amiselimod (CS-0777), through its active phosphate metabolite, demonstrates potent and highly selective functional antagonism at the S1P1 receptor. This is achieved via an agonist-driven mechanism that leads to receptor internalization and degradation, ultimately sequestering lymphocytes within lymph nodes. Comparative data suggests that amiselimod's high in vitro potency for S1P1, coupled with its marked selectivity against S1P3, translates into a favorable in vivo efficacy and safety profile. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of amiselimod and other S1P1 modulators in research and drug development settings.

References

literature review comparing CS-0777-P with next-generation S1P modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational sphingosine-1-phosphate (S1P) receptor modulator, CS-0777-P, with the next-generation S1P modulators ozanimod, ponesimod (B1679046), and siponimod. The information presented herein is intended for an audience with expertise in pharmacology and drug development.

Introduction to S1P Receptor Modulation

Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors that play a critical role in lymphocyte trafficking. Modulation of these receptors, particularly S1P receptor subtype 1 (S1P1), prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation. This mechanism of action has led to the development of S1P receptor modulators as effective therapies for autoimmune diseases such as multiple sclerosis (MS).

CS-0777 is a prodrug that is phosphorylated in vivo to its active form, this compound, a selective S1P1 receptor agonist.[1][2] Next-generation S1P modulators, including ozanimod, ponesimod, and siponimod, have been developed with improved selectivity profiles compared to the first-generation modulator, fingolimod, aiming to enhance safety and efficacy.[3]

Comparative Analysis of S1P Receptor Modulators

This section provides a quantitative comparison of this compound with ozanimod, ponesimod, and siponimod, focusing on receptor selectivity, impact on lymphocyte counts, and efficacy in preclinical models of multiple sclerosis.

Table 1: S1P Receptor Selectivity (EC50, nM)

The following table summarizes the half-maximal effective concentration (EC50) values for each compound at various S1P receptor subtypes. Lower EC50 values indicate higher potency.

CompoundS1P1 (nM)S1P2 (nM)S1P3 (nM)S1P4 (nM)S1P5 (nM)Selectivity for S1P1 over S1P3
This compound 1.1[2]No Activity[2]350[2]-21[2]~320-fold[2]
Ozanimod 1.03[4]>10,000[5]>10,000[5]-8.6[4]>9,700-fold
Ponesimod 5.7[4]>10,000[1]>10,000[1]->10,000[1]>1,750-fold
Siponimod 0.39[4]>10,000[6]>1,000[6]750[6]0.98[4]>2,500-fold

Data compiled from multiple sources.[1][2][4][5][6]

Table 2: Effect on Peripheral Lymphocyte Counts

This table outlines the observed reduction in peripheral blood lymphocyte counts following administration of each modulator.

CompoundSpecies/Study PopulationDoseMaximum Lymphocyte ReductionTime to Nadir/Recovery
CS-0777 Rats0.1 and 1 mg/kg (oral)72.6% and 81.6% reduction, respectively[2]Nadir at 12 hours, recovery by 5 days[2]
Ozanimod Humans (Ulcerative Colitis)1 mg~55% reduction from baseline at 3 months[7]Reduction observed at week 5 and sustained[7]
Ponesimod Humans (Multiple Sclerosis)20 mg~60-70% reduction from baseline[8]Rapid reduction, recovery within 1-2 weeks of discontinuation[9]
Siponimod Humans (Multiple Sclerosis)-Induces peripheral lymphopenia[10]-

Data compiled from multiple sources.[2][7][8][9][10]

Table 3: Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models

The EAE model is a widely used preclinical model for multiple sclerosis. This table summarizes the efficacy of the S1P modulators in reducing disease severity in this model.

CompoundAnimal ModelDosing RegimenKey Efficacy Findings
CS-0777 Rats0.1 and 1 mg/kg (oral)Significant decrease in cumulative EAE scores.[2]
Ozanimod Mice (C57BL/6)0.6 mg/kg (oral)Effective in reducing clinical severity, inhibiting lymphocyte infiltration, and reversing demyelination.[3][11]
Ponesimod Mice (C57BL/6) and Rats (Lewis)Preventative and therapeuticSignificant efficacy in reducing clinical scores in both preventative and therapeutic settings.[12][13]
Siponimod Mice (MP4-immunized)TherapeuticReduced peripheral B and T cells; however, in a late-stage EAE model, no significant improvement in clinical score was observed.[2][14]

Data compiled from multiple sources.[2][3][11][12][13][14]

Signaling Pathways and Experimental Workflows

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. The receptor is coupled to the Gαi protein, which, upon activation, inhibits adenylyl cyclase and activates downstream pathways including the PI3K-Akt and Ras-MAPK pathways, ultimately leading to lymphocyte sequestration in the lymph nodes.

S1P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates S1P_modulator S1P Modulator (e.g., this compound) S1P_modulator->S1P1 Binds and Activates Akt Akt PI3K->Akt Lymphocyte_retention Lymphocyte Retention in Lymph Nodes Akt->Lymphocyte_retention MAPK MAPK Ras->MAPK MAPK->Lymphocyte_retention

Caption: S1P1 receptor signaling cascade leading to lymphocyte retention.

Experimental Workflow: Induction and Assessment of EAE in Rats

The following diagram illustrates a typical workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE) in rats and assessing the efficacy of a therapeutic compound.

EAE_Workflow cluster_preparation Preparation cluster_induction Induction & Treatment cluster_assessment Assessment Animal_acclimation Animal Acclimation (Lewis Rats) Immunization Immunization (Subcutaneous Injection) Animal_acclimation->Immunization Emulsion_prep Antigen Emulsion Preparation (e.g., gpMBP in CFA) Emulsion_prep->Immunization Treatment_group Treatment Group (e.g., S1P Modulator) Immunization->Treatment_group Vehicle_group Vehicle Control Group Immunization->Vehicle_group Clinical_scoring Daily Clinical Scoring (Paralysis Assessment) Treatment_group->Clinical_scoring Blood_sampling Blood Sampling (Lymphocyte Counting) Treatment_group->Blood_sampling Histopathology Histopathology (Inflammation, Demyelination) Treatment_group->Histopathology Vehicle_group->Clinical_scoring Vehicle_group->Blood_sampling Vehicle_group->Histopathology

Caption: Workflow for EAE induction and therapeutic efficacy assessment.

Experimental Protocols

S1P Receptor Binding Assay ([35S]GTPγS Binding Assay)

This assay measures the functional activity of compounds at G protein-coupled receptors.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human S1P receptor of interest are cultured. Cell membranes are then prepared by homogenization and centrifugation.

  • Assay Reaction: Membranes are incubated with increasing concentrations of the test compound (e.g., this compound, ozanimod) in the presence of [35S]GTPγS and GDP.

  • Incubation and Termination: The reaction is incubated to allow for G protein activation and binding of [35S]GTPγS. The reaction is terminated by rapid filtration.

  • Measurement of Radioactivity: The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Measurement of Peripheral Blood Lymphocyte Counts
  • Blood Collection: Whole blood samples are collected from the study subjects (animals or humans) at specified time points.

  • Sample Preparation: The blood is treated with an anticoagulant (e.g., EDTA).

  • Automated Cell Counting: An automated hematology analyzer is used to perform a complete blood count (CBC), which includes the absolute lymphocyte count.

  • Flow Cytometry (Optional): For more detailed analysis of lymphocyte subsets (e.g., CD4+, CD8+ T cells), flow cytometry can be performed using fluorescently labeled antibodies specific for cell surface markers.

  • Data Analysis: Lymphocyte counts are typically expressed as cells per microliter of blood and are compared between treatment and control groups.

Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
  • Animals: Female Lewis rats (8-10 weeks old) are used.

  • Antigen Emulsion: An emulsion is prepared by mixing guinea pig myelin basic protein (gpMBP) with Complete Freund's Adjuvant (CFA).

  • Immunization: Rats are immunized with a subcutaneous injection of the antigen emulsion at the base of the tail.

  • Treatment: The test compound (e.g., CS-0777) or vehicle is administered orally, typically starting on the day of immunization or after the onset of clinical signs.

  • Clinical Scoring: Animals are observed daily, and the severity of paralysis is scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

  • Histopathology: At the end of the study, the spinal cords are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) for inflammation, and luxol fast blue for demyelination) for histological analysis.

Conclusion

This compound demonstrates high selectivity for the S1P1 receptor, comparable to or exceeding that of the next-generation modulators in some aspects. All compounds effectively reduce peripheral lymphocyte counts and show efficacy in preclinical EAE models, supporting their potential as treatments for autoimmune diseases. The next-generation modulators have been designed to have favorable pharmacokinetic and pharmacodynamic properties, such as rapid onset and offset of action, which may offer advantages in a clinical setting. The choice of a specific S1P modulator for therapeutic development will depend on a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile in relevant patient populations.

References

Safety Operating Guide

Personal protective equipment for handling CS-0777-P

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for CS-0777-P is not publicly available. This guide is therefore based on best practices for handling potent pharmaceutical compounds and available information on Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists. A thorough risk assessment should be conducted by researchers and their institutions before handling this compound.

This compound is the active phosphate (B84403) metabolite of the prodrug CS-0777, a potent and selective S1P1 agonist.[1][2] As a potent compound, this compound requires stringent handling procedures to minimize exposure and ensure the safety of laboratory personnel. S1P1 agonists as a class are known to have physiological effects, including the potential to cause a transient decrease in heart rate and a reduction in lymphocyte counts (lymphopenia).[1][3]

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to potent compounds. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide an extra barrier against contamination.
Solution Preparation - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound.Focus on preventing skin and eye contact. The specific procedure will dictate the required level of containment.
General Laboratory Operations - Lab coat.- Safety glasses.- Gloves.Standard laboratory practice to protect against incidental contact.

II. Operational Plan for Safe Handling

A systematic approach is essential for safely handling potent compounds like this compound. The following workflow outlines the key stages from receipt of the compound to its disposal.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood / Isolator) gather_ppe Gather Required PPE prep_spill Prepare Spill Kit don_ppe Don PPE prep_spill->don_ppe Proceed to Handling weigh_dispense Weighing and Dispensing solubilize Solubilization decontaminate Decontaminate Surfaces and Equipment solubilize->decontaminate Proceed to Post-Handling doff_ppe Doff PPE Correctly waste_seg Segregate Waste dispose Dispose of Waste

Figure 1: General workflow for safely handling potent pharmaceutical compounds.

A. Engineering Controls

  • Containment: All handling of powdered this compound should be performed in a certified chemical fume hood, glove box, or isolator to prevent the generation and spread of aerosols.

  • Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored. The facility's airflow should be designed to be single-pass to prevent cross-contamination.

B. Procedural Guidance

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have a spill kit readily accessible.

  • Handling:

    • Don the appropriate PPE before entering the designated handling area.

    • When weighing and dispensing the solid compound, use a containment system such as a ventilated balance enclosure or an isolator.

    • For solubilization, add the solvent to the vial containing the compound slowly to avoid splashing. This compound is soluble in DMSO but not in water.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. The effectiveness of a cleaning procedure should be validated.

    • Doff PPE in a manner that avoids self-contamination.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

C. Spill Management

  • In case of a spill, evacuate the area and prevent entry.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Clean the area with a suitable deactivating solution, if known, or a soap and water solution.

  • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

III. Disposal Plan

Proper disposal of potent pharmaceutical waste is critical to prevent environmental contamination and accidental exposure.

A. Waste Segregation

  • Hazardous Chemical Waste (Black Containers): For bulk quantities of this compound, unused product, and heavily contaminated items.

  • Trace Chemotherapy Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE and absorbent pads.

  • Sharps Waste (Red Containers): For sharps that are completely empty of the compound. If a syringe contains any residual volume, it must be disposed of as hazardous chemical waste.

B. Disposal Procedures

  • All waste containers must be clearly labeled as hazardous waste with the full chemical name.

  • Store hazardous waste in a designated, secure Satellite Accumulation Area (SAA).

  • Do not dispose of any waste containing this compound down the drain or in the regular trash.

  • Follow your institution's and local environmental regulations for the final disposal of hazardous pharmaceutical waste, which is typically done through high-temperature incineration by a licensed waste management company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CS-0777-P
Reactant of Route 2
CS-0777-P

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.